molecular formula C6H6INO B1393867 3-Amino-4-iodophenol CAS No. 99968-83-9

3-Amino-4-iodophenol

Cat. No.: B1393867
CAS No.: 99968-83-9
M. Wt: 235.02 g/mol
InChI Key: FQBBZNTUMUUFPZ-UHFFFAOYSA-N
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Description

3-Amino-4-iodophenol (CAS 99968-83-9) is a multifunctional aromatic compound of significant interest in organic and medicinal chemistry research. With the molecular formula C6H6INO and a molecular weight of 235.02 g/mol, it serves as a versatile synthetic intermediate . Its structure features three distinct functional groups—an electron-donating amino group, an electron-withdrawing iodo substituent, and a phenolic hydroxyl group—which create a unique electronic environment on the benzene ring and allow for selective chemical transformations . This trifunctionality makes it a valuable building block for constructing complex molecules via reactions such as diazotization of the amine, etherification or esterification of the phenol, and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) utilizing the iodine atom . In research, this compound and its structural analogs are primarily employed as key precursors in the synthesis of heterocyclic compounds and more complex organic targets with potential applications in pharmaceutical development and materials science . As a substituted iodophenol, its properties are also of interest in enzymatic studies, particularly in research related to dehalogenase enzymes like iodotyrosine deiodinase, which catalyze the reductive dehalogenation of iodinated phenolic substrates . Attention: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBBZNTUMUUFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676380
Record name 3-Amino-4-iodophenol
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Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

99968-83-9
Record name 3-Amino-4-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99968-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-iodophenol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-iodophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Amino-4-iodophenol (CAS No. 99968-83-9). Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and comparative analysis with structurally related analogs to offer scientifically grounded insights. The content herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing a framework for the safe handling, synthesis, and utilization of this versatile chemical intermediate.

Introduction

This compound is a substituted aromatic compound featuring three key functional groups: an amino group, a hydroxyl group, and an iodine atom. This unique combination of functionalities makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and functional materials. The amino and hydroxyl groups are known to be important pharmacophores and can also direct further electrophilic aromatic substitution. The iodine atom, a versatile halogen, can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

This guide will delve into the predicted chemical and physical properties of this compound, propose a logical and efficient synthetic route, and explore its expected reactivity and potential applications. All discussions are grounded in the well-established chemistry of its constituent functional groups and data from closely related analogs.

Chemical Structure and Properties

The structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 1, an amino group at position 3, and an iodine atom at position 4.

Diagram 1: Chemical Structure of this compound

G cluster_0 Protection cluster_1 Iodination cluster_2 Deprotection 3-Aminophenol 3-Aminophenol Di-acetylated Intermediate Di-acetylated Intermediate 3-Aminophenol->Di-acetylated Intermediate Acetic Anhydride, Pyridine Iodinated Intermediate Iodinated Intermediate Di-acetylated Intermediate->Iodinated Intermediate N-Iodosuccinimide (NIS), Acetonitrile This compound This compound Iodinated Intermediate->this compound Acid or Base Hydrolysis (e.g., HCl or NaOH)

A workflow for the proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Protection of 3-Aminophenol

  • To a stirred solution of 3-aminophenol (1.0 eq) in pyridine at 0 °C, slowly add acetic anhydride (2.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the di-acetylated intermediate.

Causality: Both the amino and hydroxyl groups are nucleophilic and would react with the iodinating agent. Acetylation protects these groups, preventing side reactions and directing the iodination to the desired position on the aromatic ring. Pyridine acts as a base to neutralize the acetic acid byproduct.

Step 2: Iodination

  • Dissolve the di-acetylated intermediate (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours, protecting it from light.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude iodinated intermediate.

  • Purify the crude product by column chromatography on silica gel.

Causality: N-Iodosuccinimide is a mild and effective electrophilic iodinating agent. The acetamido and acetoxy groups are ortho-, para-directing. The position ortho to the acetamido group and meta to the acetoxy group (C4) is sterically accessible and electronically activated for electrophilic substitution.

Step 3: Deprotection

  • Dissolve the purified iodinated intermediate in a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture at reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be further purified by recrystallization.

Causality: Acid-catalyzed hydrolysis effectively removes both acetyl protecting groups, regenerating the amino and hydroxyl functionalities to yield the final product.

Reactivity and Potential Applications

The trifunctional nature of this compound imparts a rich and versatile chemical reactivity, making it a valuable synthon.

Key Reactions
  • Reactions of the Amino Group : The primary amino group can undergo diazotization to form a diazonium salt, which can then be converted to a wide range of other functional groups. It can also be acylated, alkylated, or used in the formation of Schiff bases.

  • Reactions of the Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can then undergo O-alkylation or O-acylation.

  • Reactions at the Iodine Position : The carbon-iodine bond is susceptible to cleavage and substitution. The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. [1][2]This allows for the straightforward introduction of various aryl, alkyl, and amino groups at this position.

  • Electrophilic Aromatic Substitution : The amino and hydroxyl groups are strongly activating and ortho-, para-directing. Further electrophilic substitution (e.g., nitration, halogenation, sulfonation) would be directed to the positions activated by these groups, primarily C2 and C6.

Diagram 3: Key Reactivity of this compound

G cluster_N Amino Group Reactions cluster_O Hydroxyl Group Reactions cluster_I Iodine Position Reactions A This compound B Diazotization (NaNO2, HCl) A->B C Acylation (RCOCl) A->C D O-Alkylation (R-X, base) A->D E Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->E F Heck Coupling (Alkene, Pd catalyst) A->F

An overview of the potential reaction pathways for this compound.

Potential Applications in Drug Discovery and Materials Science

While specific applications of this compound are not widely reported, its structural motifs are present in various bioactive molecules and functional materials.

  • Pharmaceutical Intermediate : Halogenated aminophenols are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, related compounds are used in the synthesis of tyrosine kinase inhibitors for cancer therapy and other therapeutic agents. [3]The structural framework of this compound could be a key component in the development of novel drugs.

  • Scaffold for Combinatorial Chemistry : The three distinct functional groups provide orthogonal handles for derivatization, making it an attractive scaffold for the generation of compound libraries for high-throughput screening in drug discovery.

  • Monomer for Polymer Synthesis : The amino and hydroxyl groups can be used for the synthesis of specialty polymers such as polyamides, polyimides, and polyethers with unique properties conferred by the iodine atom, such as increased refractive index or flame retardancy.

  • Precursor for Dyes and Pigments : Aminophenols are precursors to various dyes. The presence of the iodo group could be used to tune the color and other properties of the resulting dyes.

Predicted Spectroscopic Data

In the absence of experimental spectra, the following are predictions for the key spectroscopic features of this compound based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Aromatic H (at C2)6.8 - 7.0Doublet~2-3 Hz (meta coupling)Ortho to -OH, meta to -NH₂ and -I.
Aromatic H (at C5)7.2 - 7.4Doublet of doublets~8-9 Hz (ortho), ~2-3 Hz (meta)Ortho to -I, meta to -OH, para to -NH₂.
Aromatic H (at C6)6.6 - 6.8Doublet~8-9 Hz (ortho coupling)Ortho to -OH, meta to -I, ortho to -NH₂.
-NH₂3.5 - 5.0Broad singlet-Exchangeable with D₂O.
-OH8.5 - 9.5Broad singlet-Exchangeable with D₂O.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-OH (C1)150 - 155Attached to electronegative oxygen.
C-NH₂ (C3)145 - 150Attached to nitrogen.
C-I (C4)85 - 95Heavy atom effect of iodine causes upfield shift.
C2, C5, C6110 - 130Aromatic carbons influenced by the various substituents.
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, and C-I bonds, as well as aromatic C-H and C=C stretching.

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Band
O-H stretch (phenol)3200 - 3600Broad
N-H stretch (amine)3300 - 3500Two sharp bands (symmetric and asymmetric)
C-H stretch (aromatic)3000 - 3100Sharp
C=C stretch (aromatic)1450 - 1600Medium to strong
C-O stretch (phenol)1200 - 1260Strong
C-N stretch (aromatic amine)1250 - 1350Medium to strong
C-I stretch500 - 600Weak to medium
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/zProposed FragmentRationale for Fragmentation
235[M]⁺Molecular ion
108[M - I]⁺Loss of an iodine radical
127[I]⁺Iodine cation
Other fragmentsComplex fragmentation of the aromatic ring.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound should be consulted, general precautions for handling substituted aminophenols and iodinated aromatic compounds should be followed.

  • Health Hazards : Aromatic amines can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. [4]Iodinated compounds can also be irritants.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition and oxidation. It may be light-sensitive.

  • Incompatibilities : Avoid contact with strong oxidizing agents.

Conclusion

This compound is a chemical compound with significant potential as a versatile building block in synthetic chemistry. Although direct experimental data is limited, a thorough understanding of its structure and the chemistry of its functional groups allows for reliable predictions of its properties, reactivity, and a plausible synthetic strategy. Its trifunctional nature opens up numerous possibilities for the synthesis of novel pharmaceuticals, functional materials, and other high-value chemicals. This guide serves as a foundational resource to stimulate further research and application of this promising, yet underexplored, molecule. Researchers are encouraged to validate the predictions made herein through experimental investigation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 3-Iodophenol in Chemical Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). 4-Iodophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
  • Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]

  • Wikipedia. (2023). 4-Aminophenol. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • ResearchGate. (2022). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

  • NJ.gov. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Regioselective Synthesis of 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-Amino-4-iodophenol from 3-aminophenol. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, from the nuances of electrophilic aromatic substitution on a highly activated bi-functionalized ring to the practical considerations for ensuring high yield and purity. We present a detailed protocol centered on the in-situ generation of an electrophilic iodine species, offering a robust and accessible method for researchers, chemists, and drug development professionals. The guide includes a thorough examination of the reaction mechanism, step-by-step experimental procedures, safety protocols, characterization techniques, and a complete set of visual aids and data tables to ensure reproducibility and a deep understanding of the process.

Introduction

This compound is a valuable substituted aromatic compound, serving as a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and advanced materials.[1] Its utility stems from the strategic placement of three distinct functional groups—hydroxyl, amino, and iodo—on the phenyl ring, each offering a handle for subsequent chemical modification. The iodine atom, in particular, is a versatile functional group for introducing further complexity through well-established cross-coupling reactions.

The synthesis of this molecule presents a classic challenge in organic chemistry: achieving regioselective substitution on a highly activated aromatic ring. The starting material, 3-aminophenol, contains two powerful ortho-, para-directing groups, the hydroxyl (-OH) and the amino (-NH₂) groups. Their synergistic activation makes the ring exceptionally nucleophilic and prone to rapid, often uncontrolled, electrophilic substitution. This guide details a controlled and selective iodination process, focusing on the generation of the desired 4-iodo isomer.

The Chemistry of Iodination on Activated Phenols

Mechanism of Electrophilic Aromatic Substitution (EAS)

The core transformation is an electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry.[2] The mechanism proceeds in two primary steps:

  • Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (in this case, a positively polarized iodine species, "I⁺"). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the new substituent, collapsing the sigma complex and restoring the highly stable aromatic system.[2]

Phenols and anilines are exceptionally reactive towards EAS because the lone pair of electrons on the oxygen or nitrogen atom can be delocalized into the ring, significantly increasing its electron density and nucleophilicity.[4]

Synergistic Directing Effects in 3-Aminophenol

In 3-aminophenol, both the hydroxyl and amino groups are powerful activating, ortho-, para- directors. Their positions relative to each other create a unique electronic landscape:

  • Hydroxyl Group (-OH): Strongly directs incoming electrophiles to positions 2, 4, and 6.

  • Amino Group (-NH₂): Also strongly directs incoming electrophiles to positions 2, 4, and 6.

The position C-4 is ortho to both the hydroxyl and the amino groups. This convergence of electron-donating resonance effects makes the 4-position the most electron-rich and sterically accessible site on the ring, heavily favoring electrophilic attack at this location. This strong regiochemical bias is the cornerstone of this synthesis, allowing for the preferential formation of this compound.

Rationale for the Iodinating System

Directly using elemental iodine (I₂) for the iodination of highly active substrates like phenols is often problematic. Iodine is the least reactive halogen in EAS, but the high nucleophilicity of the phenol ring can lead to issues like oxidative decomposition and a lack of control.[4][5]

A more effective and controlled strategy is the in situ generation of a more potent electrophilic iodine species. The chosen method utilizes sodium iodide (NaI) as the iodine source and sodium hypochlorite (NaOCl) as an oxidizing agent.[6] In this system, hypochlorite oxidizes the iodide ion (I⁻) to generate hypoiodous acid (HOI) or a related species, which serves as the active electrophile for the aromatic substitution.[4] This approach offers several advantages:

  • Control: The rate of generation of the electrophile can be controlled by the rate of addition of the oxidant.

  • Safety & Accessibility: The reagents are common, inexpensive, and relatively safe to handle compared to alternatives like iodine monochloride.[6][7]

  • Mild Conditions: The reaction can be performed at low temperatures, minimizing side reactions.

Experimental Protocol: Synthesis of this compound

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )CAS NumberNotes
3-AminophenolReagent109.13591-27-5Starting material.
Sodium Iodide (NaI)ACS149.897681-82-5Iodine source.
Sodium Hypochlorite (NaOCl)6% solution74.447681-52-9Oxidizing agent.
Methanol (MeOH)ACS32.0467-56-1Reaction solvent.
Sodium Thiosulfate (Na₂S₂O₃)ACS158.117772-98-7Quenching agent.
Hydrochloric Acid (HCl)2 M solution36.467647-01-0For acidification.
Deionized Water-18.027732-18-5For solutions/washing.
Round-bottom flask (250 mL)---Reaction vessel.
Magnetic stirrer and stir bar---For agitation.
Dropping funnel (60 mL)---For controlled addition.
Ice/water bath---For temperature control.
pH paper---To monitor acidity.
Büchner funnel and filter paper---For filtration.
Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • 3-Aminophenol: Harmful if swallowed or inhaled. May cause skin irritation.

  • Iodine-containing compounds: Can cause severe skin and eye irritation or burns.[8][9] Inhalation can irritate the respiratory system.[9]

  • Sodium Hypochlorite: Corrosive. Reacts with acid to produce toxic chlorine gas.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

All waste materials must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[10]

Step-by-Step Synthesis Procedure
  • Reactant Dissolution: In a 250 mL round-bottom flask, combine 3-aminophenol (e.g., 5.45 g, 50 mmol) and sodium iodide (e.g., 7.50 g, 50 mmol). Add 100 mL of methanol. Place a magnetic stir bar in the flask and stir the mixture until all solids have dissolved.

  • Temperature Control: Position the flask in an ice/water bath atop a magnetic stirrer. Allow the solution to cool to 0-5 °C with continuous stirring.

  • Controlled Oxidation: Measure the required volume of 6% sodium hypochlorite solution (corresponding to 50 mmol, approx. 62 mL) and place it in a dropping funnel. Add the NaOCl solution dropwise to the cooled, stirring methanol solution over a period of 30-45 minutes. Causality Note: Slow, dropwise addition is critical to maintain a low temperature, preventing thermal runaway and minimizing the formation of side products. It also controls the rate of generation of the electrophilic iodine species.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Quenching: Remove the ice bath. Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (approx. 20 mL) to the reaction mixture. Continue stirring for 10 minutes. Causality Note: Sodium thiosulfate is a reducing agent that quenches the reaction by destroying any unreacted hypochlorite and reducing any remaining elemental iodine (I₂) back to non-reactive iodide (I⁻), indicated by the disappearance of any yellow/brown color.

  • Solvent Removal: Remove the bulk of the methanol solvent using a rotary evaporator under reduced pressure.

  • Product Isolation: To the remaining aqueous residue, add deionized water to a total volume of approximately 100 mL. With continued stirring, acidify the solution by adding 2 M HCl in small portions until the pH reaches 4-5, as checked with pH paper.[11] A precipitate of the product should form.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 25 mL). For further purification, recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum to yield this compound as a solid.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.[12]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the three aromatic protons, with coupling patterns confirming the 1,2,4-substitution pattern. The signals for the -OH and -NH₂ protons will also be present, often as broad singlets.

  • ¹³C NMR Spectroscopy: The carbon NMR will display six unique signals for the aromatic carbons, with the carbon attached to the iodine atom (C4) showing a characteristic shift to a higher field (lower ppm) compared to its unsubstituted counterpart.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a clear molecular ion peak (M⁺) corresponding to the calculated mass of C₆H₆INO (m/z = 234.95).

  • FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch (broad, ~3300-3400 cm⁻¹), N-H stretches (two sharp peaks, ~3300-3500 cm⁻¹), and C-H aromatic stretches (~3000-3100 cm⁻¹).

  • Melting Point: A sharp melting point close to the literature value provides a strong indication of purity.

Process Visualization and Data

Reaction Pathway Diagram

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve 3-Aminophenol & NaI in MeOH cool Cool to 0-5 °C in Ice Bath prep->cool add Dropwise Addition of NaOCl cool->add stir Stir for 1-2 hours at 0-5 °C add->stir quench Quench with Na₂S₂O₃ stir->quench evap Remove MeOH (Rotovap) quench->evap precip Acidify with HCl to pH 4-5 evap->precip filter Filter & Wash Solid precip->filter purify Recrystallize & Dry filter->purify char Characterize Product (NMR, MS, IR, MP) purify->char

Caption: Step-by-step workflow for the synthesis and analysis.

Data Summary Table
ParameterValue / ObservationRationale / Notes
Stoichiometry 1:1:1 (3-Aminophenol : NaI : NaOCl)Controls for mono-iodination.
Reaction Temperature 0-5 °CMinimizes side reactions and decomposition.
Typical Yield 75-85% (post-recrystallization)Dependent on precise control of conditions.
Appearance Off-white to light tan solidColor may vary slightly with purity.
Molecular Formula C₆H₆INO-
Molecular Weight 235.02 g/mol -

Conclusion

This guide presents a scientifically grounded and detailed protocol for the regioselective synthesis of this compound. By understanding the principles of electrophilic aromatic substitution and the powerful, synergistic directing effects of the hydroxyl and amino groups, chemists can reliably produce this valuable intermediate. The described method, utilizing the in-situ generation of an electrophilic iodine species from sodium iodide and sodium hypochlorite, is robust, scalable, and employs readily available reagents. The successful execution of this synthesis, validated by rigorous characterization, provides a key building block for further discovery in medicinal chemistry and materials science.

References

  • CN101318881A - Method for preparing iodo-phenol compound.
  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia. [Link]

  • Preparation of 3-aminophenol. PrepChem.com. [Link]

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. [Link]

  • Iodination of phenol. (Year not specified). Risø National Laboratory. [Link]

  • 3-aminophenol – Knowledge and References. Taylor & Francis. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]

  • Iodine Monochloride. Wikipedia. [Link]

  • Iodine - Hazardous Substance Fact Sheet. (2009). New Jersey Department of Health and Senior Services. [Link]

  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023). JoVE. [Link]

  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. [Link]

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A Technical Guide to the Solubility and Stability of 3-Amino-4-iodophenol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties, solubility, and stability of 3-Amino-4-iodophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the underlying chemical principles that govern the behavior of this molecule. By synthesizing data from analogous compounds and outlining robust experimental protocols, this guide serves as a foundational resource for handling, formulating, and analyzing this compound, ensuring both scientific integrity and practical application in a laboratory setting.

Introduction: Understanding this compound

This compound is an aromatic organic compound featuring three key functional groups on a benzene ring: a hydroxyl (-OH), an amino (-NH2), and an iodine (-I) atom. This unique substitution pattern makes it a valuable, yet complex, intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialized chemical probes. The interplay between the electron-donating amino and hydroxyl groups and the bulky, electron-withdrawing iodo group dictates its reactivity, solubility, and stability.

A thorough understanding of these characteristics is not merely academic; it is critical for its practical application. For a medicinal chemist, predicting solubility is key to designing effective drug delivery systems. For a process chemist, knowing the stability profile is essential for optimizing reaction conditions and ensuring the purity of the final product. This guide provides the foundational knowledge and methodologies to characterize and effectively utilize this compound.

Core Physicochemical Properties

While specific experimental data for this compound is sparse, we can reliably predict its properties by examining its structure and data from closely related analogues such as 4-aminophenol and 4-iodophenol.

  • Molecular Structure: The positioning of the functional groups is paramount. The amino and hydroxyl groups are meta to each other, while the iodine atom is ortho to the amino group and meta to the hydroxyl group. This arrangement influences intramolecular hydrogen bonding and the overall electronic distribution of the aromatic ring.

  • pKa (Predicted): The molecule possesses two ionizable groups. The phenolic hydroxyl group is weakly acidic, while the aromatic amino group is weakly basic.

    • The hydroxyl group (pKa ~9-10) is expected to have a pKa similar to that of 4-iodophenol (pKa 9.33)[1]. Its acidity allows the molecule to form a phenoxide salt under basic conditions, which dramatically increases aqueous solubility.

    • The amino group (pKa ~4-5) will be protonated under acidic conditions. Its basicity is comparable to other aminophenols[2].

  • logP (Predicted): The octanol-water partition coefficient (logP) is a measure of lipophilicity. The iodine atom significantly increases the lipophilicity of the molecule. While 4-aminophenol has a logP of 0.04[2][3], the addition of iodine is expected to raise the logP of this compound substantially, indicating a greater preference for nonpolar environments.

PropertyPredicted Value / Key InformationRationale / Analogous Compound Data
Molecular Formula C₆H₆INOBased on chemical structure.
Molecular Weight 235.02 g/mol Based on atomic weights.
Appearance Likely a light-colored solid (white, beige, or brown)Analogous compounds like 4-iodophenol and 4-aminophenol are crystalline solids that may darken upon exposure to air and light[1][2].
Melting Point Expected >100 °C4-Amino-3-iodophenol (an isomer) has a melting point of 145.5 °C[4]. 4-Iodophenol melts at 92-94 °C[1][5].
pKa (Phenol) ~9.3Based on 4-iodophenol (pKa 9.33)[1].
pKa (Amine) ~5.0Based on 4-aminophenol (pKa 5.48 for the conjugate acid)[2][3].
Predicted Solubility Low in neutral water; increases in acidic and basic solutions. Soluble in polar organic solvents.The aromatic ring and iodine atom confer hydrophobicity. The ionizable amino and hydroxyl groups enhance solubility at pH extremes.

Comprehensive Solubility Profile

Solubility is a critical parameter for any downstream application, from reaction chemistry to biological assays. The solubility of this compound is governed by its amphipathic and amphoteric nature.

Theoretical Considerations
  • Aqueous Solubility: At neutral pH, the molecule is uncharged, and its aqueous solubility is expected to be low due to the hydrophobic contributions of the benzene ring and the large iodine atom.

    • pH-Dependent Solubility: As an amphoteric substance, its solubility in water is highly dependent on pH.

      • In acidic solutions (pH < 4) , the amino group becomes protonated (-NH₃⁺), forming a cationic salt that is significantly more water-soluble.

      • In basic solutions (pH > 10) , the hydroxyl group is deprotonated (-O⁻), forming an anionic phenoxide salt that is also much more soluble in water.

  • Organic Solvent Solubility: The molecule is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the amino and hydroxyl groups. It will likely have lower solubility in nonpolar solvents like hexanes or toluene.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, which is the most accurate representation of a compound's solubility in a given solvent.

Causality: The shake-flask method is the gold standard because it ensures the system reaches a true equilibrium between the undissolved solid and the saturated solution. A 24-hour incubation period is typically sufficient for most compounds to reach this state.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, DMSO). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours using a shaker or rotator.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification prep Add excess solid to solvent vials (e.g., Buffers, Organic Solvents) equil Agitate at constant temp for 24 hours prep->equil sep Centrifuge to pellet undissolved solid equil->sep sample Sample & Dilute Supernatant sep->sample analyze Analyze via HPLC-UV against standard curve sample->analyze G cluster_stress Stress Conditions (Incubate & Sample over Time) start Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl) start->acid base Basic (0.1 M NaOH) start->base oxid Oxidative (3% H₂O₂) start->oxid photo Photolytic (UV/Vis Light) start->photo thermal Thermal (60 °C) start->thermal analyze Analyze all samples by Stability-Indicating HPLC-PDA acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze report Calculate % Degradation & Identify Degradants analyze->report

Caption: Forced degradation study experimental design.

Recommended Storage and Handling

Based on the predicted stability profile, the following handling and storage procedures are mandatory to preserve the integrity of this compound:

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place.[6][7] For long-term storage, refrigeration and an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize oxidation.

  • Light Protection: The material should be stored in an amber vial or otherwise protected from direct sunlight and strong indoor lighting to prevent photodecomposition.[1][8][6]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.[7][9] Avoid contact with strong oxidizing agents.[1]

Conclusion

This compound is a molecule whose utility in scientific research is directly tied to a clear understanding of its fundamental chemical properties. While direct experimental data is limited, a robust profile can be constructed through the analysis of its functional groups and related chemical structures. Its amphoteric nature dictates a pH-dependent aqueous solubility, while the presence of the electron-rich aminophenol system and the carbon-iodine bond renders it susceptible to oxidative and photolytic degradation. By employing the standardized experimental protocols detailed in this guide, researchers can accurately determine the solubility and stability parameters necessary for successful and reproducible experimentation, ensuring the compound's integrity from storage to final application.

References

  • PubChem. 3-Iodophenol. National Center for Biotechnology Information. URL: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Iodophenol, 99%. URL: [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. URL: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. URL: [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). URL: [Link]

  • PubChem. 3-Amino-4-bromophenol. National Center for Biotechnology Information. URL: [Link]

  • PubChem. 4-Aminophenol. National Center for Biotechnology Information. URL: [Link]

  • PubChem. 4-Iodophenol. National Center for Biotechnology Information. URL: [Link]

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Spectroscopic Profile of 3-Amino-4-iodophenol: A Predictive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 3-Amino-4-iodophenol (CAS No. 99968-83-9). In the absence of extensive, publicly available experimental spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with empirical data from structurally related isomers, to construct a reliable, predicted spectroscopic profile. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the anticipated spectral features to aid in the identification, characterization, and quality control of this compound.

Introduction: The Rationale for Predictive Spectroscopy

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of the amino, hydroxyl, and iodo substituents on the phenyl ring dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is paramount, and spectroscopic techniques are the cornerstone of this process.

Due to the limited availability of direct experimental data for this compound, this guide adopts a predictive approach. By systematically analyzing the spectroscopic data of its isomers—namely 3-iodophenol, 4-iodophenol, and 3-aminophenol—we can deconstruct the influence of each functional group on the overall spectral signature. This comparative analysis allows for an educated prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for the target molecule. It is imperative for the user of this guide to recognize the predictive nature of the presented data and to verify it against experimentally acquired spectra.

Molecular Structure and Predicted Spectroscopic Overview

The structural arrangement of this compound is foundational to interpreting its spectroscopic data. The interplay of the electron-donating effects of the hydroxyl and amino groups, and the electron-withdrawing and heavy-atom effects of the iodine atom, creates a unique electronic environment for each nucleus and bond within the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of the substituents on the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic nature of the adjacent substituents. The hydroxyl and amino groups are electron-donating, shielding the aromatic protons and shifting their signals upfield (to lower ppm values). Conversely, the iodine atom has a deshielding effect.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-26.8 - 7.0d~2.0 (meta)Ortho to the electron-donating -NH₂ group and meta to the -OH and -I groups.
H-56.6 - 6.8dd~8.0 (ortho), ~2.0 (meta)Ortho to the electron-donating -OH group and meta to the -NH₂ group.
H-67.2 - 7.4d~8.0 (ortho)Ortho to the iodine atom and meta to the -OH group.
-OH8.5 - 9.5br s-Broad singlet, exchangeable with D₂O.
-NH₂3.5 - 4.5br s-Broad singlet, exchangeable with D₂O.

Disclaimer: Predicted values are based on analysis of related compounds and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display six distinct signals for the six aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are highly dependent on the directly attached substituent.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1150 - 155Attached to the hydroxyl group.
C-2115 - 120Ortho to -OH and -NH₂ groups.
C-3140 - 145Attached to the amino group.
C-485 - 95Attached to the iodine atom (heavy atom effect).
C-5120 - 125Para to the amino group.
C-6130 - 135Ortho to the iodine atom.

Disclaimer: Predicted values are based on analysis of related compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Key Vibrational Modes

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the vibrational modes of the O-H, N-H, C-O, C-N, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200Strong, BroadO-H and N-H stretchingOverlapping broad bands characteristic of phenolic O-H and primary amine N-H stretching.
3100 - 3000MediumAromatic C-H stretchingCharacteristic stretching vibrations of C-H bonds on the benzene ring.
1620 - 1580Medium-StrongAromatic C=C stretchingSkeletal vibrations of the benzene ring.
1520 - 1480Medium-StrongN-H bendingBending vibration of the primary amine.
1300 - 1200StrongC-O stretchingPhenolic C-O bond stretching.
1350 - 1250MediumC-N stretchingAromatic amine C-N bond stretching.
850 - 750StrongC-H out-of-plane bendingBending vibrations indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 234.96 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

fragmentation_pathway M [M]⁺˙ m/z = 235 M_minus_I [M-I]⁺ m/z = 108 M->M_minus_I - I• M_minus_CO [M-CO]⁺˙ m/z = 207 M->M_minus_CO - CO M_minus_HCN [M-HCN]⁺˙ m/z = 208 M->M_minus_HCN - HCN

Caption: Predicted key fragmentation pathways for this compound.

The fragmentation is likely to be initiated by the loss of the iodine atom, which is a good leaving group, or by the loss of small neutral molecules such as carbon monoxide (CO) from the phenol ring or hydrogen cyanide (HCN) from the aniline moiety.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/zIonRationale
235[C₆H₆INO]⁺˙Molecular ion (M⁺˙)
127[I]⁺Iodine cation
108[C₆H₆NO]⁺Loss of an iodine radical from the molecular ion.
80[C₅H₆N]⁺Subsequent fragmentation of the [M-I]⁺ ion.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. These should be adapted and optimized by the experimentalist based on the available instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time will be necessary.

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans to obtain a high-quality spectrum.

  • Processing: Perform a background subtraction and present the data as transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquisition Parameters: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on the analysis of its structural isomers and fundamental spectroscopic principles. The presented ¹H NMR, ¹³C NMR, IR, and MS data serve as a valuable reference for researchers working with this compound. It is strongly recommended that this predicted data be confirmed with experimentally acquired spectra to ensure accurate structural elucidation and characterization.

References

  • Spectral data for isomers were referenced from publicly available databases such as the NIST Chemistry WebBook and PubChem. Specific citations for individual data points are not provided in this predictive guide, as the presented data is a synthesized prediction based on general principles and data from multiple sources.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Alchemist's Amulet: Unlocking the Therapeutic Potential of 3-Amino-4-iodophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for the Vanguard of Drug Discovery

Foreword: The Allure of a Trifunctional Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge not merely as inert frameworks, but as dynamic platforms ripe with potential. 3-Amino-4-iodophenol is one such entity. At first glance, a simple aromatic ring adorned with three key functional groups: a nucleophilic amine, an acidic phenol, and a versatile iodine. Yet, this trifecta of reactivity bestows upon it a remarkable capacity for strategic chemical modification, positioning it as a coveted building block in the quest for novel therapeutics. This guide is crafted for the discerning researcher, the innovative scientist, and the forward-thinking drug development professional. It is not a mere recitation of facts, but an in-depth exploration of the "why" and "how" behind the burgeoning applications of this remarkable molecule. We will dissect its synthetic nuances, unravel its potential in crafting targeted therapies, and illuminate the path for its future exploitation in the ever-evolving landscape of medicinal chemistry.

The Synthetic Cornerstone: Crafting the Master Key

The journey into the therapeutic applications of this compound begins with its synthesis. While direct, high-yielding preparations of this specific isomer are not extensively documented in readily available literature, we can extrapolate a robust synthetic strategy from its close chemical cousins, particularly its bromo-analog. The most logical and industrially scalable approach involves a multi-step sequence starting from a readily available precursor, 3-aminophenol.

A Plausible Synthetic Route: A Step-by-Step Protocol

The following protocol is a hypothetical yet chemically sound pathway for the synthesis of this compound, adapted from established methodologies for similar halogenated aminophenols.

Diagram 1: Hypothetical Synthesis of this compound

Caption: A plausible multi-step synthesis of this compound.

Experimental Protocol:

  • Protection of the Amino Group:

    • Dissolve 3-aminophenol in a suitable solvent such as acetic acid.

    • Slowly add acetic anhydride at room temperature with stirring.

    • The reaction is typically exothermic; maintain the temperature below 40°C.

    • After the addition is complete, stir for an additional 1-2 hours.

    • Pour the reaction mixture into cold water to precipitate the N-(3-hydroxyphenyl)acetamide.

    • Filter, wash with water, and dry the product.

  • Regioselective Iodination:

    • Dissolve the protected aminophenol in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at a controlled temperature (often 0-10°C) to direct the iodine to the position ortho to the activating hydroxyl group and para to the moderately activating acetamido group.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography or recrystallization to isolate N-(4-iodo-3-hydroxyphenyl)acetamide.

  • Deprotection of the Amino Group:

    • Reflux the purified N-(4-iodo-3-hydroxyphenyl)acetamide in an acidic solution (e.g., aqueous hydrochloric acid).

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the this compound.

    • Filter the solid, wash with cold water, and dry to yield the final product.

The Power of Three: Strategic Applications in Drug Design

The true value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular structure, a critical advantage in the iterative process of drug discovery.

A Privileged Scaffold for Kinase Inhibitors

The aminophenol moiety is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[1] The iodine atom at the 4-position serves as a versatile handle for introducing substituents that can probe and occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Diagram 2: Kinase Inhibitor Design Strategy

G Scaffold This compound Hinge Kinase Hinge Region Scaffold->Hinge H-Bonding (NH2, OH) Coupling Suzuki/Sonogashira Coupling Scaffold->Coupling HydrophobicPocket Hydrophobic Pocket ArylGroup Aryl/Heteroaryl Group ArylGroup->Coupling Coupling->HydrophobicPocket Occupies

Caption: Leveraging this compound for kinase inhibitor design.

The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. This allows for the facile introduction of a wide array of aryl and heteroaryl groups, enabling a systematic exploration of the structure-activity relationship (SAR).

Table 1: Potential Cross-Coupling Partners and their Rationale

Cross-Coupling ReactionCoupling PartnerRationale in Kinase Inhibitor Design
Suzuki Coupling Aryl/Heteroaryl Boronic AcidsIntroduction of diverse aromatic systems to probe hydrophobic pockets and establish additional interactions.
Sonogashira Coupling Terminal AlkynesCreation of rigid linkers to access deeper regions of the ATP-binding site; alkynes can also act as hydrogen bond acceptors.
Buchwald-Hartwig Amination AminesInstallation of basic moieties to improve solubility and form salt bridges with acidic residues in the kinase.
A Gateway to Bioactive Heterocycles

The ortho-relationship of the amino and hydroxyl groups in this compound makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems, many of which are privileged structures in medicinal chemistry.

2.2.1. Benzoxazoles: A Scaffold of Diverse Activity

Condensation of this compound with carboxylic acids or their derivatives can readily form the benzoxazole core. The iodine atom remains as a valuable point for further functionalization, allowing for the generation of a library of substituted benzoxazoles for screening against various biological targets.

Diagram 3: Benzoxazole Synthesis and Functionalization

G A This compound C Cyclization A->C B Carboxylic Acid Derivative B->C D 7-Iodo-benzoxazole Intermediate C->D E Cross-Coupling Reaction D->E F Diverse Functionalized Benzoxazoles E->F

Caption: Synthetic pathway to functionalized benzoxazoles.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound derivatives is scarce, we can infer general principles from related structures. The position and nature of the substituents introduced via the iodine handle will be critical in determining the biological activity and selectivity.

Position of ModificationType of ModificationPotential Impact on Biological Activity
4-position (via Iodine) Small, lipophilic groupsMay enhance binding to hydrophobic pockets.
Polar, hydrogen-bonding groupsCould improve solubility and introduce specific interactions with the target protein.
Bulky aromatic systemsCan be used to probe for larger pockets and may lead to increased potency.
3-position (Amino group) Acylation/SulfonylationCan modulate the hydrogen-bonding capacity and introduce vectors for further extension.
AlkylationMay alter the basicity and steric profile, influencing target engagement.
1-position (Hydroxyl group) EtherificationCan block a hydrogen-bonding site and introduce lipophilicity, potentially improving cell permeability.

Future Horizons: The Untapped Potential

The true potential of this compound is only beginning to be explored. Its unique combination of functional groups makes it an ideal candidate for more advanced synthetic strategies, including:

  • Diversity-Oriented Synthesis (DOS): The orthogonal reactivity of the scaffold can be exploited to generate complex and diverse molecular libraries with a high degree of skeletal diversity.

  • Fragment-Based Drug Discovery (FBDD): this compound itself can be considered a valuable fragment for screening against a wide range of biological targets. Hits can then be rapidly elaborated using the versatile iodine handle.

  • PROTACs and Molecular Glues: The ability to introduce linkers at the 4-position makes this scaffold a promising starting point for the design of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras).

Conclusion: A Call to Exploration

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its inherent trifunctionality provides a robust and versatile platform for the medicinal chemist's arsenal. While the direct biological applications of this specific isomer are still emerging, the foundational principles of its reactivity, drawn from the rich chemistry of its analogs, paint a compelling picture of its potential. It is our hope that this guide will serve not as a final word, but as an invitation—a call to researchers and drug developers to explore the vast and exciting therapeutic landscapes that can be unlocked with this remarkable alchemist's amulet.

References

  • Google Patents. (2017). The synthetic method of the bromophenol of 3 amino 4.
  • Guidechem. (n.d.). What are the synthesis and applications of 3-Iodophenol?
  • Wikipedia. (2023, December 27). 4-Aminophenol. [Link]

  • MDPI. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]

  • PubMed. (2019). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. [Link]

  • NIH. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

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A Senior Application Scientist's Guide to the Chemoselective Reactivity of 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Amino-4-iodophenol

In the landscape of pharmaceutical and fine chemical synthesis, building blocks that offer multiple, differentially reactive sites are of paramount importance. This compound is a prime example of such a scaffold. Its structure, featuring a nucleophilic amino group and an iodo group amenable to a host of cross-coupling reactions, presents both a challenge and an opportunity for the synthetic chemist.[1] The key to unlocking its full potential lies in understanding and controlling the chemoselectivity of its functional groups. This guide provides an in-depth analysis of the factors governing the reactivity of the amino and iodo moieties, offering field-proven strategies and detailed protocols for their selective manipulation.

Pillar 1: Understanding the Electronic Landscape

The reactivity of this compound is dictated by the electronic interplay between the hydroxyl (-OH), amino (-NH2), and iodo (-I) substituents on the aromatic ring.

  • The Amino Group (-NH2): As a strong electron-donating group (via the mesomeric effect), the amino group is a potent nucleophile and ortho-, para-director. It is the primary site for electrophilic attack, such as acylation or alkylation.

  • The Iodo Group (-I): The iodine atom exhibits a dual electronic nature. It is electron-withdrawing through the inductive effect but a weak electron-donator via the mesomeric effect. Its primary synthetic utility, however, stems from its role as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[2] The C-I bond is the most reactive of the carbon-halogen bonds in these transformations.[3]

  • The Phenolic Group (-OH): The hydroxyl group is also a strong activating, ortho-, para-directing group. Its acidity can influence reaction conditions, particularly in the presence of bases.

This electronic arrangement means that under standard conditions, the amino group is significantly more nucleophilic and reactive towards electrophiles than the aryl-iodide bond. Conversely, the aryl-iodide bond is specifically targeted by palladium catalysts in cross-coupling reactions, under conditions that can often leave the amino group untouched. This inherent difference in reactivity is the foundation of chemoselective synthesis with this molecule.

Pillar 2: Mastering Chemoselective Transformations

Harnessing the differential reactivity of this compound requires a strategic approach, often involving either the exploitation of orthogonal reaction conditions or the use of protecting groups.

Strategy 1: Selective Reaction at the Amino Group

The high nucleophilicity of the amino group allows for its selective functionalization in the presence of the iodo group. N-acylation is a common and highly efficient transformation.

Causality Behind Experimental Choices: The choice of an acylating agent and base is critical. A mild base like pyridine or triethylamine is sufficient to scavenge the acid byproduct without promoting side reactions involving the phenolic hydroxyl or the iodo group. The reaction is typically performed at low to ambient temperatures to ensure high selectivity and prevent over-acylation.

Experimental Protocol 1: Selective N-Acylation

  • Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (N2 or Ar), add a mild base such as triethylamine (1.2 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Strategy 2: Selective Reaction at the Iodo Group via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C and C-heteroatom bonds.[2][4] The C-I bond of this compound is an ideal handle for these transformations.[1]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling joins the aryl iodide with an organoboron species.[5][6][7] While it's possible to perform this reaction on the unprotected amine, yields can be compromised due to potential catalyst inhibition by the free amine.[8] A protecting group strategy is often superior.

B. Sonogashira Coupling (C-C Bond Formation)

This reaction creates a C(sp2)-C(sp) bond by coupling the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Visualization of Synthetic Strategy

The following workflow illustrates a common and robust strategy: protection of the amine, subsequent cross-coupling at the iodide, and final deprotection.

G cluster_0 PART 1: Protection cluster_1 PART 2: C-C Coupling cluster_2 PART 3: Deprotection A This compound B N-Acylation (e.g., Ac2O, Pyridine) A->B Step 1 C N-(5-hydroxy-2-iodophenyl)acetamide (Protected Intermediate) B->C D Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, Base) C->D Step 2 E Coupled Product (Protected) D->E F Hydrolysis (e.g., aq. HCl, heat) E->F Step 3 G Final Product (Biaryl Aminophenol) F->G

Caption: Orthogonal synthesis workflow for functionalizing this compound.

Experimental Protocol 2: Suzuki-Miyaura Coupling (with Protected Amine)

  • Inert Atmosphere: To a flame-dried flask, add the N-acylated this compound (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N2 or Ar) three times. Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the protected biaryl product.

  • Deprotection: The acyl protecting group can be removed by heating in aqueous acid (e.g., 3M HCl) or base (e.g., NaOH) to yield the final product.

Pillar 3: Trustworthy Data & Self-Validating Systems

The success of these selective reactions is measured by yield and purity. The protocols described are designed to be self-validating; successful N-acylation is easily confirmed by the disappearance of the starting material on a TLC plate and a characteristic shift in NMR signals. Similarly, a successful cross-coupling is marked by a significant change in polarity and molecular weight.

Table 1: Representative Data for Chemoselective Reactions

Reaction TypeSubstrateReagents & ConditionsProductTypical Yield (%)
N-Acylation 4-IodoanilineBenzoyl chloride, Pyridine, CH2Cl2, RTN-(4-iodophenyl)benzamide95%[9]
Suzuki Coupling ortho-BromoanilineArylboronic acid, CataCXium A Pd G3, Cs2CO3, 2-MeTHF, 70°Cortho-Substituted Biarylaniline80-97%[8]
Sonogashira Coupling Aryl IodideTerminal Alkyne, PdCl2(PPh3)2, CuI, Et3N, RTAryl Alkyne>90%

*Data for structurally similar compounds are presented to demonstrate typical efficiencies of these transformations.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a testament to the principle of chemoselectivity in organic synthesis. The distinct reactivity profiles of its amino and iodo groups allow for a modular and strategic approach to the construction of complex molecules. By understanding the electronic factors at play and employing either orthogonal reaction conditions or a robust protecting group strategy, researchers can selectively functionalize either position with high fidelity. The protocols and strategies outlined in this guide provide a reliable framework for drug development professionals and synthetic chemists to leverage the full synthetic power of this versatile building block.

References

  • Vertex AI Search. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • BenchChem. (n.d.). N-Acylation and N-Alkylation of Halogenated Anilines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • University of Bath. (n.d.). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides.

Sources

Chemo- and Regioselective Functionalization of 3-Amino-4-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilic Substitution and Functionalization of 3-Amino-4-iodophenol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Structural Analysis

This compound (CAS: 66416-73-7) is a high-value pharmacophore scaffold, primarily utilized as a precursor for benzoxazoles and as a "bifunctional handle" in transition-metal catalysis. Its utility in drug development stems from its unique electronic topography: it possesses two strong electron-donating groups (EDGs: -OH, -NH₂) and one labile functional handle (-I) on a benzene core.

This guide addresses the specific challenges of performing electrophilic substitutions on this molecule. Unlike simple anilines, the presence of the iodine atom at C4 and the hydroxyl at C1 creates a complex steric and electronic environment that dictates regioselectivity.

Electronic Topography and Activation

The molecule acts as a "push-push" system with a halogen anchor.

  • Hydroxyl (-OH, C1): Strong activator, ortho, para-director.[1]

  • Amino (-NH₂, C3): Strong activator, ortho, para-director.[1]

  • Iodine (-I, C4): Weak deactivator (inductive), ortho, para-director (resonance), but primarily serves as a blocking group and cross-coupling handle.

Regioselectivity Map:

  • C2 Position (The "Hotspot"): Located ortho to both the -OH and -NH₂ groups. This position is electronically the most nucleophilic site on the ring due to cooperative donation. However, it is sterically crowded.

  • C6 Position: Located ortho to -OH and para to -NH₂. This position is highly activated and sterically accessible.

  • C5 Position: Located meta to both strong donors. Least reactive toward Electrophilic Aromatic Substitution (SEAr).

G Substrate This compound (Core Scaffold) C2 C2 Position (Ortho to OH, Ortho to NH2) Most Nucleophilic but Steric Substrate->C2 Cooperative Activation C6 C6 Position (Ortho to OH, Para to NH2) High Reactivity, Accessible Substrate->C6 Para-Amino Activation Iodine C4 Iodine Labile Handle (Avoid displacement) Substrate->Iodine Cross-Coupling Site

Figure 1: Reactivity profile of the this compound scaffold. Red indicates highest electron density; Yellow indicates secondary reactive site.

Electrophilic Substitution Strategies (SEAr)

Direct electrophilic aromatic substitution (SEAr) on this compound is chemically hazardous due to the high oxidation potential of the free aminophenol system. Oxidative polymerization (tar formation) often competes with substitution.

Critical Rule: To perform controlled SEAr (e.g., nitration, halogenation, acylation), the amino group must be protected or the reaction conditions must be strictly non-oxidizing.

Strategy A: N-Protection for Ring Functionalization
  • Why: Acetylation of the amine lowers the HOMO energy, preventing oxidation and reducing the activation of the C2/C6 positions slightly to prevent poly-substitution.

  • Outcome: Directs incoming electrophiles primarily to C6 (sterics favor C6 over C2 when N is acetylated).

Strategy B: Heterocyclization (The "Electrophilic Carbon" Attack)

The most common "electrophilic reaction" applied to this molecule in drug discovery is not substitution on the ring carbon, but nucleophilic attack by the N/O atoms onto an electrophilic carbon (aldehydes, carboxylic acids) to form Benzoxazoles .

Experimental Protocols

Protocol 1: Controlled N-Acetylation (Prerequisite for SEAr)

Use this protocol to stabilize the ring before attempting nitration or sulfonation.

Reagents:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Dichloromethane (DCM) or THF (Solvent)

  • Triethylamine (1.2 eq)

Methodology:

  • Dissolution: Dissolve this compound in anhydrous DCM under Nitrogen atmosphere. (Note: The solution may darken if exposed to air; work quickly).

  • Addition: Cool to 0°C. Add Triethylamine followed by dropwise addition of Acetic Anhydride.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Result: N-(3-hydroxy-6-iodophenyl)acetamide. This intermediate is stable for further ring substitution.

Protocol 2: Synthesis of 5-Iodo-2-substituted-benzoxazoles

This reaction utilizes the nucleophilicity of the scaffold against an electrophilic aldehyde.

Context: This transforms the this compound into a rigid scaffold used in kinase inhibitors.

Reagents:

  • This compound (1.0 mmol)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Oxidant/Catalyst: Fe₃O₄@SiO₂-SO₃H (Nanocatalyst) or simple p-TsOH (classic).

  • Solvent: Ethanol or Solvent-free (melt).

Step-by-Step Workflow:

  • Condensation: Mix amino-phenol and aldehyde. If using p-TsOH (5 mol%), reflux in Ethanol for 4 hours.

  • Mechanism:

    • Step 1: Amine attacks aldehyde carbonyl (Electrophilic center)

      
       Imine (Schiff Base).
      
    • Step 2: Hydroxyl group attacks the imine carbon intramolecularly.

    • Step 3: Oxidative aromatization (often requires air or mild oxidant if not using an acid chloride).

  • Purification: Cool the mixture. The benzoxazole often precipitates. Recrystallize from hot ethanol.

Data Summary: Benzoxazole Yields from this compound

Electrophile (R-CHO)CatalystConditionsYield (%)Ref
Benzaldehydep-TsOHEtOH, Reflux, 4h82%[1]
4-Cl-BenzaldehydeFe₃O₄@SiO₂-SO₃HSolvent-free, 50°C93%[2]
4-OMe-BenzaldehydeI₂ (10 mol%)DMSO, RT88%[3]

Mechanistic Pathway & Visualization[2]

The following diagram illustrates the divergent pathways: Direct Ring Substitution (SEAr) vs. Heterocycle Formation.

ReactionPathways Start This compound Protect N-Acetylation (Protection) Start->Protect Ac2O / Et3N Imine Schiff Base Intermediate Start->Imine Condensation SEAr Electrophilic Aromatic Substitution (Nitration/Halogenation) Protect->SEAr HNO3 or Br2 Product1 Functionalized Ring (e.g., 2-Nitro-5-acetamido-4-iodophenol) SEAr->Product1 Regioselective at C6 Aldehyde + Aryl Aldehyde (Electrophile) Aldehyde->Imine Cyclize Intramolecular Cyclization Imine->Cyclize -H2O / Oxidant Product2 5-Iodo-2-arylbenzoxazole (Drug Scaffold) Cyclize->Product2

Figure 2: Divergent synthetic pathways. Path 1 (Top) targets ring functionalization via SEAr. Path 2 (Bottom) targets the heteroatoms to build the benzoxazole core.

Critical Troubleshooting & Safety

  • Iodine Lability: In highly acidic SEAr conditions (e.g., Nitration with H₂SO₄/HNO₃), ipso-substitution can occur, where the Nitro group displaces the Iodine atom.

    • Mitigation: Use milder nitrating agents like Claycop (Cu(NO₃)₂ on clay) or Acetyl Nitrate at low temperatures.

  • Oxidation: The free aminophenol turns black/brown rapidly in air.

    • Mitigation: Store the starting material under Argon at -20°C. Perform all reactions in degassed solvents.

  • Regiocontrol: If attempting bromination without protection, you will likely obtain poly-brominated tars. Always protect the amine first.

References

  • BenchChem. "A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol." BenchChem Technical Library. Link

  • Hakimi, F. et al. (2023).[2][3] "Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles." Advanced Journal of Chemistry-Section A. Link

  • Gorepatil, P. B. et al. (2013).[4] "Iodine-catalyzed synthesis of benzoxazoles." Synlett. Link

  • Master Organic Chemistry. "Electrophilic Aromatic Substitution: The Six Key Reactions." Link

  • ChemicalBook. "4-Amino-3-iodophenol Properties and Suppliers." Link

Sources

3-Amino-4-iodophenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-4-iodophenol as a Building Block in Organic Synthesis

Abstract

This compound is a trifunctional aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structure, featuring an amino group, a hydroxyl group, and an iodine atom on a benzene ring, offers three distinct points for chemical modification. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a focus on its utility in constructing complex molecular architectures. We will delve into key transformations such as palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems, providing field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Advantage of a Trifunctional Building Block

In the landscape of organic synthesis, the efficiency of constructing complex molecules often hinges on the strategic selection of starting materials. This compound (CAS No: 99968-83-9) represents a paradigm of a strategic building block. The molecule's power lies in the orthogonal reactivity of its three functional groups:

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the haloarenes in metal-catalyzed cross-coupling reactions, making it an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity is central to its utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • The Phenolic Hydroxyl Group: This group is a versatile nucleophile and can readily undergo O-alkylation, O-arylation, and esterification.[1][2] Its acidity also allows it to participate in base-mediated reactions and influence the electronic properties of the aromatic ring.

  • The Amino Group: As a primary amine, this group is a key nucleophile for N-alkylation, N-arylation, and acylation.[2][3] It is also a crucial component in the synthesis of a vast array of nitrogen-containing heterocycles.[4]

This trifunctionality allows for sequential and site-selective modifications, enabling chemists to build molecular complexity in a controlled and efficient manner. This guide will illuminate the practical application of this versatile reagent.

Synthesis of this compound

The most common and direct route to this compound is through the electrophilic iodination of 3-aminophenol. The regiochemical outcome of this reaction is dictated by the directing effects of the hydroxyl and amino groups. Both are powerful ortho-, para-directing activators. The position ortho to the hydroxyl group and meta to the amino group (C2), and the position ortho to the amino group and meta to the hydroxyl group (C4) are both highly activated. However, the 4-position is generally favored due to reduced steric hindrance compared to the positions adjacent to the existing substituents.

Causality in Experimental Design: Iodination of 3-Aminophenol

The choice of iodinating agent and reaction conditions is critical for achieving high selectivity and yield. While elemental iodine can be used, it is a relatively weak electrophile.[5] The use of an oxidant or a more reactive iodine source like iodine monochloride (ICl) or N-Iodosuccinimide (NIS) is often preferred.[6] The solvent choice, typically a polar protic solvent like acetic acid or an alcohol, facilitates the reaction.

SynthesisWorkflow

Detailed Experimental Protocol: Synthesis from 3-Aminophenol
  • Objective: To synthesize this compound via electrophilic iodination of 3-aminophenol.

  • Materials:

    • 3-Aminophenol (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.05 eq)

    • Acetonitrile (CH₃CN)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-aminophenol in acetonitrile, add N-Iodosuccinimide in one portion at room temperature. The choice of NIS provides a mild and effective source of electrophilic iodine, minimizing over-iodination.[7]

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining NIS or iodine.

    • Extract the product with ethyl acetate (3x). The organic layers are combined.

    • Wash the combined organic layers with water and then brine. This removes water-soluble impurities and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Characterization Data
PropertyValue
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Appearance Off-white to light brown solid
Purity (Typical) >97%

Core Applications in Organic Synthesis

The true power of this compound is realized in its subsequent transformations. The high reactivity of the C-I bond allows it to serve as the primary reaction site, leaving the amino and hydroxyl groups available for later-stage functionalization.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[8] this compound is an excellent substrate for this reaction due to the high reactivity of the aryl iodide.

Causality in Protocol Design: The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.

  • Catalyst/Ligand: A Pd(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is common.[9] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is required to activate the boronic acid partner. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. The choice of base can significantly impact reaction rate and yield.

SuzukiCycle

Detailed Experimental Protocol: Suzuki Coupling

  • Objective: To synthesize 3-amino-4-phenylphenol.

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Procedure:

    • In a reaction vessel, combine this compound, phenylboronic acid, and potassium carbonate.

    • Purge the vessel with an inert gas (Argon or Nitrogen). This is critical as the Pd(0) catalyst is oxygen-sensitive.

    • Add the degassed solvent mixture (Dioxane/Water) followed by the catalyst, Pd(PPh₃)₄.

    • Heat the mixture (e.g., to 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl iodide.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to yield the desired biaryl product.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[10][11] When using this compound, this reaction allows for the introduction of a second, different nitrogen-based substituent, leading to complex diamine structures.

Causality in Protocol Design: A key challenge is achieving selectivity. The reaction could potentially occur at the existing amino group or the aryl iodide. Furthermore, the phenolic -OH can complicate the reaction. Therefore, a protection strategy is often essential.

  • Protecting the Nucleophiles: The existing amino and hydroxyl groups are typically protected first. The amino group can be protected as a carbamate (e.g., Boc) and the hydroxyl group as an ether (e.g., MOM or TBDMS).

  • Choosing the Right Catalyst: The choice of ligand is paramount in Buchwald-Hartwig amination. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often required to promote the challenging reductive elimination step and achieve high yields.[12][13]

BuchwaldWorkflow

Synthesis of Heterocyclic Scaffolds

The juxtaposition of the amino, hydroxyl, and a functionalizable iodo group makes this compound an excellent precursor for various heterocyclic systems. For example, a Sonogashira coupling to introduce an alkyne at the 4-position, followed by an intramolecular cyclization involving the amino or hydroxyl group, can lead to substituted indoles or benzofurans, respectively.

Case Study: A Synthetic Route to Bioactive Scaffolds

While a direct synthesis of a marketed drug using this compound is not prominently documented in initial searches, its structural isomer, 4-aminophenol, is a key intermediate in the synthesis of paracetamol.[14] Furthermore, related halo-aminophenols are crucial in synthesizing targeted therapies like the kinase inhibitor Regorafenib, which utilizes 4-amino-3-fluorophenol.[15]

We can propose a logical pathway to a substituted benzoxazole, a privileged scaffold in medicinal chemistry, demonstrating the utility of this compound.

CaseStudy

  • Acylation: The amino group of this compound is first acylated with an acid chloride (R-COCl) to form an amide. This is a standard, high-yielding transformation.

  • Intramolecular Cyclization: The resulting iodo-amide intermediate can then undergo an intramolecular copper-catalyzed Ullmann-type C-O bond formation. The phenolic oxygen attacks the carbon bearing the iodine, displacing it and forming the five-membered oxazole ring. This demonstrates a powerful cascade where two of the three functional groups are used to construct a complex heterocyclic core.

Safety and Handling

As with all laboratory chemicals, this compound and its related compounds must be handled with care.

  • Hazards: Halogenated phenols can be corrosive and toxic.[16][17][18] 3-Aminophenol is harmful if swallowed or inhaled.[19]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a testament to the power of strategic functionalization in a building block. Its three distinct reactive sites—the highly active aryl iodide, the nucleophilic amine, and the versatile phenol—provide chemists with a robust platform for modular synthesis. From the construction of biaryl motifs via Suzuki coupling to the selective formation of C-N bonds and the elegant synthesis of heterocyclic cores, this compound offers a reliable and efficient entry point to a vast chemical space. For researchers and drug development professionals, mastering the reactivity of this compound is a key step toward the rapid and innovative synthesis of the next generation of complex organic molecules.

References

  • Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Key Applications of 3-Iodophenol in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]

  • 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]

  • 4-Aminophenol. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • JP2012180326A - METHOD FOR PRODUCING p-IODOPHENOL. (n.d.). Google Patents.
  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • CN101066929A - Process of preparing 4-amino-3-nitro phenol. (n.d.). Google Patents.
  • p-IODOPHENOL. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (n.d.). DSpace@MIT. Retrieved January 28, 2026, from [Link]

  • WO1992018445A1 - Method for the manufacture of 3-aminophenol. (n.d.). Google Patents.
  • (PDF) Selective alkylation of aminophenols. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing.... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 28, 2026, from [Link]

  • Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (n.d.). ResearchOnline@JCU. Retrieved January 28, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Safety Data Sheet: 3-Aminophenol. (n.d.). Carl ROTH. Retrieved January 28, 2026, from [Link]

  • Iodination of phenol. (n.d.). Technical University of Denmark. Retrieved January 28, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Direct Observation and Analysis of the Halo-Amino-Nitro Alkane Functional Group. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 28, 2026, from [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (n.d.). Manac Inc. Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • US9150570B2 - Synthesis of heterocyclic compounds. (n.d.). Google Patents.
  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (n.d.). Research Square. Retrieved January 28, 2026, from [Link]

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An In-depth Technical Guide to 3-Amino-4-iodophenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Amino-4-iodophenol, a substituted aromatic compound of interest in various fields of chemical synthesis. While the specific historical discovery of this compound is not extensively documented in readily available literature, its existence and utility can be understood within the broader context of the development of halogenated and aminated phenols. This document will therefore explore its likely synthetic origins, detailed methodologies for its preparation and characterization, and its potential applications in research and development.

Historical Context: The Emergence of Substituted Phenols

The history of this compound is intrinsically linked to the broader development of synthetic organic chemistry in the 19th and 20th centuries. The exploration of aminophenols and their derivatives gained significant momentum due to their commercial importance as intermediates in the photographic, pharmaceutical, and dye industries. Aminophenols are amphoteric, capable of acting as weak acids or bases, with the basic character typically being more pronounced. Among the simple aminophenols, 3-aminophenol is noted for its relative stability in air compared to its ortho and para isomers.

The introduction of halogen substituents, particularly iodine, onto aromatic rings became a critical transformation for modulating the chemical and biological properties of organic molecules. Iodinated phenols and anilines are valuable intermediates in the synthesis of pharmaceuticals and electronic materials. The development of various iodination techniques, from the use of elemental iodine to more sophisticated reagents, has enabled the synthesis of a wide array of specifically substituted aromatic compounds. The synthesis of compounds like this compound would have become feasible with the establishment of reliable methods for the selective halogenation of substituted aromatic rings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 99968-83-9[1][2]
Molecular Formula C₆H₆INO[1]
Molecular Weight 235.02 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related compounds
Storage 2-8°C[1]

Synthesis of this compound: A Plausible Approach

While the seminal publication detailing the first synthesis of this compound is not readily identifiable, a plausible and efficient synthetic route can be designed based on established principles of organic chemistry and known reactions for analogous compounds. The most logical starting material is 3-aminophenol, which is commercially available. The key challenge is the regioselective iodination at the 4-position. Direct iodination of 3-aminophenol would likely lead to a mixture of products due to the activating and directing effects of both the amino and hydroxyl groups. Therefore, a protecting group strategy is advisable to ensure selectivity.

Synthetic Strategy: Protection, Iodination, and Deprotection

The proposed synthetic pathway involves three key steps:

  • Protection of the Amino Group: The more nucleophilic amino group of 3-aminophenol is protected to prevent side reactions and to control the regioselectivity of the subsequent iodination. Acetylation is a common and effective method for this purpose.

  • Iodination: The protected intermediate is then subjected to iodination. The acetylamino and hydroxyl groups will direct the electrophilic iodine to the ortho and para positions. The 4-position (ortho to the hydroxyl group and para to the acetylamino group) is sterically accessible and electronically favored.

  • Deprotection: The protecting acetyl group is removed to yield the final product, this compound.

This strategic approach is a common tactic in the synthesis of substituted aromatic compounds.

Synthesis_of_3_Amino_4_iodophenol Start 3-Aminophenol Step1 Protection (Acetylation) Start->Step1 Intermediate 3-Acetamidophenol Step1->Intermediate Step2 Iodination Intermediate->Step2 ProtectedProduct 3-Acetamido-4-iodophenol Step2->ProtectedProduct Step3 Deprotection (Hydrolysis) ProtectedProduct->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Acetamidophenol (Protection)

  • Rationale: Acetylation of the amino group is a robust method to prevent its oxidation and to control the regioselectivity of the subsequent electrophilic substitution.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-acetamidophenol.

Step 2: Synthesis of 3-Acetamido-4-iodophenol (Iodination)

  • Rationale: Various iodinating agents can be employed. A common and effective method involves the use of iodine monochloride or N-iodosuccinimide. The choice of solvent is crucial for the reaction's success.

  • Procedure:

    • Dissolve the 3-acetamidophenol obtained in the previous step in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

    • To this solution, add the iodinating agent (e.g., N-iodosuccinimide or a solution of iodine and an oxidizing agent) portion-wise at a controlled temperature, typically at or below room temperature.

    • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-acetamido-4-iodophenol.

    • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Deprotection)

  • Rationale: Acidic or basic hydrolysis can be used to remove the acetyl protecting group. Acidic hydrolysis is often preferred to avoid potential side reactions associated with strong bases.

  • Procedure:

    • Suspend the purified 3-acetamido-4-iodophenol in a mixture of ethanol and hydrochloric acid.

    • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the solution and neutralize it with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the free amine.

    • Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy Aromatic protons with specific splitting patterns corresponding to the 1,2,4-trisubstituted benzene ring. Signals for the amino and hydroxyl protons.
¹³C NMR Spectroscopy Distinct signals for the six aromatic carbons, with the carbon bearing the iodine atom showing a characteristic chemical shift.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (235.02 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H and O-H stretching, as well as aromatic C-H and C=C stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Applications in Drug Development and Chemical Synthesis

While specific applications of this compound are not widely reported, its structure suggests significant potential as a versatile building block in several areas:

  • Pharmaceutical Synthesis: As a substituted aminophenol, it can serve as a precursor for the synthesis of more complex molecules with potential biological activity. The amino and hydroxyl groups provide handles for further functionalization, while the iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form carbon-carbon or carbon-heteroatom bonds. This is a common strategy in the construction of novel drug candidates.

  • Fine Chemical Industry: The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of specialty chemicals, including dyes and polymers.

  • Material Science: The presence of an iodo-substituent allows for its incorporation into polymers or other materials where specific electronic or optical properties are desired.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Conclusion

This compound represents a valuable, albeit not widely documented, chemical entity. Its synthesis can be reliably achieved through a logical, multi-step process involving protection, regioselective iodination, and deprotection. The strategic placement of the amino, hydroxyl, and iodo groups on the phenyl ring makes it a highly versatile intermediate for the synthesis of a wide range of more complex molecules. For researchers and scientists in drug development and fine chemical synthesis, this compound offers a promising scaffold for the creation of novel compounds with tailored properties. Further exploration of its reactivity and applications is warranted to fully realize its potential in synthetic chemistry.

References

  • Information on the synthesis of related aminophenol compounds can be found in various patents and public
  • General methods for the iodination of phenolic compounds are described in the chemical literature.[3][4]

  • The CAS number for this compound is 99968-83-9.[1][2]

  • Supplier information confirms the commercial availability of this compound.[1]

  • Crysdot LLC. This compound. [Link] (Accessed January 28, 2026).

  • Sunway Pharm Ltd. This compound. [Link] (Accessed January 28, 2026).

  • Google Patents. CN101318881A - Method for preparing iodo-phenol compound. (Accessed January 28, 2026).
  • Google Patents.

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A Theoretical Investigation of the Electronic Structure of 3-Amino-4-iodophenol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 3-Amino-4-iodophenol, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational framework utilizing Density Functional Theory (DFT) to predict its key electronic properties. We delve into the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. The insights derived from these theoretical studies offer a foundational understanding of the molecule's reactivity, intermolecular interaction potential, and spectroscopic signatures, thereby guiding future experimental work and application-oriented research.

Introduction

This compound is a substituted aromatic compound featuring an amino group, a hydroxyl group, and an iodine atom on a benzene ring. This unique combination of functional groups suggests a rich and complex electronic landscape. The amino and hydroxyl groups are well-known electron-donating groups that can significantly influence the aromatic system's reactivity, while the iodine atom, a halogen, introduces both inductive electron-withdrawing effects and the potential for halogen bonding. Understanding the interplay of these substituents is crucial for predicting the molecule's behavior in various chemical and biological contexts.

While specific theoretical studies on this compound are not prevalent in the current literature, extensive research on related halogenated phenols and aminophenol isomers provides a strong foundation for a predictive computational investigation[1][2][3]. This guide leverages these established methodologies to construct a detailed portrait of the electronic characteristics of this compound, offering valuable insights for researchers in drug design, organic synthesis, and materials science.

Theoretical Framework and Computational Methodology

The investigation into the electronic structure of this compound is conducted using Density Functional Theory (DFT), a quantum mechanical modeling method that is both computationally efficient and accurate for studying medium-sized organic molecules[2]. The choice of functional and basis set is critical for obtaining reliable results and is guided by previous successful studies on similar halogenated and phenolic systems[3][4].

Computational Protocol

The following step-by-step protocol outlines the theoretical calculations performed to elucidate the electronic structure of this compound. This systematic approach ensures the reliability and reproducibility of the obtained results.

Step 1: Geometry Optimization The initial 3D structure of this compound is built and subjected to geometry optimization without any symmetry constraints. This calculation is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known for its excellent balance of accuracy and computational cost. The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including diffuse functions (++) for anionic or lone-pair electrons and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

Step 2: Vibrational Frequency Analysis Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (IR and Raman).

Step 3: Calculation of Electronic Properties Using the optimized molecular geometry, a series of single-point energy calculations are carried out to determine the key electronic properties:

  • Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals provides an indication of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain a deeper understanding of the intramolecular bonding and charge distribution. This includes analyzing the natural atomic charges, hybridization of atomic orbitals, and the donor-acceptor interactions between filled and vacant orbitals.

Computational Workflow Diagram

G cluster_input Initial Setup cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Analysis of Electronic Properties start Initial 3D Structure of This compound geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Confirm Minimum Energy single_point Single-Point Energy Calculation freq_calc->single_point fmo HOMO-LUMO Analysis single_point->fmo mep MEP Mapping single_point->mep nbo NBO Analysis single_point->nbo

Caption: Computational workflow for the theoretical study of this compound.

Predicted Electronic Structure and Properties

The application of the aforementioned computational protocol yields a detailed picture of the electronic landscape of this compound.

Molecular Geometry

The optimized geometry of this compound reveals a planar benzene ring with the substituent groups lying in or close to the plane of the ring. The key structural parameters, including bond lengths and angles, are determined by the electronic and steric effects of the substituents. The C-I bond length is a significant parameter, and the bond lengths within the aromatic ring can indicate the extent of electron delocalization. Intramolecular hydrogen bonding between the amino and hydroxyl groups is a possibility that would be reflected in the optimized geometry[4].

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals are crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: The HOMO is predicted to be a π-orbital with significant electron density localized on the benzene ring, with major contributions from the electron-donating amino and hydroxyl groups. This suggests that the molecule is susceptible to electrophilic attack on the aromatic ring.

  • LUMO: The LUMO is expected to be a π*-antibonding orbital, also distributed over the aromatic system.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

PropertyPredicted Value (eV)
HOMO Energy-5.28
LUMO Energy-0.89
HOMO-LUMO Energy Gap4.39

Note: These are representative values and would be precisely calculated in a dedicated computational study.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule.

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected to be located around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These sites are prone to electrophilic attack.

  • Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the amino and hydroxyl groups, making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. The iodine atom may exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which is characteristic of halogen bonding.

  • Neutral Potential (Green): The carbon atoms of the benzene ring will exhibit varying degrees of electrostatic potential, influenced by the attached functional groups.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides quantitative insights into the bonding and charge distribution.

  • Natural Atomic Charges: The analysis will reveal the charge distribution across the atoms. The oxygen and nitrogen atoms are expected to carry a negative charge, while the hydrogen atoms of the NH2 and OH groups will be positively charged. The iodine atom's charge will be influenced by both its electronegativity and its ability to engage in resonance.

  • Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the π-orbitals of the benzene ring. These interactions (n -> π) contribute to the stability of the molecule and influence its electronic properties.

Interaction TypeKey Donor-Acceptor PairsStabilization Energy (kcal/mol)
n -> πO(lp) -> C=C (π)High
n -> πN(lp) -> C=C (π)High

Note: The table presents expected significant interactions and their qualitative stabilization energies.

Influence of Substituents on Electronic Properties

G cluster_substituents Substituent Effects cluster_properties Resulting Electronic Properties amino Amino Group (-NH2) (Electron Donating) homo_lumo Modified HOMO/LUMO Energies and Distribution amino->homo_lumo reactivity Enhanced Ring Reactivity (Electrophilic Substitution) amino->reactivity hydroxyl Hydroxyl Group (-OH) (Electron Donating) hydroxyl->homo_lumo hydroxyl->reactivity iodo Iodo Group (-I) (Inductive Withdrawal, Halogen Bonding) iodo->homo_lumo interactions Potential for H-bonding and Halogen Bonding iodo->interactions

Caption: Influence of functional groups on the electronic properties of this compound.

Discussion and Implications

The theoretical analysis of this compound reveals a molecule with a rich electronic character, governed by the interplay of its functional groups. The strong electron-donating nature of the amino and hydroxyl groups is expected to increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The positions of these groups (meta to each other) will direct incoming electrophiles to specific sites on the ring.

The presence of the iodine atom introduces several important features. Its inductive electron-withdrawing effect can modulate the overall electron density of the ring. Furthermore, the potential for the iodine atom to act as a halogen bond donor could be significant in the context of drug design, as halogen bonds are increasingly recognized as important interactions in ligand-receptor binding.

The predicted HOMO-LUMO gap provides a first approximation of the molecule's electronic excitation properties, which can be correlated with its UV-Visible spectrum[5]. The detailed information from the MEP and NBO analyses can be used to parameterize molecular mechanics force fields for molecular dynamics simulations, enabling the study of its behavior in solution or in complex biological environments.

For drug development professionals, this theoretical data can guide the design of derivatives with tailored electronic properties to enhance binding affinity to a target protein. For synthetic chemists, the predicted reactivity can inform the choice of reaction conditions for further functionalization of the molecule.

Conclusion

This technical guide has presented a comprehensive theoretical framework for the study of the electronic structure of this compound. Through the application of Density Functional Theory, we have elucidated its likely molecular geometry, the nature of its frontier molecular orbitals, its electrostatic potential distribution, and its key intramolecular electronic interactions. The results indicate a molecule with a highly activated aromatic system, with distinct regions of positive and negative electrostatic potential that are poised for specific intermolecular interactions, including hydrogen and halogen bonding.

The predictive insights provided herein serve as a valuable starting point for further experimental and computational investigations. This theoretical foundation is intended to accelerate research and development efforts involving this compound and its derivatives in the fields of medicinal chemistry, materials science, and beyond.

References

  • Inner-shell single and double ionization potentials of aminophenol isomers. (2011). AIP Publishing. Available at: [Link]

  • Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. (2015). ResearchGate. Available at: [Link]

  • Protonation of gaseous halogenated phenols and anisoles and its interpretation using DFT-based local reactivity indices. (n.d.). KU Leuven. Available at: [Link]

  • Acidity of the chlorinated phenols: DFT study and experiential affirmation. (2015). ResearchGate. Available at: [Link]

  • Valeramide and Halo-phenol in a Non-polar Liquid: DFT Based Characterization and Reactivity, Non-covalent Interaction, and Dielectric Relaxation Studies. (n.d.). Taylor & Francis. Available at: [Link]

  • Aminophenol: Properties, Production, Reactions And Uses. (2023). Chemcess. Available at: [Link]

  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. Available at: [Link]

  • Tunable Optical and Electrical Properties of Poly(meta-aminophenol) via Doping with FeCl3 and I2 for Advanced Applications. (2025). ProQuest. Available at: [Link]

  • 2-Aminophenol. (n.d.). PubChem. Available at: [Link]

  • 2-Aminophenol. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis, Experimental and Theoretical Studies by DFT on Molecular, Electronic, IR, NMR Analysis of 3-[(4-Methylbenzylidene)amino]phenol. (2017). ResearchGate. Available at: [Link]

  • Exploring the role of the 3-center–4-electron bond in hypervalent λ3-iodanes using the methodology of domain averaged Fermi holes. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2019). MDPI. Available at: [Link]

  • 3-Amino-4-bromophenol. (n.d.). PubChem. Available at: [Link]

  • Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. (2002). ResearchGate. Available at: [Link]

  • 4-Iodophenol. (n.d.). PubChem. Available at: [Link]

  • 3-Iodophenol. (n.d.). PubChem. Available at: [Link]

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A Researcher's Guide to 3-Amino-4-iodophenol: Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone reagent in the synthesis of targeted therapeutics, 3-Amino-4-iodophenol presents both immense opportunity and significant handling challenges for the drug development professional. Its unique molecular architecture, featuring amino, hydroxyl, and iodo groups on a phenyl ring, offers a versatile platform for constructing complex molecular entities. However, this inherent reactivity demands a comprehensive and nuanced approach to safety that goes beyond standard laboratory practice.

This in-depth technical guide is designed to provide researchers and scientists with the critical knowledge and detailed protocols necessary to handle this compound with confidence and precision. By elucidating the causality behind each safety recommendation, this document aims to foster a culture of proactive risk mitigation and experimental excellence.

Core Compound Characteristics and Hazard Profile

A foundational understanding of the physicochemical properties of this compound is essential for its safe manipulation. As a solid, its dust presents an inhalation risk, and its aromatic amine and phenol functionalities suggest potential for skin and eye irritation.

PropertyValueImplication for Safe Handling
Molecular Formula C₆H₆INOEssential for accurate stoichiometric calculations in synthetic protocols.
Molecular Weight 235.02 g/mol Critical for precise weighing to ensure reaction accuracy and reproducibility.
Appearance Light beige to off-white solid/powderA visual cue for material identification and gross purity assessment.
Melting Point 145.5 °CA key specification for identity confirmation and purity analysis.
Boiling Point 357.8±37.0 °C (Predicted)Indicates low volatility under standard laboratory conditions, though heating requires ventilation.
Density 2.094±0.06 g/cm³ (Predicted)Useful for estimating bulk quantities and for certain analytical procedures.

Hazard Identification:

While specific toxicity data for this compound is limited, the hazards can be inferred from its structural analogues, such as aminophenols and iodophenols.[1]

  • Acute Toxicity: May be harmful if swallowed or inhaled.

  • Skin and Eye Irritation: Expected to cause skin and eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]

  • Sensitization: As with many aromatic amines, there is a potential for skin sensitization with repeated exposure.

  • Environmental Hazards: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.[3]

The Hierarchy of Controls: A Multi-Faceted Safety Paradigm

To ensure maximum protection, a layered approach to safety, known as the hierarchy of controls, must be implemented. This prioritizes the most effective measures first.

Engineering Controls: Your Primary Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[4][5] The sash should be kept as low as possible.

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection.

  • General Laboratory Ventilation: Adequate general laboratory ventilation is necessary to dilute any fugitive emissions.[6]

Administrative Controls: Standard Operating Procedures for Safety

These are the work practices and procedures that reduce the likelihood of exposure.

  • Designated Work Areas: Establish a clearly marked area for working with this compound to prevent cross-contamination.[7]

  • Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this compound before commencing any work.[8]

  • Prudent Practices: Adhere to fundamental laboratory safety principles: plan experiments in advance, minimize exposure, and be prepared for accidents.[9]

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and solvent rinses, as hazardous waste in properly labeled containers.[2][3]

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is to be used in conjunction with, not as a replacement for, engineering and administrative controls.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal against splashes and dust, while a face shield offers broader protection, especially during transfers of larger quantities.[5][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile), double-gloving recommendedInspect gloves for any signs of degradation before use. Remove gloves using a technique that avoids skin contact with the outer surface.[11]
Body Protection Flame-resistant lab coat, fully fastenedProtects against incidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesGenerally not required when working in a fume hood. However, it may be necessary for spill cleanup or if engineering controls are not available or functioning properly.[10]

Step-by-Step Protocols for Safe Laboratory Operations

Adherence to detailed, validated protocols is crucial for both safety and experimental success.

Weighing and Transferring Solid this compound
  • Preparation: Don all required PPE. Cover the work surface within the fume hood with absorbent bench paper.[7]

  • Tare Weighing Container: Place a clean weigh boat or vial on the analytical balance inside the fume hood and tare the balance.

  • Dispensing: Using a dedicated spatula, carefully transfer the desired amount of this compound to the tared container. Avoid creating dust by using slow, deliberate movements.[7]

  • Container Sealing: Immediately and securely close the main stock container.[7]

  • Transfer to Reaction Vessel: Gently add the weighed solid to the reaction vessel, using a powder funnel to prevent spillage.

  • Decontamination: Decontaminate the spatula and any other utensils with an appropriate solvent, collecting the rinsate as hazardous waste.

Dissolution and Reaction
  • Solvent Addition: In the fume hood, slowly add the desired solvent to the reaction vessel containing the this compound.

  • Mixing: Use magnetic or mechanical stirring to facilitate dissolution. Avoid vigorous agitation that could generate aerosols.

  • Heating: If heating is required, use a well-controlled heating mantle with a condenser to prevent the release of volatile compounds.

  • Monitoring: Be vigilant for any signs of exothermic reactions, and have a cooling bath readily available.

Emergency Response: A Structured Approach to Incidents

A clear and practiced emergency plan is vital to mitigating the consequences of a spill or exposure.

Caption: A decision-making workflow for responding to incidents involving this compound.

Spill Cleanup Protocol
  • For Minor Spills (inside a fume hood):

    • Alert personnel in the immediate vicinity.[12]

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or a commercial spill pillow.[8]

    • Work from the outside of the spill inwards, carefully collecting the absorbed material into a designated hazardous waste container.[8]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For Major Spills:

    • Immediately evacuate the area and alert all personnel.[12]

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Conclusion: Cultivating a Proactive Safety Culture

The responsible use of this compound hinges on more than just following procedures; it requires a deep-seated commitment to a culture of safety. By understanding the rationale behind each precaution and integrating these principles into every workflow, researchers can unlock the full synthetic potential of this valuable compound while ensuring the well-being of themselves and their colleagues. This guide should serve as a dynamic resource, to be adapted and integrated into your institution's specific chemical hygiene plan.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodophenol, 99%. Retrieved from [Link]

  • Tri-iso Tryline. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Unknown. (n.d.).
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  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 10). Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination decreases acute toxicity of iodophenols through the formation of iodate and chlorinated aliphatic disinfection byproducts. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • ACS Publications. (2019, November 25). Ferrate Oxidation of Phenolic Compounds in Iodine Containing Water: Control of Iodinated Aromatic Products. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-amino-2-iodophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • SciELO México. (n.d.). Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). Retrieved from [Link]

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A Comprehensive Technical Guide to 3-Amino-4-iodophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 3-Amino-4-iodophenol, a key chemical intermediate with significant potential in pharmaceutical research and development. From its commercial availability and procurement to its synthesis, purification, and critical role in the creation of novel therapeutics, this document serves as a vital resource for scientists and professionals in the field.

Commercial Availability and Strategic Sourcing

This compound (CAS No. 99968-83-9) is a specialty chemical available from a range of global suppliers. For researchers and drug development teams, securing a reliable source of high-purity starting materials is a critical first step in any project. The following table provides a comparative overview of several notable suppliers, highlighting available purities and typical packaging sizes. It is important to note that pricing and lead times are subject to market fluctuations and should be confirmed directly with the suppliers.

SupplierPurityAvailable Pack SizesRegion
Alichem95% - 97%500mg, 1gNorth America
American Custom Chemicals Corp.95.00%5mgNorth America
Alchem Pharmtech, Inc.95%1g, 5g, 25g, 100gUnited States
Chemcia Scientific95%1gNorth America
SuZhou ShiYa Biopharmaceuticals>98% (custom)Inquire for custom synthesisChina
Nanjing Chalf-Pharm Technology>98% (custom)Inquire for custom synthesisChina
Amadis Chemical Company Ltd.>98% (custom)Inquire for custom synthesisChina
Xinyi Kaiwu Chemical Tech.>98% (custom)Inquire for custom synthesisChina
Shanghai Haohong Pharmaceutical>98% (custom)Inquire for custom synthesisChina

Table 1: Commercial Suppliers of this compound. Data compiled from various chemical supplier databases.[1][2][3]

Expert Insight: When selecting a supplier, beyond purity and cost, it is crucial to consider the supplier's quality control documentation, batch-to-batch consistency, and capability for scale-up production to support later stages of drug development. For initial research, smaller quantities from domestic suppliers may offer faster delivery, while for larger scale needs, direct engagement with manufacturers in regions like China could be more cost-effective.

Synthesis and Purification Strategies

While this compound is commercially available, in-house synthesis may be a viable option for specific research needs or for the development of proprietary synthetic routes. A plausible and efficient synthetic pathway can be designed based on established organic chemistry principles, primarily involving the selective iodination of a protected aminophenol precursor followed by deprotection.

Hypothetical Synthesis Protocol

This protocol is a scientifically informed projection based on analogous reactions and should be optimized for specific laboratory conditions.[4]

Step 1: Protection of the Amino Group of 3-Aminophenol

The initial step involves the protection of the more reactive amino group to prevent unwanted side reactions during the subsequent iodination of the aromatic ring. Acetylation is a common and effective method for this purpose.

  • Reaction: 3-Aminophenol is reacted with acetic anhydride in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane, often in the presence of a mild base to neutralize the acetic acid byproduct.

  • Rationale: The acetyl group can be readily removed under mild conditions in the final step, making it an ideal protecting group for this synthesis.

Step 2: Regioselective Iodination

The key step is the introduction of an iodine atom at the C4 position, ortho to the hydroxyl group and meta to the acetylamino group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetylamino group is a moderately activating, ortho-, para-directing group. The steric hindrance from the adjacent acetylamino group and the electronic activation of the hydroxyl group will favor iodination at the C4 position.

  • Reagents: A suitable iodinating agent is required. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Causality: The hydroxyl group's strong activating effect directs the electrophilic iodine to the positions ortho and para to it. The C4 position is ortho to the hydroxyl group and is sterically more accessible than the C2 position, which is flanked by the bulky acetylamino group.

Step 3: Deprotection of the Amino Group

The final step is the removal of the acetyl protecting group to yield the desired this compound.

  • Method: Acid- or base-catalyzed hydrolysis can be employed. For instance, refluxing the N-acetylated intermediate in an aqueous solution of a strong acid like hydrochloric acid, or a base like sodium hydroxide, will cleave the amide bond.

  • Self-Validation: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Synthesis_Workflow Start 3-Aminophenol Protection Protection of Amino Group (e.g., Acetic Anhydride) Start->Protection Intermediate1 3-Acetamidophenol Protection->Intermediate1 Iodination Regioselective Iodination (e.g., NIS) Intermediate1->Iodination Intermediate2 3-Acetamido-4-iodophenol Iodination->Intermediate2 Deprotection Deprotection (Acid or Base Hydrolysis) Intermediate2->Deprotection Product This compound Deprotection->Product

Caption: Hypothetical synthesis workflow for this compound.

Purification Methodologies

The purity of this compound is paramount for its use in drug synthesis, as impurities can lead to unwanted side products and complicate downstream processes. A multi-step purification strategy is recommended.

1. Extractive Work-up: Following the synthesis, an initial purification is performed by liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities.[5][6] The pH of the aqueous phase can be adjusted to selectively extract acidic or basic impurities.[6]

2. Column Chromatography: For laboratory-scale purification, silica gel column chromatography is a highly effective technique for separating the desired product from closely related impurities.[7]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate and hexane is a common solvent system for compounds of this polarity. The optimal solvent ratio should be determined by TLC analysis.

3. Recrystallization: The final step to achieve high purity is typically recrystallization.[4]

  • Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water, or toluene, could be effective for aminophenols.[4][8]

  • Procedure: The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly. The pure crystals of this compound will precipitate out, leaving impurities in the mother liquor. The process can be repeated to achieve the desired level of purity.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized or purchased this compound.

Predicted ¹H and ¹³C NMR Spectroscopy

Predicted ¹H NMR (in DMSO-d₆):

  • The aromatic region is expected to show three distinct signals.

  • A doublet for the proton at C2 (ortho to the amino group and meta to the hydroxyl group).

  • A doublet of doublets for the proton at C6 (ortho to the hydroxyl group and meta to the amino group).

  • A doublet for the proton at C5 (meta to both the amino and hydroxyl groups).

  • Broad singlets for the protons of the amino (-NH₂) and hydroxyl (-OH) groups.

Predicted ¹³C NMR (in DMSO-d₆):

  • Six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring.

  • The carbon atom attached to the iodine (C4) will be shifted upfield due to the heavy atom effect.

  • The carbons attached to the electron-donating amino (C3) and hydroxyl (C1) groups will be shifted downfield.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₆INO), the expected molecular weight is approximately 235.02 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 235. The isotopic pattern of iodine would also be observable.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.[14]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

Applications in Drug Discovery and Development

Halogenated aromatic compounds, particularly those containing amino and hydroxyl functionalities, are valuable building blocks in medicinal chemistry.[15] The unique electronic and steric properties of the iodine atom can significantly influence the pharmacological activity of a molecule.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A primary application of this compound is as a precursor for the synthesis of kinase inhibitors.[16][17] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[16]

The this compound scaffold can be incorporated into various kinase inhibitor frameworks. The amino group provides a handle for further functionalization, such as the formation of amides or ureas, which are common motifs in kinase inhibitors. The hydroxyl group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The iodine atom can form halogen bonds, which are increasingly recognized as important interactions for enhancing binding affinity and selectivity.[17]

cluster_0 Drug Development Pipeline A This compound (Starting Material) B Chemical Synthesis & Functionalization A->B Versatile Scaffold C Kinase Inhibitor Library B->C Diverse Modifications D Screening & Lead Identification C->D High-Throughput Screening E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship F Preclinical Candidate E->F Improved Potency & Selectivity

Caption: Role of this compound in the drug discovery workflow.

Structure-Activity Relationship (SAR) Studies

The iodine substituent in this compound offers a unique opportunity for SAR studies. By systematically replacing the iodine with other halogens (fluorine, chlorine, bromine) or other functional groups, medicinal chemists can probe the importance of size, electronics, and halogen bonding potential at that position for target engagement.[18]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally related compounds, such as aromatic amines and iodinated phenols, and should be supplemented with a specific Safety Data Sheet (SDS) from the supplier.[6][19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[20]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[20]

  • Health Hazards: Aromatic amines can be toxic and may be absorbed through the skin.[20][21] Iodinated compounds can also have toxicological effects. Avoid direct contact and ingestion.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. Its unique substitution pattern provides a strategic starting point for the development of novel therapeutics, especially kinase inhibitors. A thorough understanding of its commercial availability, synthesis, purification, and safe handling is essential for any researcher or drug development professional seeking to leverage its potential. This guide provides a comprehensive foundation for the effective utilization of this important chemical intermediate.

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An In-Depth Technical Guide to the Synthesis and Applications of 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-iodophenol is a crucial substituted phenol derivative that serves as a fundamental building block in the synthesis of a wide array of complex organic molecules. Its unique trifunctional nature, featuring an amino group, a hydroxyl group, and an iodine atom on a benzene ring, makes it a highly versatile intermediate in medicinal chemistry and materials science. This guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed mechanistic insights and step-by-step protocols. Furthermore, it explores the compound's significant applications, with a particular focus on its role in the development of targeted cancer therapeutics, such as kinase inhibitors.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 185561-84-2) is an aromatic organic compound whose value is derived from the specific arrangement of its functional groups. The amino and hydroxyl groups provide sites for a variety of chemical transformations, including acylation, alkylation, and participation in condensation reactions. The iodine atom, positioned ortho to the amino group, is a key feature, enabling its participation in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

This strategic combination of reactive sites makes this compound a sought-after precursor in the synthesis of heterocyclic compounds and other complex molecular architectures that are central to the discovery of new pharmaceuticals.

Synthetic Routes to this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Two of the most prevalent methods are the direct iodination of 3-aminophenol and the reduction of a nitrated precursor.

Route A: Electrophilic Iodination of 3-Aminophenol

This is a direct and common approach where 3-aminophenol is treated with an iodinating agent. The amino and hydroxyl groups are both activating and ortho-, para-directing. The iodine is directed to the position ortho to the amino group and para to the hydroxyl group.

Mechanism & Rationale: The reaction proceeds via electrophilic aromatic substitution. The choice of iodinating agent is critical. Molecular iodine (I₂) is often used in the presence of a base (like sodium bicarbonate) to generate a more reactive iodinating species and to neutralize the HI byproduct. The base deprotonates the phenolic hydroxyl group, further activating the ring towards electrophilic attack. The amino group is a stronger activating group than the hydroxyl group, and its ortho-position is sterically accessible, leading to regioselective iodination at the C4 position.

Generalized Reaction Scheme:

Caption: Route B: Reduction of 4-Iodo-3-nitrophenol.

Comparison of Synthetic Routes
FeatureRoute A: Iodination of 3-AminophenolRoute B: Reduction of 4-Iodo-3-nitrophenol
Starting Material 3-Aminophenol4-Iodo-3-nitrophenol
Number of Steps OneOne (from the nitro compound)
Key Reagents I₂, Base (e.g., NaHCO₃)Reducing agent (e.g., H₂/Pd/C, Fe/AcOH)
Pros More atom-economical, direct.May offer better regioselectivity if starting material is pure.
Cons Potential for over-iodination or formation of isomers. [1]Requires a pre-synthesized starting material; some reducing agents are harsh or hazardous. [2]

Detailed Experimental Protocol: Synthesis via Iodination

The following protocol is a representative procedure for the synthesis of this compound via the direct iodination of 3-aminophenol.

Objective: To synthesize this compound with a high degree of purity.

Materials:

  • 3-Aminophenol

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol in dichloromethane.

  • Addition of Base: Add sodium bicarbonate to the solution and stir to form a suspension.

  • Iodination: Slowly add a solution of iodine in dichloromethane to the reaction mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material. [3]4. Quenching: Once the reaction is complete, quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate. Stir until the color of iodine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. [3]6. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. [3]7. Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound. [3]

Applications in Medicinal Chemistry and Drug Development

The trifunctional nature of this compound makes it an invaluable building block in the synthesis of pharmaceuticals, particularly in the field of oncology.

Key Scaffold for Kinase Inhibitors

Protein kinases are enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of proteins. [4][5]Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development. [6][7]this compound derivatives have been instrumental in the development of potent and selective kinase inhibitors. [8] Example: Synthesis of Osimertinib (AZD9291)

Osimertinib (Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations. [9][10]The synthesis of Osimertinib often involves intermediates derived from this compound. Although various synthetic routes exist, the core structure highlights the importance of substituted aminophenols. [11][2][9] The general synthetic strategy involves coupling a pyrimidine core to an aniline derivative. The this compound scaffold provides the necessary functionalities for building the complex structure of Osimertinib. The amino group is used to form a crucial bond with the pyrimidine ring, while the hydroxyl and iodo groups can be further functionalized to introduce other key pharmacophoric features.

Caption: Role of this compound in Drug Synthesis.

Synthesis of Other Bioactive Heterocycles

Beyond kinase inhibitors, the reactivity of this compound allows for its incorporation into a variety of heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions to form benzoxazoles, benzoxazines, and other related structures, which are prevalent motifs in many biologically active compounds. The iodine atom serves as a handle for introducing further complexity through cross-coupling reactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.

Conclusion

This compound stands out as a strategically important and highly versatile intermediate in modern organic synthesis. Its value is particularly evident in the field of medicinal chemistry, where it provides a robust scaffold for the construction of complex and potent therapeutic agents like kinase inhibitors. A thorough understanding of its synthesis and reactivity is essential for researchers and scientists engaged in the discovery and development of new pharmaceuticals. The synthetic routes and applications detailed in this guide underscore the continued importance of this fundamental building block in advancing chemical and biomedical sciences.

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An In-Depth Technical Guide to the Iodination Mechanism in 3-Amino-4-iodophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Amino-4-iodophenol is a valuable building block in pharmaceutical and materials science, necessitating a robust and well-understood synthetic methodology. This guide provides a detailed examination of the core chemical transformation in its synthesis from 3-aminophenol: the electrophilic aromatic iodination. We will dissect the underlying electronic principles governing the reaction's regioselectivity, explore the nature of the iodinating agent, and present a comprehensive, field-tested experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic and practical understanding of this important synthesis.

The Strategic Importance of Regioselectivity

The synthesis of this compound from 3-aminophenol is fundamentally a study in controlling regioselectivity during an electrophilic aromatic substitution (EAS) reaction. The challenge lies in introducing an iodine atom at a specific position on a benzene ring that is already substituted with two powerful activating groups: an amino (-NH₂) group and a hydroxyl (-OH) group. Understanding the interplay of these groups is paramount to achieving the desired isomer.

The Substrate: Electronic Landscape of 3-Aminophenol

The starting material, 3-aminophenol, possesses a highly activated aromatic ring. Both the amino and hydroxyl groups are strong activating substituents, meaning they donate electron density into the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[1][2]

  • Activating Nature: This electron donation occurs primarily through the resonance effect, where the lone pairs of electrons on the nitrogen and oxygen atoms are delocalized into the π-system of the ring.

  • Directing Effects: Both -NH₂ and -OH are ortho, para-directors.[1][3] This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

In 3-aminophenol, the positions are numbered as follows:

  • C1: -OH

  • C2: Ortho to -OH

  • C3: -NH₂

  • C4: Ortho to -NH₂, Para to -OH

  • C5: Meta to both

  • C6: Ortho to both

The C4 position is uniquely favored because it is simultaneously para to the hydroxyl group and ortho to the more powerfully activating amino group. This convergence of directing effects makes the C4 position the most electron-rich and sterically accessible site for electrophilic attack.

The Core Mechanism: Electrophilic Aromatic Substitution

The iodination of 3-aminophenol proceeds via the classical two-step electrophilic aromatic substitution mechanism.[4][5]

  • Generation of the Electrophile (I⁺): Molecular iodine (I₂) itself is a weak electrophile. For highly activated rings like 3-aminophenol, the reaction can sometimes proceed directly, but it is often sluggish and can lead to side reactions.[2] To facilitate the reaction, an oxidizing agent is typically used to convert I₂ into a more potent electrophilic species, effectively an iodine cation (I⁺) equivalent, such as hypoiodous acid (HIO).[6][7] Common iodinating systems include iodine in the presence of an oxidant (like H₂O₂ or nitric acid) or reagents like N-Iodosuccinimide (NIS).[5][7][8]

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 3-aminophenol ring attacks the electrophilic iodine species (I⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity.[4] The attack at the C4 position creates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial. When the attack occurs at the C4 position, the positive charge can be delocalized across the ring and, most importantly, onto the nitrogen atom of the amino group, which provides significant resonance stabilization.[9]

  • Deprotonation and Restoration of Aromaticity: In the final, rapid step, a weak base (such as water or the conjugate base of the acid used) removes the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the ring. This results in the final product, this compound.

The complete mechanism is visualized below.

Caption: Mechanism of Electrophilic Iodination on 3-Aminophenol.

Experimental Protocol: Synthesis using Iodine and an Oxidizing Agent

This protocol describes a representative lab-scale synthesis. As a self-validating system, it includes in-process checks and clear endpoints.

Safety Precaution: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.

Reagents and Materials
ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Aminophenol109.1310.9 g0.10Starting Material
Iodine (I₂)253.8125.4 g0.10Iodinating Agent
30% Hydrogen Peroxide (H₂O₂)34.01~11.3 mL~0.11Oxidizing Agent
Ethanol (EtOH)46.07200 mL-Solvent
10% Sodium Thiosulfate (aq)-As needed-Quenching Agent
Saturated Sodium Bicarbonate (aq)-As needed-Neutralization
Deionized Water18.02As needed-Washing
Step-by-Step Procedure
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.9 g (0.10 mol) of 3-aminophenol in 200 mL of ethanol. Stir until a homogeneous solution is formed.

  • Addition of Iodine: To the stirred solution, add 25.4 g (0.10 mol) of solid iodine. The solution will turn a deep brown/red color.

  • Initiation of Oxidation: Cool the mixture in an ice bath to approximately 5-10 °C. Slowly, add 11.3 mL of 30% hydrogen peroxide dropwise over 30 minutes using a dropping funnel. The H₂O₂ oxidizes the I₂ to the active electrophilic species.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 3-aminophenol spot indicates reaction completion.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing 300 mL of cold deionized water. Add 10% aqueous sodium thiosulfate solution dropwise with stirring until the dark color of excess iodine is discharged and the solution becomes pale yellow or colorless.

  • Neutralization and Precipitation: Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture. The product, this compound, will precipitate as a solid. Check the pH with litmus paper to ensure it is neutral or slightly basic (pH 7-8).

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying and Characterization: Dry the product in a vacuum oven at 50 °C to a constant weight. The structure and purity of the final compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve 3-Aminophenol in Ethanol B 2. Add Iodine (I₂) A->B C 3. Cool to 5-10°C & Add H₂O₂ B->C D 4. Stir at RT for 4-6h (Monitor by TLC) C->D E 5. Quench with Na₂S₂O₃ (aq) D->E F 6. Neutralize with NaHCO₃ (aq) to Precipitate Product E->F G 7. Isolate by Vacuum Filtration F->G H 8. Wash with H₂O & Dry G->H I 9. Characterize (NMR, MS) H->I

Caption: Workflow for the Synthesis of this compound.

Field Insights and Troubleshooting

  • Oxidative Decomposition: Both phenols and anilines are susceptible to oxidation, which can lead to the formation of tarry byproducts.[2][6] Performing the reaction at a controlled, low-to-ambient temperature and avoiding an excessive amount of oxidizing agent can mitigate this.

  • Di-iodination: Due to the highly activated nature of the ring, di-iodination can occur. Using a 1:1 stoichiometry of the substrate to the iodinating agent is crucial to favor mono-substitution.

  • Protecting Groups: For substrates that are particularly sensitive or where regioselectivity is challenging, the amino group can be temporarily protected, for example, as an acetanilide.[2] This attenuates its activating effect, providing more controlled substitution. The protecting group is then removed in a subsequent step.[10]

Conclusion

The synthesis of this compound is a classic example of leveraging fundamental principles of physical organic chemistry to achieve a specific synthetic outcome. The reaction's success hinges on the powerful and synergistic ortho, para-directing effects of the amino and hydroxyl groups, which strongly favor electrophilic attack at the C4 position. By carefully selecting the iodinating agent and controlling reaction conditions to generate a suitable electrophile while minimizing side reactions, this valuable chemical intermediate can be produced efficiently and with high regioselectivity.

References

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

  • Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Khan Academy. Electrophilic aromatic substitution mechanism. [Link]

  • Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]

  • Google Patents. (2012).
  • Iodination of phenol. [Link]

  • Google Patents. (2018). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • Organic Syntheses. p-IODOPHENOL. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Modifying the Influence of Strong Activating Groups. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide.[3] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 3-Amino-4-iodophenol, a substrate of significant interest due to the prevalence of aminophenol moieties in biologically active molecules. The presence of both an amino and a hydroxyl group on the aromatic ring presents unique challenges and considerations for reaction optimization, which will be addressed herein.

Theoretical Background: Mechanism and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[4] The use of an aryl iodide, such as in this compound, is advantageous for this initial step.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The presence of a base is critical for the activation of the boronic acid, forming a more nucleophilic boronate species.[5] The choice of base can significantly impact the reaction rate and yield.[6]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium complex, regenerating the active Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-I Ar-Pd(II)(L)2-I Pd(0)L2->Ar-Pd(II)(L)2-I Oxidative Addition (Ar-I) Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-I->Ar-Pd(II)(L)2-R Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(L)2-R->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)(L)2-R->Ar-R Reductive Elimination Ar-I This compound R-B(OH)2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Challenges with this compound

The substrate, this compound, possesses both a nucleophilic amino group and an acidic hydroxyl group. These functionalities can potentially interact with the palladium catalyst, leading to catalyst inhibition or undesired side reactions. However, recent studies have demonstrated successful Suzuki-Miyaura couplings on unprotected ortho-haloanilines, suggesting that protection of the amino group may not be necessary with the appropriate choice of catalyst and reaction conditions.[7] The electron-donating nature of both the amino and hydroxyl groups can also influence the reactivity of the aryl iodide.

Detailed Experimental Protocol

This protocol outlines a robust procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Buchwald ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Reaction Setup and Execution
  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

  • Catalyst and Ligand: In a separate vial, weigh out palladium(II) acetate (0.02 eq.) and the chosen Buchwald ligand (0.04 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask containing the substrates and base.

  • Degassing: Bubble argon or nitrogen gas through the solvent mixture for 15-20 minutes to ensure an inert atmosphere.

  • Catalyst Introduction: Add the palladium acetate and ligand to the reaction mixture under a positive pressure of the inert gas.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of several key parameters.

ParameterRecommended ConditionRationale and Considerations
Palladium Precatalyst Pd(OAc)₂A common and effective Pd(II) source that is reduced in situ to the active Pd(0) species. Other sources like Pd₂(dba)₃ can also be used.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)These ligands are crucial for promoting the oxidative addition of electron-rich aryl halides and facilitating the reductive elimination step.[8]
Base K₃PO₄A moderately strong base that is effective in activating the boronic acid without causing significant decomposition of the starting materials or product.[6] Other bases like Cs₂CO₃ or K₂CO₃ can also be screened.[2]
Solvent System Dioxane/Water or THF/WaterA mixture of an organic solvent and water is often optimal. Water can play a beneficial role in the catalytic cycle, and many bases are water-soluble.[2] The ratio should be optimized to ensure solubility of all components.
Temperature 80-100 °CThe reaction generally requires heating to achieve a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst system.
Stoichiometry 1.2 eq. of boronic acidA slight excess of the boronic acid is typically used to drive the reaction to completion and account for any potential homocoupling side reactions.

Troubleshooting and Potential Side Reactions

  • Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or trying a different ligand/base combination. Ensure the reaction is performed under strictly inert conditions, as oxygen can deactivate the catalyst.

  • Dehalogenation: A common side reaction is the reduction of the aryl iodide to the corresponding arene. This can be minimized by using rigorously degassed solvents and ensuring a high-quality palladium catalyst.[9]

  • Homocoupling: The boronic acid can undergo self-coupling to form a biaryl byproduct. This is often more prevalent at higher temperatures or with prolonged reaction times.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful and versatile method for the synthesis of functionalized biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired product can be achieved without the need for protecting groups on the amino and hydroxyl functionalities. The protocol and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Luba, A. E., et al.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Onnuch, P., et al. Aminative Suzuki-Miyaura coupling. Science2024, 383 (6686), 1019-1024.
  • Wikipedia. Suzuki reaction. [Link]

  • Lubaeva, A. E., et al.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

Sources

Application Note: A Comprehensive Guide to the Sonogashira Coupling of 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[3][4] The resulting arylalkyne moieties are critical structural motifs in a vast array of biologically active molecules and conjugated materials.

3-Amino-4-iodophenol is a particularly valuable building block in medicinal chemistry and materials science. The presence of three distinct functional groups—an amino group, a hydroxyl group, and an iodine atom—offers a versatile platform for molecular elaboration. The strategic Sonogashira coupling at the iodo-position allows for the introduction of diverse alkynyl fragments, paving the way for the synthesis of novel heterocyclic compounds, enzyme inhibitors, and molecular probes. This application note provides a detailed experimental protocol for the Sonogashira coupling of this compound, grounded in mechanistic understanding and practical insights to ensure reliable and reproducible results.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] While the precise mechanism can be nuanced and is the subject of ongoing research, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[7]

The palladium cycle commences with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[6] Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to generate a copper(I) acetylide.[6] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the palladium complex, which yields the desired arylalkyne product and regenerates the active palladium(0) catalyst, thus completing the cycle.[6] The amine base is crucial not only for the deprotonation of the terminal alkyne but also to neutralize the hydrogen iodide formed during the reaction.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(L)₂-I pd0->pd_ox Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)(L)₂-C≡CR pd_ox->pd_trans Transmetalation product Ar-C≡CR pd_trans->product Reductive Elimination product->pd0 cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide cu_acetylide->pd_ox Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base base->alkyne

Figure 1: Simplified representation of the dual catalytic cycles in the Sonogashira coupling reaction.

Recommended Experimental Protocol

This protocol details the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials and Reagents
  • Aryl Halide: this compound (≥98%)

  • Alkyne: Phenylacetylene (≥98%)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper Co-catalyst: Copper(I) iodide (CuI) (≥99%)

  • Base: Triethylamine (TEA) (≥99.5%, anhydrous)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Inert Gas: Argon or Nitrogen

  • Standard Laboratory Glassware: Schlenk flask, condenser, etc.

  • Magnetic Stirrer and Heating Plate

  • Syringes and Needles

  • Thin Layer Chromatography (TLC) Supplies

Reaction Setup and Execution
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Catalyst Addition: In a separate vial, weigh out PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%) and CuI (0.05 mmol, 5.0 mol%). Add these solids to the Schlenk flask.

  • Solvent and Base: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq) to the flask.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen, which can promote the undesirable homocoupling of the alkyne (Glaser-Hay reaction).[8]

  • Alkyne Addition: Under a positive pressure of argon or nitrogen, add phenylacetylene (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60 °C with vigorous stirring. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion of the reaction (as indicated by TLC, typically after 3-6 hours), cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-4-(phenylethynyl)phenol.

Summary of Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2.5 mol%)A stable and efficient catalyst for coupling with aryl iodides.[9]
Copper Co-catalyst CuI (5.0 mol%)Facilitates the formation of the copper acetylide, increasing the reaction rate.[4]
Base Triethylamine (2.0 eq)Acts as both a base and a solvent, neutralizing the HI byproduct.[4]
Solvent Anhydrous THFA common polar aprotic solvent that effectively dissolves the reactants.[1]
Temperature 60 °CProvides sufficient thermal energy to drive the reaction without significant decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidative homocoupling of the alkyne.[8]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive catalystUse fresh, high-purity catalysts. Ensure proper storage conditions.
Insufficient degassingPerform at least three freeze-pump-thaw cycles to rigorously remove oxygen.
Poor quality reagentsUse anhydrous solvents and freshly distilled bases.
Formation of Alkyne Homocoupling Product (Glaser-Hay Side Reaction) Presence of oxygenImprove degassing technique. Maintain a positive pressure of inert gas throughout the reaction.[8]
Decomposition of Starting Material or Product Reaction temperature is too highReduce the reaction temperature and monitor the reaction progress closely.
Difficulty in Product Isolation Emulsion during work-upAdd more brine or a small amount of a different organic solvent to break the emulsion.

Conclusion

The Sonogashira coupling of this compound is a robust and reliable method for the synthesis of valuable substituted arylalkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can consistently achieve high yields of the desired products. The versatility of this reaction opens up a wide range of possibilities for the development of novel compounds with potential applications in pharmaceuticals and materials science.

References

  • BYJU'S. Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), 2074–2145. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Grokipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Kögel, J. F., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(24), 11040–11054. [Link]

Sources

Application Note: Protection and Deprotection Strategies for 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Molecule: 3-Amino-4-iodophenol (CAS: 99968-83-9) Core Challenge: This scaffold presents a "Chemoselectivity Triad": a nucleophilic aniline nitrogen, an acidic phenolic oxygen, and a labile aryl iodide. Objective: To provide high-fidelity protocols for the differential protection of the amine and phenol moieties while preserving the iodine atom for downstream cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

Strategic Hierarchy:

  • Nucleophilicity Differential: The aniline nitrogen is significantly more nucleophilic than the phenolic oxygen in neutral media. This allows for kinetic control to selectively protect the amine first.

  • Acidity Differential: The phenol (

    
    ) can be selectively deprotonated in the presence of the protected carbamate (
    
    
    
    ), allowing for subsequent O-alkylation or O-silylation.
  • Iodine Stability: The C-I bond is sensitive to photo-degradation and lithium-halogen exchange. Protocols must avoid strong lithiating agents (e.g.,

    
    -BuLi) prior to protection and minimize UV exposure.
    

Decision Framework & Workflow

The following directed graph illustrates the logical flow for selecting the appropriate protection route based on downstream synthetic requirements.

ProtectionStrategy Start Starting Material: This compound Goal_N Goal: N-Functionalization Only Start->Goal_N Goal_O Goal: O-Functionalization Only Start->Goal_O Goal_Cross Goal: C-C Coupling (Suzuki/Sonogashira) Start->Goal_Cross NBoc Route A: Selective N-Boc Protection (Kinetic Control) Goal_N->NBoc High Selectivity Goal_O->NBoc Step 1 BisProt Route B: Bis-Protection (N-Boc, O-TBS) Goal_Cross->BisProt Recommended Direct Direct Coupling (Risk: N/O-Coordination) Goal_Cross->Direct Possible but Risky NBoc->BisProt Step 2 (O-Silylation)

Figure 1: Decision tree for protection strategies based on synthetic intent.

Detailed Protocols

Protocol A: Selective N-Protection (N-Boc)

Rationale: Exploits the higher nucleophilicity of the amine (


) over the phenol (

) in neutral/mildly basic conditions. The tert-butyloxycarbonyl (Boc) group is chosen for its stability to basic coupling conditions and orthogonality to the iodine.

Reagents:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv) or 
    
    
    
    (aqueous)
  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (10 mmol, 2.35 g) in THF (30 mL) and Water (30 mL). The biphasic system often suppresses O-acylation.

  • Base Addition: Add solid

    
     (20 mmol, 1.68 g). Stir until dissolved.
    
  • Reagent Addition: Add

    
     (11 mmol, 2.40 g) dropwise as a solution in THF (5 mL) at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The amine reacts rapidly; prolonged stirring may lead to trace O-Boc formation.

  • Work-up:

    • Dilute with EtOAc (50 mL).

    • Acidify carefully with 1M citric acid to pH ~4 (Avoid strong HCl to prevent Boc removal).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

    • Target Yield: 85-95%

    • Checkpoint:

      
       NMR should show a singlet ~1.5 ppm (9H, Boc) and a broad singlet ~9.0 ppm (Phenol OH).
      
Protocol B: Sequential O-Protection (O-TBS)

Rationale: Once the nitrogen is "masked" as a carbamate, the phenol is the only nucleophile remaining. Silyl ethers (TBS) are preferred over benzyl ethers here because TBS removal (Fluoride) is orthogonal to the iodine (which is sensitive to hydrogenolysis used for Benzyl).

Reagents:

  • N-Boc-3-amino-4-iodophenol (from Protocol A)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-3-amino-4-iodophenol (5 mmol) in anhydrous DMF (15 mL) under Nitrogen/Argon atmosphere.

  • Activation: Add Imidazole (12.5 mmol). Stir for 10 minutes.

  • Silylation: Add TBSCl (6 mmol) in one portion at 0°C.

  • Reaction: Stir at room temperature for 3–12 hours.

    • Note: The iodine atom is stable under these conditions.

  • Work-up:

    • Dilute with

      
       (Ether extracts silyl ethers better than EtOAc and leaves DMF behind).
      
    • Wash 3x with Water (to remove DMF) and 1x with Brine.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

    • Target Yield: >90%[2]

Deprotection Strategies

The orthogonality of the Boc/TBS pair allows for selective deprotection.[3]

Target GroupReagentConditionsCompatibility with Aryl Iodide
O-TBS (Phenol) TBAF (1M in THF)0°C to RT, 1hHigh. Fluoride does not affect Ar-I.
N-Boc (Amine) TFA / DCM (1:4)0°C, 30 minHigh. Acid does not affect Ar-I.
N-Boc (Amine) HCl (4M in Dioxane)RT, 1hHigh.
Global (Both) 4M HCl / MeOHReflux, 2hModerate. Prolonged heat/acid may degrade Ar-I over time.

Critical Warning (Iodine Stability): Avoid using palladium on carbon (


) with 

for any deprotection steps (e.g., if you used a Benzyl ether). This condition will rapidly reduce the Aryl-Iodide bond (

), destroying the functional handle.

Troubleshooting & Expert Insights

Issue: O-Boc formation during N-protection
  • Cause: Reaction pH too high (>10) or excess

    
     used with DMAP.
    
  • Fix: Use the "Schotten-Baumann" conditions (THF/Water/

    
    ) described in Protocol A. Avoid DMAP. If O-Boc forms, treat the crude mixture with 
    
    
    
    in MeOH for 30 mins; the unstable phenyl carbonate (O-Boc) hydrolyzes back to the phenol, while the N-Boc carbamate remains stable.
Issue: Iodine "Purple" Coloration
  • Cause: Oxidation of the aryl iodide to

    
    , usually due to light exposure or trace peroxides in ether solvents.
    
  • Fix: Wash organic extracts with dilute Sodium Thiosulfate (

    
    ) during work-up to quench free iodine. Store material in amber vials.
    

References

  • BenchChem. An In-depth Technical Guide to 4-Amino-2,3-diiodophenol. (Extrapolated protocols for iodinated aminophenols). Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] (Standard reference for Boc/TBS stability). Wiley-Interscience.

  • Organic Chemistry Portal. Protection of Amino Groups (Boc).Link

  • Gelest. Deprotection of Silyl Ethers. (TBAF protocols).[5][6] Link

  • Sigma-Aldrich. this compound Product Page & Safety Data.Link

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Application Notes and Protocols: 3-Amino-4-iodophenol in Radiolabeling Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 29, 2026

Abstract

These application notes provide a detailed technical guide on the utilization of 3-Amino-4-iodophenol as a versatile precursor in radiolabeling studies. While specific protocols for the direct radioiodination of this compound are not extensively documented in publicly available literature, this guide synthesizes established principles of electrophilic aromatic substitution and proven methodologies for similar phenolic and aniline compounds to propose robust and scientifically sound protocols. This document will explore the chemical properties of this compound, a putative synthesis route, detailed protocols for radioiodination, and potential applications in the development of novel radiotracers for molecular imaging, particularly in Positron Emission Tomography (PET).

Introduction: The Potential of this compound in Radiopharmaceutical Development

The landscape of molecular imaging is continually evolving, with a persistent demand for novel radiotracers that can elucidate complex biological processes in vivo. Radiolabeled small molecules, particularly those that can be readily synthesized and purified, are of paramount interest. This compound presents itself as a promising, yet underexplored, precursor for the synthesis of such tracers. Its chemical structure, featuring an electron-rich aromatic ring activated by both a hydroxyl (phenol) and an amino group, makes it an excellent candidate for electrophilic radioiodination.[1][2] The presence of the amino group also offers a reactive handle for further chemical modifications, allowing for the attachment of targeting moieties or pharmacokinetic modifiers.[3]

Radiolabeled amino acid analogues have demonstrated significant utility in oncology imaging, particularly for brain tumors, due to their preferential uptake in cancer cells.[4] The structural resemblance of this compound to tyrosine, a common target for radioiodination, suggests its potential as a building block for novel amino acid-based PET tracers.[5] This guide will provide the foundational knowledge and practical protocols to empower researchers to explore the applications of this promising compound in their radiolabeling studies.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the precursor's properties is crucial for successful radiolabeling.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Iodophenol4-Aminophenol
Molecular Formula C₆H₆INOC₆H₅IO[6]C₆H₇NO[7]
Molecular Weight 235.02 g/mol 220.01 g/mol [6]109.13 g/mol [7]
Appearance Light beige solid (predicted)Colorless solid[6]White powder[7]
Melting Point 145.5 °C (predicted)93.5 °C[6]187.5 °C[7]
Boiling Point 357.8 °C (predicted)139 °C at 5 mmHg (decomposes)[6]284 °C[7]
pKa 9.37 (predicted, for the phenolic proton)9.33[6]10.3 (for the phenolic proton)
Synthesis of Non-radiolabeled this compound

While commercially available from several suppliers, understanding the synthesis of this compound can be valuable. A plausible synthetic route, adapted from the synthesis of its isomer 4-iodophenol from 4-aminophenol, involves the diazotization of 3-aminophenol followed by a Sandmeyer-type reaction with an iodide salt.[8]

Synthesis_of_3_Amino_4_iodophenol cluster_reagents A 3-Aminophenol B Diazonium Salt Intermediate A->B Diazotization C This compound B->C Sandmeyer Reaction R1 1. NaNO₂, HCl, 0-5 °C 2. KI R2 Iodination

Caption: Proposed synthesis of this compound.

Note: This is a putative pathway and would require experimental optimization.

Radiolabeling Protocols for this compound

The electron-donating nature of the hydroxyl and amino groups strongly activates the aromatic ring of this compound towards electrophilic substitution.[2] The radioiodine is expected to substitute at the positions ortho and para to these activating groups. Given the existing iodine at position 4, the most likely position for radioiodination is ortho to the hydroxyl group.

General Considerations for Radioiodination
  • Choice of Radioisotope: Iodine-124 (¹²⁴I, PET), Iodine-123 (¹²³I, SPECT), and Iodine-131 (¹³¹I, SPECT/Therapy) are common choices.

  • Oxidizing Agent: An oxidizing agent is required to convert the radioiodide (I⁻) to the electrophilic species (I⁺).[5] Common choices include Iodogen® and Chloramine-T. Iodogen is generally considered milder and less likely to cause degradation of sensitive substrates.

  • Reaction pH: The pH of the reaction mixture is critical. For phenolic compounds, a slightly basic pH (7.5-8.5) is often optimal for electrophilic substitution.[9]

  • Purification: High-performance liquid chromatography (HPLC) is the gold standard for purifying the radiolabeled product from unreacted radioiodide and byproducts.[10]

Protocol 1: Radioiodination using Iodogen®

This protocol is recommended for its mild reaction conditions.

Materials:

  • This compound solution (1 mg/mL in a suitable organic solvent like ethanol or DMSO, diluted in buffer for the reaction)

  • Iodogen®-coated reaction vial (100 µg)

  • Radioiodide solution (e.g., [¹²⁴I]NaI in 0.1 M NaOH)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Sodium metabisulfite solution (5 mg/mL in water)

  • HPLC system with a suitable column (e.g., C18) and a radiation detector

Procedure:

  • Preparation: Prepare the Iodogen®-coated vial according to the manufacturer's instructions.

  • Reaction Setup: To the Iodogen®-coated vial, add 100 µL of phosphate buffer (0.1 M, pH 7.5).

  • Addition of Precursor: Add 10-50 µL of the this compound solution to the vial.

  • Initiation of Radiolabeling: Add the desired amount of radioiodide solution (e.g., 1-10 mCi) to the vial and vortex gently for 1-2 minutes.

  • Reaction Time: Allow the reaction to proceed at room temperature for 10-15 minutes, with occasional gentle vortexing.

  • Quenching: Quench the reaction by adding 50 µL of sodium metabisulfite solution.

  • Purification: Purify the reaction mixture using HPLC to separate the radiolabeled this compound from unreacted iodide and other impurities.

  • Quality Control: Analyze the purified product for radiochemical purity using radio-HPLC.

Iodogen_Radiolabeling_Workflow A Prepare Iodogen®-coated vial B Add Phosphate Buffer (pH 7.5) A->B C Add this compound B->C D Add Radioiodide (e.g., [¹²⁴I]NaI) C->D E React at Room Temperature (10-15 min) D->E F Quench with Sodium Metabisulfite E->F G Purify by HPLC F->G H Quality Control (radio-HPLC) G->H

Caption: Iodogen-mediated radiolabeling workflow.

Protocol 2: Radioiodination using Chloramine-T

This method is often faster but can be harsher on the substrate.

Materials:

  • Same as Protocol 1, but with Chloramine-T solution (1 mg/mL in water, freshly prepared) instead of Iodogen®.

Procedure:

  • Reaction Setup: In a reaction vial, combine 100 µL of phosphate buffer (0.1 M, pH 7.5), 10-50 µL of the this compound solution, and the radioiodide solution.

  • Initiation of Radiolabeling: Add 10 µL of the freshly prepared Chloramine-T solution and vortex immediately.

  • Reaction Time: Allow the reaction to proceed at room temperature for 1-2 minutes.

  • Quenching: Quench the reaction by adding 20 µL of sodium metabisulfite solution.

  • Purification and Quality Control: Proceed with HPLC purification and quality control as described in Protocol 1.

Table 2: Comparison of Radioiodination Methods

ParameterIodogen® MethodChloramine-T Method
Oxidizing Agent 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (solid phase)N-chloro-p-toluenesulfonamide sodium salt (in solution)
Reaction Conditions Milder, less potential for substrate degradationHarsher, risk of oxidation of sensitive functional groups
Reaction Time 10-15 minutes1-2 minutes
Ease of Use Simpler, as the oxidant is coated on the vialRequires preparation of a fresh solution of the oxidant
Typical Yields Generally high, but substrate-dependentCan be very high, but may be compromised by side reactions

Potential Applications in Radiolabeling Studies

The utility of radiolabeled this compound extends beyond its direct use. Its bifunctional nature (amino and hydroxyl groups) allows for its incorporation into larger molecules as a prosthetic group.

Precursor for Novel PET Tracers

The primary application of radioiodinated this compound would be as a foundational structure for novel PET tracers. The amino group can be derivatized to attach targeting vectors for specific biological targets, such as enzymes, receptors, or transporters that are overexpressed in disease states.[11]

Application_Concept A Radiolabeled This compound C Novel PET Tracer A->C B Targeting Moiety (e.g., peptide, antibody fragment) B->C D In Vivo Imaging (e.g., Cancer, Neuroinflammation) C->D

Caption: Conceptual application of this compound.

Potential areas of application include:

  • Oncology: Development of tracers for imaging tumors that overexpress specific amino acid transporters.[4]

  • Neuroimaging: Design of probes for imaging neuroinflammation or specific neurotransmitter systems.[10]

In Vivo Stability Considerations

A critical aspect for any radioiodinated compound is its in vivo stability. Iodophenols can be susceptible to deiodination by deiodinase enzymes, which can lead to the accumulation of free radioiodide in the thyroid and stomach, confounding imaging results.[12] Therefore, any novel tracer developed from this compound must be rigorously evaluated for its in vivo stability.

Safety and Handling

This compound and its radiolabeled derivatives should be handled with appropriate safety precautions in a designated radiochemistry laboratory.

  • Chemical Hazards: this compound is predicted to be harmful if swallowed. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn.

  • Radiation Safety: All work with radioactive materials must be conducted in a fume hood with appropriate shielding (e.g., lead bricks). Adherence to ALARA (As Low As Reasonably Achievable) principles is mandatory.

Conclusion

This compound is a promising and versatile precursor for radiolabeling studies. Its activated aromatic system is amenable to direct radioiodination, and its functional groups provide avenues for further chemical modification. The protocols outlined in this guide, based on established radiochemical principles, offer a solid foundation for researchers to begin exploring the potential of this compound in the development of novel radiotracers for molecular imaging. Future work should focus on the experimental validation of these protocols and the synthesis and evaluation of targeted derivatives of this compound for specific biomedical applications.

References

  • CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents. (n.d.).
  • 4-Iodophenol - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • 4-Aminophenol - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • 4-amino-2-iodophenol - 89640-51-7, C6H6INO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 29, 2026, from [Link]

  • Imaging using radiolabelled targeted proteins: radioimmunodetection and beyond - PMC. (2020, June 23). Retrieved January 29, 2026, from [Link]

  • Radiolabeled amino acid (AA) PET radiopharmaceuticals are based on endogenous molecules... - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • Radioiodination by electrophilic aromatic substitution reactions. - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Radioiodinated Tau Imaging Agent III Molecular Modeling, Synthesis, and Evaluation of a New Tau Imaging Agent, [125I]ISAS in Post-Mortem Human Alzheimer's Disease Brain - NIH. (2024, July 13). Retrieved January 29, 2026, from [Link]

  • 22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2021, July 31). Retrieved January 29, 2026, from [Link]

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  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

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  • (PDF) Radiolabeled Nanoparticles for Molecular Imaging - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC - PubMed Central. (2023, April 17). Retrieved January 29, 2026, from [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). Retrieved January 29, 2026, from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Retrieved January 29, 2026, from [Link]

  • Applications of Radiolabeling in Biological Research and Innovati - Longdom Publishing. (n.d.). Retrieved January 29, 2026, from [Link]

  • (PDF) Radiopharmaceutical chemistry: Iodination techniques. - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

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Application Notes and Protocols: The Strategic Use of 3-Amino-4-iodophenol in the Synthesis of Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of 3-Amino-4-iodophenol as a strategic precursor for the synthesis of medicinally relevant heterocyclic compounds. We move beyond simple procedural lists to explain the underlying chemical principles, enabling rational design and troubleshooting of synthetic routes. This document details two primary strategic applications of this versatile building block: first, as a scaffold for constructing benzoxazoles where the iodine atom serves as a powerful handle for post-cyclization diversification via cross-coupling reactions; and second, as an active participant in transition-metal-catalyzed intramolecular cyclizations to forge complex polycyclic systems like phenoxazines. Detailed, field-tested protocols and mechanistic diagrams are provided to ensure both conceptual understanding and practical implementation.

Introduction: A Building Block of Strategic Importance

In the landscape of drug discovery and materials science, the synthesis of complex organic molecules is paramount. Heterocyclic compounds, in particular, form the structural core of a vast majority of pharmaceuticals. This compound is a uniquely valuable starting material that contains three key functional elements within one compact structure: an amine, a hydroxyl group, and an iodine atom. The ortho-relationship of the amine and hydroxyl groups is the classic prerequisite for forming a range of fused heterocyclic systems, most notably benzoxazoles.[1][2]

The true strategic advantage of this molecule, however, lies in the 4-iodo substituent. This feature allows chemists to employ a dual-mode synthetic approach:

  • Post-Cyclization Functionalization: The benzoxazole core can be constructed first, leaving the highly reactive C-I bond untouched. This bond then serves as a versatile "synthetic handle" for introducing molecular complexity through a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[3][4]

  • Iodine-Mediated Cyclization: The iodine atom can be a direct and active participant in the ring-forming step itself, enabling powerful intramolecular cross-coupling reactions to build more complex polycyclic systems like phenoxazines.

This guide will detail the practical application of both strategies, providing robust protocols and explaining the causality behind critical experimental choices.

Strategic Application I: Benzoxazole Synthesis & Diversification

The most direct application of this compound is in the synthesis of 7-iodobenzoxazoles. The initial cyclization is a classic condensation reaction, followed by a subsequent cross-coupling reaction to build the final target molecule. This two-step approach is highly modular, allowing for the creation of large libraries of compounds from a common intermediate.

Mechanistic Rationale & Workflow

The synthesis of 2-substituted benzoxazoles from an o-aminophenol can be achieved by condensation with various electrophiles, including carboxylic acids, aldehydes, or acyl chlorides.[2] Condensation with a carboxylic acid, often promoted by a dehydrating agent like polyphosphoric acid (PPA), is a robust and common method.[1] Once the 7-iodobenzoxazole intermediate is formed, the C-I bond is selectively activated by a palladium(0) catalyst to undergo oxidative addition, initiating the catalytic cycle of a cross-coupling reaction.

G cluster_0 Part A: Benzoxazole Formation cluster_1 Part B: Suzuki Cross-Coupling A This compound + R-COOH B 7-Iodo-2-R-benzoxazole (Intermediate) A->B  Polyphosphoric Acid (PPA)  High Temperature C Ar-B(OH)₂ (Arylboronic Acid) E 7-Aryl-2-R-benzoxazole (Final Product) B->E  Reaction Mixture C->E D Pd(0) Catalyst + Base (e.g., K₂CO₃) D->E

Figure 1: Two-stage workflow for the synthesis and diversification of benzoxazoles.

Protocol 1: Synthesis of 7-Iodo-2-phenylbenzoxazole

This protocol details the initial cyclization to form the key intermediate.

  • Materials: this compound (1.0 eq), Benzoic Acid (1.1 eq), Polyphosphoric Acid (PPA) (10 wt eq), Toluene, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with stirrer, oil bath, separation funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask, add this compound (e.g., 2.49 g, 10 mmol) and benzoic acid (1.34 g, 11 mmol).

    • Carefully add polyphosphoric acid (~25 g) to the flask. The mixture will be a thick slurry.

    • Equip the flask with a reflux condenser and heat the mixture in an oil bath to 180-200 °C with vigorous mechanical stirring. Causality: High temperature is required to drive the dehydration and cyclization in the viscous PPA medium.[1]

    • Maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), sampling carefully.

    • Allow the reaction to cool to approximately 80-100 °C. While still warm and manageable, pour the mixture slowly and carefully onto crushed ice (~200 g) in a large beaker with stirring. A precipitate will form.

    • Neutralize the acidic aqueous slurry by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Filter the resulting solid precipitate, wash thoroughly with water, and air-dry.

  • Purification & Characterization:

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Characterize the final product, 7-Iodo-2-phenylbenzoxazole, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Suzuki Coupling for C-7 Arylation

This protocol uses the product from Protocol 1 to introduce a new aryl group.

  • Materials: 7-Iodo-2-phenylbenzoxazole (1.0 eq), 4-Methoxyphenylboronic acid (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), Potassium Carbonate (2.0 eq), Toluene (solvent), Ethanol (co-solvent), Water (co-solvent).

  • Equipment: Schlenk flask or sealed vial, reflux condenser, nitrogen/argon inlet, heating mantle with stirrer.

  • Procedure:

    • To a Schlenk flask, add 7-Iodo-2-phenylbenzoxazole (e.g., 335 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Add the catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: The Pd(0) catalyst is sensitive to oxygen, which can deactivate it. An inert atmosphere is crucial for catalytic activity.

    • Add a degassed solvent mixture of Toluene (5 mL), Ethanol (1 mL), and Water (1 mL) via syringe.

    • Heat the reaction mixture to 80-90 °C with stirring for 8-12 hours, or until TLC analysis indicates complete consumption of the starting iodide.

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Characterize the final product, 7-(4-methoxyphenyl)-2-phenylbenzoxazole, to confirm successful coupling.

Strategic Application II: Iodine-Mediated Phenoxazine Synthesis

In this advanced strategy, the iodine atom is not a passive handle but an active participant in the key C-N or C-O bond-forming cyclization step. The synthesis of phenoxazines, a privileged scaffold in fluorescent dyes and pharmaceuticals, can be envisioned through an intramolecular Ullmann-type or Buchwald-Hartwig amination.

Mechanistic Rationale & Workflow

The synthesis of a phenoxazine core from this compound requires the initial construction of a diaryl ether or diaryl amine intermediate, followed by an intramolecular cyclization. A highly effective modern approach involves a copper- or palladium-catalyzed intramolecular N-arylation. The reaction proceeds via oxidative addition of the catalyst to the C-I bond, followed by coordination of the amine and reductive elimination to form the new C-N bond and close the central ring.

G cluster_0 Part A: Diaryl Ether Formation (Ullmann Condensation) cluster_1 Part B: Intramolecular N-Arylation A This compound + 2-Bromophenol B 2-(3-Amino-4-iodophenoxy)phenol (Intermediate) A->B  CuI, Base (e.g., Cs₂CO₃)  Solvent (e.g., DMF) D Phenoxazine Derivative (Final Product) B->D  Toluene, Heat C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) C->D

Figure 2: Two-stage workflow for phenoxazine synthesis via intramolecular cyclization.

Protocol 3: Synthesis of a Substituted Phenoxazine

This protocol outlines a plausible, though challenging, route requiring careful optimization. It is presented as a guide for methods development.

  • Part A: Synthesis of Diaryl Ether Intermediate

    • Materials: this compound (1.0 eq), a suitable O-coupling partner (e.g., 2-bromophenol, 1.2 eq), Copper(I) Iodide (CuI, 0.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF, anhydrous).

    • Procedure:

      • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, 2-bromophenol, CuI, and Cs₂CO₃.

      • Add anhydrous DMF and heat the mixture to 110-120 °C for 12-24 hours. Causality: The Ullmann condensation is a classic copper-mediated reaction that requires elevated temperatures and a polar aprotic solvent like DMF to proceed effectively.[5]

      • After cooling, quench the reaction with aqueous ammonium chloride solution and extract with ethyl acetate.

      • Wash the combined organic layers with brine, dry, and concentrate.

      • Purify the crude diaryl ether intermediate by column chromatography.

  • Part B: Intramolecular Palladium-Catalyzed N-Arylation

    • Materials: Diaryl ether intermediate from Part A (1.0 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.05 eq), Cesium Carbonate (1.5 eq), Toluene (anhydrous).

    • Procedure:

      • In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the diaryl ether, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

      • Add anhydrous, degassed toluene.

      • Seal the tube and heat to 100-110 °C for 12-24 hours. Causality: The bulky electron-rich Xantphos ligand is crucial for promoting the difficult reductive elimination step that forms the C-N bond in the sterically constrained intramolecular cyclization.

      • Cool the reaction, filter through a pad of celite to remove the catalyst, and wash with ethyl acetate.

      • Concentrate the filtrate and purify the resulting phenoxazine derivative by column chromatography.

Data Summary: Synthetic Strategies

Heterocyclic SystemKey Reaction TypeCatalyst SystemRole of IodineKey Advantages
Benzoxazoles Condensation + Suzuki CouplingPPA (cyclization); Pd(PPh₃)₄ (coupling)Post-cyclization synthetic handleModular; allows for late-stage diversification; high yields.
Benzoxazoles Condensation + Sonogashira CouplingPPA (cyclization); PdCl₂(PPh₃)₂, CuI (coupling)Post-cyclization synthetic handleIntroduces alkyne functionality for further chemistry (e.g., click reactions).
Phenoxazines Intramolecular N-ArylationPd₂(dba)₃ / Xantphos or CuI-based systemsActive participant in cyclizationRapid construction of complex polycyclic core.

Conclusion

This compound is far more than a simple aminophenol. Its integrated iodine functionality provides a strategic advantage for synthetic chemists. By understanding and leveraging the dual-use nature of the C-I bond—either as a passive handle for post-cyclization diversification or as an active participant in ring formation—researchers can unlock efficient and powerful pathways to novel benzoxazoles, phenoxazines, and other valuable heterocyclic compounds. The protocols and mechanistic insights provided herein serve as a robust foundation for the application of this versatile building block in pharmaceutical and materials science research programs.

References

  • (Reference not directly used in text but relevant to general concepts)
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of the American Chemical Society, 113(17), 6689–6690. Available at: [Link]

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  • (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

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  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2154–2215. Available at: [Link]

  • Deponti, D., et al. (2018). Metal-free formal synthesis of phenoxazine. Beilstein Journal of Organic Chemistry, 14, 1472–1477. Available at: [Link]

  • (General reference for benzoxazole synthesis). Organic Chemistry Portal. Synthesis of Benzoxazoles. Available at: [Link]

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  • Saha, S., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13, 6145-6178. Available at: [Link]

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  • (2025). 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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  • (General reference for drug discovery). Taylor & Francis Online. Drug discovery – Knowledge and References. Available at: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Amino-4-iodophenol in Synthesis

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its trifunctional nature, featuring an amine, a hydroxyl group, and an iodo substituent on an aromatic ring, presents a rich platform for molecular elaboration. The presence of the iodo group, in particular, makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern synthetic organic chemistry, enable the efficient and selective formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

The strategic positioning of the functional groups on the this compound scaffold allows for the regioselective introduction of diverse molecular fragments. The electron-donating nature of the amino and hydroxyl groups can influence the reactivity of the aryl iodide, and their presence also offers opportunities for subsequent functionalization or for directing the regioselectivity of the cross-coupling reaction. This guide provides detailed application notes and representative protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals a practical resource for leveraging this important synthetic intermediate.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a preeminent method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted aryl structures that are prevalent in medicinally active compounds.[1] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium(0) active species. The cycle commences with the oxidative addition of the aryl iodide (this compound) to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative in the presence of a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Coupled Product Reductive Elimination->Ar-R R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-I This compound Ar-I->Oxidative Addition

Suzuki-Miyaura Catalytic Cycle
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of functionalized aryl iodides.[2]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended Range/ValueRationale/Insight
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ with a phosphine ligand is a common and effective catalyst system. Pd(PPh₃)₄ can be used directly.
Ligand PPh₃, SPhos, XPhosTriphenylphosphine is a cost-effective choice. Buchwald-type ligands like SPhos or XPhos can improve yields for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Potassium carbonate is a standard and effective base. Cesium carbonate can be beneficial for less reactive boronic acids.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CThe reaction temperature is dependent on the reactivity of the coupling partners and the solvent system used.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes.[3] This reaction is particularly valuable in the synthesis of pharmaceuticals, natural products, and organic materials.[3] For this compound, the Sonogashira coupling allows for the direct installation of an alkyne functionality, a versatile handle for further transformations such as click chemistry or cyclization reactions.

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition of the aryl iodide to Pd(0). The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate. Reductive elimination from the resulting Pd(II) complex yields the aryl alkyne product and regenerates the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-I(L2)->Reductive_Elimination Transmetalation from Cu Cycle Reductive_Elimination->Pd(0)L2 Regeneration Ar-Alkyne Coupled Product Reductive_Elimination->Ar-Alkyne Ar-I This compound Ar-I->Oxidative_Addition Cu(I) Cu(I) Alkyne_Deprotonation Alkyne_Deprotonation Cu(I)->Alkyne_Deprotonation Cu-Acetylide Cu-Acetylide Alkyne_Deprotonation->Cu-Acetylide Cu-Acetylide->Ar-Pd(II)-I(L2) Transmetalation Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Alkyne_Deprotonation Base Base Base->Alkyne_Deprotonation

Sonogashira Catalytic Cycles
Representative Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[4][5]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol, 1.5 mol%) and copper(I) iodide (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl alkyne.

Data Summary: Sonogashira Coupling Parameters
ParameterRecommended Range/ValueRationale/Insight
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is a commonly used and effective catalyst.
Copper Co-catalyst CuICopper(I) iodide is the standard co-catalyst for activating the alkyne.
Base Et₃N, Diisopropylamine (DIPA)An amine base is required to deprotonate the terminal alkyne and neutralize the HX formed.
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 60 °CMany Sonogashira couplings proceed efficiently at room temperature, especially with reactive aryl iodides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and high-yielding method for the formation of C-N bonds.[6][7] This reaction is of immense importance in the pharmaceutical industry, where arylamine motifs are ubiquitous. For this compound, this reaction could be used to introduce an additional amino substituent, although care must be taken to avoid self-coupling or reaction at the existing amino group. Protection of the existing amine may be necessary depending on the desired outcome. A more common application would be the coupling of a protected this compound with an amine.

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) intermediate then coordinates to the amine. Deprotonation by a base generates a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[8]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination_Deprotonation Amine_Coordination_Deprotonation Ar-Pd(II)-I(L2)->Amine_Coordination_Deprotonation Ar-Pd(II)-NR'R''(L2) Palladium-Amido Complex Amine_Coordination_Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Arylamine Product Reductive_Elimination->Ar-NR'R'' R'R''NH Amine R'R''NH->Amine_Coordination_Deprotonation Base Base Base->Amine_Coordination_Deprotonation Ar-I This compound Ar-I->Oxidative_Addition

Buchwald-Hartwig Amination Catalytic Cycle
Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of aryl iodides.[9] Note: For successful coupling, the amino group of this compound would likely require protection (e.g., as a Boc or Cbz derivative) prior to the reaction.

Materials:

  • N-Protected this compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%).

  • Add the N-protected this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.

Data Summary: Buchwald-Hartwig Amination Parameters
ParameterRecommended Range/ValueRationale/Insight
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for high reactivity and broad substrate scope.
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary for this reaction.
Temperature 80-120 °CHigher temperatures are often required to facilitate the reductive elimination step.

Heck Reaction: Vinylation of the Aryl Iodide

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[10][11] This reaction is a powerful tool for the synthesis of substituted alkenes. When applied to this compound, the Heck reaction allows for the introduction of a vinyl group, which can serve as a precursor for various other functional groups through subsequent reactions like hydrogenation, epoxidation, or dihydroxylation.

Mechanistic Rationale

The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl iodide to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion with the alkene, forming a new C-C bond. This is followed by β-hydride elimination, which releases the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base, regenerating the Pd(0) catalyst.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Migratory_Insertion Migratory_Insertion Ar-Pd(II)-I(L2)->Migratory_Insertion Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Migratory_Insertion->Alkyl-Pd(II) Complex Beta-Hydride_Elimination Beta-Hydride_Elimination Alkyl-Pd(II) Complex->Beta-Hydride_Elimination Substituted_Alkene Product Beta-Hydride_Elimination->Substituted_Alkene H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta-Hydride_Elimination->H-Pd(II)-I(L2) Reductive_Elimination Reductive_Elimination H-Pd(II)-I(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Alkene Alkene Alkene->Migratory_Insertion Base Base Base->Reductive_Elimination Ar-I This compound Ar-I->Oxidative_Addition

Heck Reaction Catalytic Cycle
Representative Experimental Protocol: Heck Reaction

This protocol is a general procedure adapted from known Heck reactions of iodoanilines.[12][13]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and palladium(II) acetate (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add acetonitrile (5 mL), the alkene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the substituted alkene.

Data Summary: Heck Reaction Parameters
ParameterRecommended Range/ValueRationale/Insight
Palladium Catalyst Pd(OAc)₂, PdCl₂Simple palladium salts are often sufficient, especially for reactive aryl iodides.
Ligand Often ligand-free for iodoarenesThe high reactivity of the C-I bond often obviates the need for a stabilizing phosphine ligand.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the HI formed during the catalytic cycle.
Solvent DMF, Acetonitrile, NMPPolar aprotic solvents are typically used for the Heck reaction.
Temperature 80-140 °CThe reaction temperature can vary significantly depending on the substrates and catalyst system.

Conclusion

This compound is a versatile and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. By carefully selecting the appropriate reaction conditions, including the palladium catalyst, ligand, base, and solvent, a diverse array of complex and medicinally relevant molecules can be efficiently synthesized. The ability to selectively functionalize the 4-position of the 3-aminophenol core opens up numerous avenues for the development of novel therapeutics and functional materials.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46–49. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41 (11), 1534–1544. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31 (12), 805–818. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006 , 106 (7), 2651–2710. [Link]

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979 , 12 (4), 146–151. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000 , 100 (8), 3009–3066. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Reaction - Organic Chemistry Portal. [Link]

  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega2018 , 3 (10), 14263–14274. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Sonogashira reaction - Wikipedia. [Link]

  • Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Phosphorus, Sulfur, and Silicon and the Related Elements2018 , 193 (1), 1-5. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]

  • Heck reaction - YouTube. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination - Grokipedia. [Link]

  • Aminative Suzuki–Miyaura coupling. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. [Link]

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Application Note: High-Resolution Characterization of 3-Amino-4-Iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists characterizing reaction products of 3-Amino-4-iodophenol (3A4IP) . This compound is a critical "ortho-iodoaniline" scaffold, enabling the synthesis of fused heterocycles (e.g., 6-hydroxyindoles, benzoxazoles) and biaryl ethers via Palladium-catalyzed cross-coupling.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8]

This compound (3A4IP) is a trifunctional building block. Its utility stems from the specific ortho relationship between the amino group (position 3) and the iodine atom (position 4), while the phenol (position 1) serves as a polarity handle or further derivatization point.

The Analytical Challenge

Characterizing 3A4IP and its derivatives presents three specific challenges:

  • Regioisomerism: Distinguishing this compound from its isomer 4-amino-2-iodophenol (common impurity).

  • Oxidative Instability: Electron-rich aminophenols rapidly oxidize to quinone imines/quinones under ambient conditions, creating "ghost peaks" in HPLC.

  • Matrix Interference: High-polarity reaction mixtures (Pd catalysts, inorganic bases) require robust separation methods.

Reaction Pathways

The analytical strategy must account for the following transformations:

  • Path A (Suzuki/Sonogashira): Displacement of Iodine (I) to form Biaryls or Alkynes.

  • Path B (Cyclization): Condensation involving the ortho-amino/iodo groups to form Indoles or Benzimidazoles.

  • Path C (Degradation): Oxidation to quinoid species.

ReactionPathways Start This compound (Starting Material) Suzuki Path A: Suzuki Coupling (Biaryl Phenols) Start->Suzuki Ar-B(OH)2, Pd(0) Indole Path B: Sonogashira/Cyclization (6-Hydroxyindoles) Start->Indole Alkyne, Pd(0)/Cu(I) Oxidation Path C: Oxidation (Quinone Imines) Start->Oxidation O2/Light (Degradation)

Figure 1: Primary reaction pathways for this compound. Path C represents the critical stability failure mode.

Sample Preparation & Stability Protocol

Critical Directive: Aminophenols are prone to auto-oxidation. Standard sample preparation without antioxidants will yield false impurity profiles.

Protocol: "Stop-Flow" Stabilization

This method locks the oxidation state of the analyte immediately upon sampling.

  • Preparation of Diluent A (Antioxidant Buffer):

    • Dissolve 100 mg Ascorbic Acid and 50 mg EDTA in 100 mL of Water/Methanol (90:10 v/v).

    • Rationale: Ascorbic acid sacrifices itself to scavenge oxygen; EDTA chelates trace metals (Fe, Cu) that catalyze quinone formation [1].

  • Sampling:

    • Take 50 µL of reaction mixture.

    • Immediately quench into 950 µL of Diluent A .

    • Vortex for 10 seconds.

  • Filtration:

    • Filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind the phenol).

    • Analyze within 4 hours or store at 4°C in amber vials.

Chromatographic Separation (UPLC-MS)

The polarity of the amino and hydroxyl groups necessitates a method capable of retaining polar basic compounds while resolving hydrophobic coupled products.

Method A: Acidic Reversed-Phase UPLC (General Screening)

Best for: Reaction monitoring (Suzuki/Sonogashira) and purity checks.

ParameterConditionRationale
Column Waters BEH C18 (2.1 x 50 mm, 1.7 µm)Hybrid particles resist high pH if needed, but robust at low pH.
Mobile Phase A 0.1% Formic Acid in WaterProtonates the aniline (NH2 -> NH3+), improving peak shape and solubility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% B (0-0.5 min) -> 95% B (3.0 min) -> Hold (4.0 min)Fast gradient captures polar SM (early) and non-polar product (late).
Flow Rate 0.6 mL/minHigh linear velocity for UPLC efficiency.
Temp 40°CReduces viscosity, improves mass transfer.
Detection UV 254 nm (aromatic) & 220 nm (amide/peptide bond)Dual wavelength ensures detection of products losing conjugation.
MS Mode ESI Positive (+ve)The amino group protonates readily [M+H]+.

Expected Retention Profile:

  • Oxidation degradants: 0.5 - 0.8 min (Highly polar).

  • This compound: ~1.2 min (Elutes early due to polarity).

  • Cross-Coupled Product: ~2.5 - 3.2 min (Significant hydrophobic shift due to added aryl/alkyl group).

Method B: Isomer Resolution (Critical for QC)

Best for: Distinguishing 3-amino-4-iodo from 4-amino-2-iodo isomers.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Biphenyl.

  • Mechanism: The pi-pi interaction of the F5/Biphenyl phase interacts differently with the ortho vs meta substitution patterns of the isomers, providing separation often impossible on C18 [2].

Structural Elucidation via NMR Spectroscopy

NMR is the only definitive method to confirm the regiochemistry of the substitution, ensuring the iodine was at position 4 and the amine at position 3.

1H NMR Diagnostic Logic (DMSO-d6)

For This compound :

  • Proton A (H2, between OH and NH2):

    • Chemical Shift: ~6.0 - 6.3 ppm.

    • Multiplicity:Doublet (d) with small coupling constant (J ~ 2.5 Hz).

    • Reasoning: Meta-coupling to H6. This proton is shielded by two electron-donating groups (OH and NH2).

  • Proton B (H6, ortho to OH, meta to NH2):

    • Chemical Shift: ~6.1 - 6.4 ppm.

    • Multiplicity:Doublet of doublets (dd) (J ~ 8.5 Hz, 2.5 Hz).

    • Reasoning: Ortho-coupling to H5 and meta-coupling to H2.

  • Proton C (H5, ortho to Iodine):

    • Chemical Shift: ~7.3 - 7.5 ppm.

    • Multiplicity:Doublet (d) (J ~ 8.5 Hz).

    • Reasoning: Deshielded by the Iodine atom. Ortho-coupling to H6.

Verification Check: If the product is the 4-amino-2-iodophenol isomer, the coupling patterns change drastically (often showing a singlet if protons are para, or different J values). The H5 doublet at ~7.4 ppm is the signature of the proton ortho to Iodine in the 4-position.

Analytical Workflow Diagram

This workflow ensures data integrity from the bench to the report.

AnalyticalWorkflow cluster_Analysis Parallel Analysis Sample Reaction Aliquot Quench Quench: MeOH + Ascorbic Acid (Prevents Oxidation) Sample->Quench Filter Filter: 0.2 µm PTFE Quench->Filter LCMS UPLC-MS (C18) Identify Mass & Purity Filter->LCMS NMR 1H NMR (DMSO-d6) Confirm Regiochemistry Filter->NMR If isolated Decision Pass Purity > 95%? LCMS->Decision NMR->Decision Report Release for Biology Decision->Report Yes Repurify Repurify (Prep HPLC) Decision->Repurify No

Figure 2: Integrated analytical workflow for characterizing this compound derivatives.

References

  • Phenomenex. (2024). Selectivity of Phenyl-Hexyl and Biphenyl Phases in HPLC. Retrieved January 29, 2026, from [Link]

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • SIELC Technologies. (n.d.).[2] HPLC Method for Analysis of Aminophenols. Retrieved January 29, 2026, from [Link]

Sources

scale-up synthesis of 3-Amino-4-iodophenol for pharmaceutical research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Scale-Up Synthesis of 3-Amino-4-iodophenol

Executive Summary

This compound (also known as 4-iodo-3-aminophenol) is a high-value pharmaceutical intermediate, serving as a critical scaffold for Suzuki-Miyaura cross-coupling reactions in the synthesis of kinase inhibitors and advanced imaging agents.

Scaling up this compound presents two primary challenges:

  • Regioselectivity: Direct iodination of 3-aminophenol often yields mixtures of 2-, 4-, and 6-iodo isomers, along with di-iodinated byproducts, due to the synergistic activating effects of the hydroxyl (-OH) and amino (-NH2) groups.

  • Chemoselectivity: The iodine-carbon bond is labile under standard catalytic hydrogenation conditions, making the reduction of nitro-precursors difficult without causing dehalogenation.

This guide details a robust, two-step scale-up protocol designed for multi-gram to kilogram synthesis. It prioritizes the Nitro-Reduction Route (via 3-nitrophenol) over direct iodination, as this pathway offers superior regiocontrol and allows for the purification of the intermediate prior to the sensitive reduction step.

Strategic Route Analysis

We evaluate two primary synthetic pathways. The Nitro-Reduction Route is selected for scale-up due to its self-purifying intermediate.

FeatureRoute A: Direct Iodination Route B: Nitro-Reduction (Recommended)
Starting Material 3-Aminophenol3-Nitrophenol
Reagents

,

or

1.

or

; 2.

or

Regioselectivity Poor to Moderate. Competes between C4 and C6 positions.High. Hydroxyl directs ortho/para; Nitro directs meta. C4 is electronically favored.
Purification Difficult chromatography often required to separate isomers.Crystallization. The nitro intermediate (4-iodo-3-nitrophenol) is a solid that crystallizes well.
Scalability Low (Purification bottleneck).High (Filtration-based workup).

Detailed Experimental Protocol

Step 1: Regioselective Iodination of 3-Nitrophenol

Objective: Synthesize 4-iodo-3-nitrophenol with minimized formation of the 2,4-diiodo byproduct.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH group activates positions 2, 4, and 6. The -NO2 group deactivates but directs meta (to itself), reinforcing positions 2, 4, and 6 relative to the phenol. Position 4 is sterically favored over position 2 and electronically favored over position 6 in specific buffered conditions.

Materials:

  • 3-Nitrophenol (1.0 eq)

  • Iodine (

    
    ) (1.05 eq)
    
  • Potassium Hydroxide (KOH) (1.1 eq) or Sodium Bicarbonate (

    
    )
    
  • Solvent: Methanol/Water (1:1 v/v)

Protocol:

  • Dissolution: In a jacketed glass reactor equipped with an overhead stirrer, dissolve 3-Nitrophenol (100 g, 0.72 mol) in Methanol (500 mL) and Water (500 mL) .

  • Basification: Cool the solution to 0–5 °C. Slowly add KOH (44.8 g, 0.80 mol) dissolved in minimal water. The solution will turn deep yellow/orange (phenoxide formation).

  • Iodination: Prepare a solution of Iodine (192 g, 0.75 mol) in Methanol (300 mL). Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature < 10 °C. Critical: Slow addition prevents local high concentrations of iodine, reducing di-iodination.

  • Reaction Monitoring: Stir at 0–5 °C for 1 hour, then allow to warm to 20 °C. Monitor by HPLC. Target conversion >95%.

  • Quench: Add 10% Sodium Thiosulfate solution (200 mL) to quench unreacted iodine (color change from dark brown to yellow).

  • Acidification: Acidify the mixture to pH 2–3 using 6M HCl . The product, 4-iodo-3-nitrophenol , will precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 200 mL).

  • Purification (Crucial): Recrystallize the crude wet cake from Ethanol/Water (70:30) . Heat to reflux to dissolve, then cool slowly to 5 °C. Filter and dry.

    • Target Yield: 65–75%

    • Purity: >98% (HPLC)

Step 2: Chemoselective Reduction to this compound

Objective: Reduce the nitro group to an amine without cleaving the Carbon-Iodine bond.

  • Warning: Catalytic hydrogenation (

    
    , Pd/C) is NOT  recommended as it causes rapid deiodination.
    

Method: Sodium Dithionite (


) Reduction (Mild, Scalable) or Iron/Acetic Acid (Bechamp). We recommend Dithionite for cleaner workup on this scale.

Protocol:

  • Setup: Charge the purified 4-iodo-3-nitrophenol (50 g, 0.19 mol) into a reactor with Tetrahydrofuran (THF) (250 mL) and Water (250 mL) .

  • Reduction: Add Sodium Dithionite (131 g, 0.75 mol, ~4 eq) in portions over 30 minutes. The reaction is exothermic; maintain temperature < 40 °C.

  • Completion: Stir at 40 °C for 2–3 hours. The yellow color of the nitro compound should fade to a pale beige/colorless solution. Monitor by HPLC for the disappearance of starting material.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • The product may precipitate from the aqueous residue. If not, neutralize to pH 7 with saturated

      
      .
      
    • Extract with Ethyl Acetate (3 x 200 mL) . Note: this compound is light-sensitive and oxidizes easily. Perform extractions quickly and keep solutions protected from light.

  • Isolation: Wash the organic layer with brine, dry over

    
    , and concentrate to dryness.
    
  • Final Crystallization: Recrystallize from Toluene or Isopropanol/Heptane .

    • Target Yield: 80–85%

    • Appearance: Off-white to pale grey crystals.

Process Safety & Hazard Assessment

Hazard ClassSpecific RiskMitigation Strategy
Thermal Exotherm during Dithionite addition.Active cooling; portion-wise addition; temperature monitoring (<40°C).
Chemical Iodine is corrosive and volatile.Use closed charging systems; scrubber for vapors.
Stability Product is light/air sensitive (Aminophenol).Store under Nitrogen/Argon in amber glass. Use antioxidants (e.g., ascorbic acid) during workup if needed.
Toxicology Nitro/Amino aromatics are potential sensitizers.Full PPE (Tyvek suits, respirators); containment booth for solids handling.

Visual Workflows

Figure 1: Reaction Scheme & Mechanism

ReactionScheme SM 3-Nitrophenol (Starting Material) Inter 4-Iodo-3-nitrophenol (Solid Intermediate) SM->Inter Step 1: I2, KOH MeOH/H2O, 0-10°C (Electrophilic Substitution) Prod This compound (Target Product) Inter->Prod Step 2: Na2S2O4 THF/H2O (Chemoselective Reduction)

Caption: Two-step synthesis strategy ensuring regioselectivity and preventing deiodination.

Figure 2: Process Flow Diagram (Scale-Up)

ProcessFlow Reactor1 Reactor 1: Iodination (0-10°C) Filter1 Filtration Unit: Isolate Nitro Solid Reactor1->Filter1 Slurry Transfer Cryst1 Crystallizer: EtOH/Water Reflux Filter1->Cryst1 Wet Cake Reactor2 Reactor 2: Reduction (Na2S2O4) Cryst1->Reactor2 Purified Intermediate Extract Extraction: EtOAc/Brine Reactor2->Extract Reaction Mixture FinalIso Final Isolation: Vacuum Drying (Amber Packaging) Extract->FinalIso Organic Phase

Caption: Operational workflow for the kilogram-scale production of this compound.

Analytical Controls & Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale grey solid.
Identification 1H-NMR (DMSO-d6)Consistent with structure. Key peaks: Phenolic OH, Amine NH2, Aromatic protons (ABX system).
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area.
Iodine Content Elemental Analysis / Titration53.0% ± 1.0% (Theoretical: 54.0%).
Residue on Ignition Gravimetric< 0.5%.

References

  • Regioselective Iodination of Phenols

    • Source:ARKIVOC 2006 (i) 104-108.[1] "Regioselective iodination of hydroxylated aromatic ketones." (Demonstrates I2/HIO3 and I2/Base systems for ortho/para direction).

    • URL:[Link]

  • Reduction of Nitro Compounds without Dehalogenation

    • Source:Organic Syntheses, Coll. Vol. 2, p. 351 (1943). "3-Amino-4-iodotoluene" (Analogous reduction using Iron/Acid preserving the Iodine bond).
    • URL:[Link]

  • Source:Journal of Organic Chemistry, "Selective reduction of nitro compounds.
  • Safety Data Sheet (3-Aminophenol derivatives): Source: Fisher Scientific SDS.

Sources

Application Note: Strategic Functionalization of 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the strategic manipulation of 3-Amino-4-iodophenol , a high-value trisubstituted aromatic scaffold.

Subtitle: Chemo- and Regioselective Pathways to 6-Hydroxyindoles and Biaryl Scaffolds

Introduction & Reactivity Landscape

This compound is a versatile "privileged structure" in drug discovery, particularly for kinase inhibitors and serotonin receptor modulators. Its value lies in its unique substitution pattern:

  • Phenol (C1): A nucleophilic handle for ethers or esters, also serving as an electron-donating group (EDG).

  • Amine (C3): A nucleophile capable of amide/imine formation.

  • Iodide (C4): An excellent leaving group for transition-metal catalysis, positioned ortho to the amine.

The ortho-iodoaniline motif (C3/C4) is the defining feature, enabling the rapid construction of nitrogen heterocycles (e.g., indoles, quinolines) via annulation reactions.

The Reactivity Triad

The challenge in utilizing this scaffold is chemoselectivity . The researcher must discriminate between two nucleophiles (-OH, -NH₂) and one electrophile (-I) without causing catalyst poisoning or polymerization.

ReactivityMap Center This compound Amine Amine (-NH2) (Nucleophile) Center->Amine Phenol Phenol (-OH) (Nucleophile/Acidic) Center->Phenol Iodide Iodide (-I) (Electrophile) Center->Iodide Amide Amides/Carbamates (Kinetic Control) Amine->Amide Acylation (Mild) Indole 6-Hydroxyindoles (Annulation) Amine->Indole Ether Aryl Ethers (Thermodynamic/Base Control) Phenol->Ether Alkylation (Strong Base) Iodide->Indole Sonogashira + Cyclization Biaryl Biaryls (Suzuki/Stille) Iodide->Biaryl Pd(0) Coupling

Figure 1: Reactivity Map of this compound. The ortho-relationship between the amine and iodide enables the high-value indole synthesis pathway.

Chemoselectivity: N- vs. O-Functionalization

Controlling the nucleophilic attack is governed by the Hard and Soft Acids and Bases (HSAB) theory and pKa differences.

  • Amine (-NH₂): pKa (conjugate acid) ≈ 4.0–5.0. More nucleophilic in neutral/mildly basic conditions.

  • Phenol (-OH): pKa ≈ 9.5–10.0. Requires deprotonation to phenoxide (Ar-O⁻) to compete with the amine.

Decision Matrix
Target MoietyReagent ClassCritical ConditionMechanism
N-Acylation Anhydrides / Acid ChloridesMild Base / Neutral (e.g., Pyridine, DCM)Amine lone pair attacks carbonyl; Phenol remains protonated.
O-Alkylation Alkyl HalidesStrong Base (e.g., K₂CO₃, NaH, DMF)Phenoxide formation makes O the superior nucleophile.
N,O-Diacylation Excess AnhydrideHigh Heat / Catalyst (DMAP)Both centers react; usually requires forcing conditions.

Protocol A: Regioselective N-Acylation (Protection)

This protocol selectively protects the amine as an acetamide, leaving the phenol and iodide intact for subsequent coupling reactions.

Objective: Synthesize N-(5-hydroxy-2-iodophenyl)acetamide.

Materials
  • This compound (1.0 equiv)

  • Acetic Anhydride (1.1 equiv)

  • Dichloromethane (DCM) (Solvent, 0.1 M)

  • Saturated NaHCO₃ (Quench)

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with this compound and DCM. Stir until suspended.

    • Note: The starting material has poor solubility in non-polar solvents; however, as the reaction proceeds, the product may dissolve or precipitate depending on concentration.

  • Addition: Add Acetic Anhydride dropwise at 0°C (ice bath).

    • Scientific Insight: Low temperature suppresses the kinetic energy required for the less nucleophilic hydroxyl group to react. No exogenous base (like pyridine) is added to prevent phenoxide formation [1].

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Quench with saturated NaHCO₃ to neutralize acetic acid byproduct. Extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Outcome: >90% yield of N-acylated product. No O-acylation observed under these conditions.

Protocol B: The "Killer App" – Synthesis of 6-Hydroxyindoles

The most powerful application of this compound is its conversion into 6-hydroxyindoles via a Sonogashira coupling followed by intramolecular cyclization. This leverages the ortho-iodoaniline motif.

Objective: Synthesize 2-substituted-6-hydroxyindole via a one-pot cascade.

IndoleSynthesis Start This compound Intermediate Intermediate: 2-Alkynyl-5-hydroxyaniline Start->Intermediate Sonogashira Coupling Reagents Terminal Alkyne (R-CCH) PdCl2(PPh3)2 (3 mol%) CuI (1 mol%) TEA/DMF Reagents->Intermediate Cyclization Cyclization (Cu-catalyzed or Thermal) Intermediate->Cyclization Product 2-Substituted-6-Hydroxyindole Cyclization->Product

Figure 2: One-pot cascade synthesis of 6-hydroxyindoles from this compound.

Protocol Details
  • Setup: In a dry pressure vial, dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (1 mol%).

    • Caution: Keep CuI loading low to prevent homocoupling of the alkyne (Glaser coupling).

  • Base/Ligand: Add Triethylamine (TEA) (3.0 equiv). Degas with Nitrogen/Argon for 10 mins.

  • Coupling: Add the terminal alkyne (1.2 equiv). Stir at RT for 4–6 hours.

    • Checkpoint: Monitor disappearance of the aryl iodide.

  • Cyclization (Annulation): Once coupling is complete, heat the mixture to 80–100°C for 12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The nitrogen lone pair attacks the activated alkyne (often activated by the Cu or Pd still in solution) to close the 5-membered ring [2].

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Purification: Flash column chromatography.

Why this works: The hydroxyl group at position 5 (relative to the aniline nitrogen) is electron-donating, increasing the nucleophilicity of the nitrogen and facilitating the cyclization step.

Protocol C: Ligand-Free Suzuki-Miyaura Coupling in Water

For generating biaryl scaffolds, protecting the amine/phenol is often unnecessary if utilizing water-soluble palladium sources or specific phase-transfer conditions.

Objective: Synthesize 4-aryl-3-aminophenol (Biaryl derivative).

Materials
  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Water:Ethanol (1:1)

Methodology
  • Mixing: Combine all solids in a flask.

  • Solvent Addition: Add degassed H₂O/EtOH mixture.

  • Reaction: Heat to 60°C for 2 hours.

    • Note: The presence of the free amine can coordinate Pd, but in aqueous ethanol with carbonate base, the transmetallation rate of the boronic acid usually outcompetes catalyst poisoning [3].

  • Filtration: Filter through Celite to remove Pd black.

  • Isolation: Adjust pH to ~7 to precipitate the aminophenol product or extract with EtOAc.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025).[8][9] Technical Guide to the Synthesis of Benzoxazole Derivatives. (Context on aminophenol cyclizations).

  • ChemicalBook. (2023). This compound Properties and Suppliers.

Disclaimer: These protocols are for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling iodinated aromatic amines.

Sources

3-Amino-4-iodophenol: A Versatile Intermediate for the Synthesis of Bioactive Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Aminophenols in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated synthons is a cornerstone of rational drug design. Among these, aminophenol scaffolds are particularly prized for their synthetic versatility and their prevalence in a wide array of biologically active molecules. 3-Amino-4-iodophenol, a key aromatic building block, offers a unique combination of reactive functional groups—a nucleophilic amine, an activatable phenol, and a readily displaceable iodine atom. This trifecta of reactivity makes it a highly valuable, albeit specialized, intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the realm of targeted therapies such as kinase inhibitors.

This technical guide provides an in-depth exploration of this compound as a pivotal intermediate for API synthesis. We will delve into its chemical properties, underscore the rationale for its use in complex molecular architectures, and provide detailed, field-proven protocols for its application. The focus will be on leveraging its unique structural attributes to construct key pharmacophores, with a representative synthesis of a hypothetical kinase inhibitor to illustrate its practical utility.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₆INON/A
Molecular Weight 235.02 g/mol N/A
Appearance Off-white to light brown crystalline powderN/A
Melting Point 145-149 °CN/A
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.N/A
pKa (Phenolic OH) ~9-10 (estimated)N/A
**pKa (Anilinic NH₂) **~3-4 (estimated)N/A

The reactivity of this compound is dictated by its three functional groups:

  • The Amino Group: The aniline-type amino group is a potent nucleophile and can readily participate in a variety of bond-forming reactions, including amidation, alkylation, and reductive amination. Its nucleophilicity can be modulated by the electronic effects of the other ring substituents.

  • The Phenolic Hydroxyl Group: The hydroxyl group can be functionalized through etherification or esterification. It also activates the aromatic ring towards electrophilic substitution, although the directing effects of the amino and iodo groups must be considered.

  • The Iodine Atom: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of diverse molecular fragments.

Application in the Synthesis of Kinase Inhibitors: A Representative Workflow

While specific, publicly documented APIs synthesized directly from this compound are not widely available, its structural motifs are present in several potent kinase inhibitors. For instance, the 2-fluoro-4-iodophenylamino moiety is a key component of the MEK inhibitor Trametinib . Furthermore, related compounds like 4-amino-3-chlorophenol are crucial intermediates in the synthesis of tyrosine kinase inhibitors such as Tivozanib and Lenvatinib .

To illustrate the utility of this compound, we present a representative, hypothetical synthesis of a kinase inhibitor scaffold. This protocol is based on established synthetic methodologies for this class of drugs and highlights the strategic use of each of the functional groups of this compound.

Workflow Overview

The following diagram outlines the key transformations in our representative synthesis.

G A This compound B Step 1: N-Acylation A->B Acylating Agent C Intermediate 1 B->C D Step 2: O-Alkylation C->D Alkylating Agent E Intermediate 2 D->E F Step 3: Suzuki Coupling E->F Boronic Acid/Ester Pd Catalyst, Base G Final Product (Kinase Inhibitor Scaffold) F->G

Caption: Representative workflow for the synthesis of a kinase inhibitor scaffold from this compound.

Detailed Experimental Protocols

PART 1: N-Acylation of this compound

Objective: To protect the amino group and introduce a key structural element of the target molecule.

Rationale: Acylation of the amino group serves two primary purposes. Firstly, it prevents unwanted side reactions involving the nucleophilic amine in subsequent steps. Secondly, the acyl group itself can be an integral part of the final pharmacophore, often involved in hydrogen bonding interactions with the target kinase. The choice of acylating agent is dictated by the desired final structure. For this example, we will use a substituted benzoyl chloride.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the N-acylated product.

PART 2: O-Alkylation of the Phenolic Hydroxyl Group

Objective: To introduce a solubilizing group or a moiety for further functionalization.

Rationale: Alkylation of the phenolic hydroxyl group is a common strategy to modulate the physicochemical properties of the molecule, such as solubility and cell permeability. The choice of the alkylating agent can introduce a variety of functionalities. In this protocol, we will introduce a 2-(dimethylamino)ethyl group, a common solubilizing moiety in kinase inhibitors.

Materials:

  • N-(2-hydroxy-5-iodophenyl)-4-methoxybenzamide (from Part 1) (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

  • Potassium carbonate (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • To a solution of N-(2-hydroxy-5-iodophenyl)-4-methoxybenzamide (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq) and 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

PART 3: Suzuki Cross-Coupling Reaction

Objective: To introduce a key aryl or heteroaryl moiety at the 4-position of the phenol ring.

Rationale: The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In this step, the iodine atom of our intermediate serves as the leaving group for the palladium-catalyzed coupling with a boronic acid or ester. This allows for the introduction of a wide range of substituents, which is crucial for exploring the structure-activity relationship (SAR) of the kinase inhibitor.

Materials:

  • N-(2-(2-(dimethylamino)ethoxy)-5-iodophenyl)-4-methoxybenzamide (from Part 2) (1.0 eq)

  • Pyridine-3-boronic acid (1.5 eq)

  • Palladium(II) acetate (0.05 eq)

  • Triphenylphosphine (0.1 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane/Water (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • In a reaction vessel, combine N-(2-(2-(dimethylamino)ethoxy)-5-iodophenyl)-4-methoxybenzamide (1.0 eq), pyridine-3-boronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling nitrogen through the solvent (1,4-dioxane/water) for 15 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final kinase inhibitor scaffold.

Data Presentation and Characterization

The successful synthesis of the target compound at each stage should be confirmed by appropriate analytical techniques.

Intermediate/ProductExpected Mass (m/z) [M+H]⁺¹H NMR (Key Signals)
Intermediate 1 384.0Aromatic protons of both rings, amide NH proton.
Intermediate 2 455.1Appearance of signals for the N(CH₃)₂ and OCH₂CH₂N protons.
Final Product 456.2Disappearance of the characteristic downfield shift of the proton ortho to the iodine, appearance of signals for the pyridine ring.

Conclusion: A Gateway to Novel Chemical Space

This compound represents a strategically valuable intermediate for the synthesis of complex APIs. Its unique arrangement of functional groups provides a versatile platform for the introduction of molecular diversity through a variety of well-established and reliable chemical transformations. The representative synthesis of a kinase inhibitor scaffold presented herein demonstrates a logical and efficient approach to leveraging the reactivity of this building block. While the direct application of this compound in marketed drugs may not be extensively documented, its potential for enabling the rapid exploration of chemical space in drug discovery programs is undeniable. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the chemistry of such specialized intermediates is paramount for the successful development of next-generation therapeutics.

References

  • Synthesis of Trametinib: While not directly using this compound, the synthesis of Trametinib involves a 2-fluoro-4-iodophenylamino moiety, highlighting the importance of iodo-anilines in kinase inhibitor synthesis.
  • Use of 4-amino-3-chlorophenol in the synthesis of Lenvatinib: This provides a strong analogy for the utility of halogenated aminophenols in the synthesis of kinase inhibitors. See: "Discovery of Lenvatinib (E7080), a Multi-Targeted Tyrosine Kinase Inhibitor with Potent Antitumor Activity", ACS Med. Chem. Lett. 2011, 2, 9, 650–654. [Link]

  • Suzuki-Miyaura Cross-Coupling in API Synthesis: For a comprehensive review of this critical reaction, see: "The Suzuki-Miyaura cross-coupling reaction in the application of active pharmaceutical ingredients (APIs) synthesis", RSC Adv., 2018, 8, 19783-19803. [Link]

  • General Principles of Kinase Inhibitor Design: A foundational text on this topic is: "Kinase Inhibitor Drugs", N. Engl. J. Med. 2008, 358, 2545-2545. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield & Purity of 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of 3-Amino-4-iodophenol (CAS: 82420-86-6) is notoriously difficult due to two competing factors: regioselectivity and oxidative instability .[1]

  • Regioselectivity: The starting material, 3-aminophenol, contains two activating groups (hydroxyl and amino) that direct electrophilic substitution to the ortho and para positions.[1] Direct iodination often results in a mixture of the desired 4-iodo isomer, the 6-iodo isomer, and di-iodinated byproducts.[1]

  • Oxidative Instability: Aminophenols are electron-rich and prone to oxidation, leading to quinone-imine formation (observed as black tar/oil) which drastically reduces yield and complicates purification.[1]

This guide outlines two validated protocols: the "Gold Standard" Sandmeyer Route (for high purity) and the Optimized Direct Route (for cost-efficiency), followed by a troubleshooting module.

Validated Synthetic Protocols

Method A: The "Gold Standard" (Sandmeyer Strategy)

Recommended for high-purity applications (e.g., API synthesis).[1]

Logic: This route avoids the regioselectivity ambiguity of direct iodination by starting with the functional groups already in place (4-amino-3-nitrophenol) and swapping the amino group for iodine.

Workflow:

  • Starting Material: 4-Amino-3-nitrophenol.[1][2][3][4][5]

  • Diazotization-Iodination: Convert the C4-amine to a diazonium salt, then displace with iodide (Sandmeyer).[1]

  • Selective Reduction: Reduce the C3-nitro group to an amine without de-iodinating the C4 position.[1]

Protocol:

  • Diazotization: Dissolve 4-amino-3-nitrophenol (1.0 eq) in

    
     (2.5 M). Cool to 0–5°C. Add 
    
    
    
    (1.1 eq) dropwise.[1] Stir 30 min.
  • Iodination: Add the diazonium solution dropwise to a solution of KI (1.5 eq) in water at 0°C. Critical: Add copper bronze (cat.) or

    
     to facilitate 
    
    
    
    displacement.[1] Warm to RT, then 60°C until gas evolution ceases.
  • Intermediate Isolation: Extract 4-iodo-3-nitrophenol with ethyl acetate.

  • Reduction: Dissolve intermediate in ethanol/water. Add Iron powder (3.0 eq) and

    
     (or acetic acid).[1] Reflux for 2 hours. Avoid catalytic hydrogenation (Pd/C + H2) as it will strip the iodine.[1]
    
  • Purification: Filter iron residues. Neutralize. Crystallize from ethanol/water.[1]

Method B: The Optimized Direct Route (Protection Strategy)

Recommended when starting from 3-aminophenol.[1]

Logic: Direct iodination of 3-aminophenol yields mixtures.[1] Protecting the amine as an acetamide (


) increases steric bulk and slightly deactivates the ring, reducing oxidation and favoring the position para to the stronger activator (OH), which is Position 4.[1]

Protocol:

  • Protection: React 3-aminophenol with acetic anhydride (1.05 eq) in ethyl acetate to yield 3-acetamidophenol .

  • Iodination: Dissolve 3-acetamidophenol in acetic acid. Add

    
    -iodosuccinimide (NIS, 1.05 eq) slowly at 0°C. Why NIS? It is milder than 
    
    
    
    and generates less oxidative byproducts.[1]
  • Hydrolysis: Reflux the crude 4-iodo-3-acetamidophenol in 2M NaOH or HCl to remove the acetyl group.

  • Neutralization: Adjust pH to 6–7 to precipitate the free base this compound.[1]

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical pathways for both methods.

SynthesisPathways cluster_0 Method A: High Purity (Sandmeyer) cluster_1 Method B: Direct Optimization Start_A Start: 4-Amino-3-nitrophenol Diazo Step 1: Diazotization (NaNO2, H2SO4, 0°C) Start_A->Diazo Start_B Start: 3-Aminophenol Protect Step 1: Acetylation (Ac2O) -> 3-Acetamidophenol Start_B->Protect Sandmeyer Step 2: Sandmeyer Iodination (KI, Cu cat.) -> 4-Iodo-3-nitrophenol Diazo->Sandmeyer Reduction Step 3: Selective Reduction (Fe/AcOH or SnCl2) *Avoid Pd/C H2* Sandmeyer->Reduction Target TARGET: this compound Reduction->Target Iodination Step 2: Regioselective Iodination (NIS, AcOH, 0°C) -> 4-Iodo-3-acetamidophenol Protect->Iodination Hydrolysis Step 3: Deprotection (NaOH or HCl) Iodination->Hydrolysis Hydrolysis->Target

Caption: Comparative workflow for this compound synthesis showing the Sandmeyer route (Method A) and Protected Direct route (Method B).

Troubleshooting Guide

Issue 1: "My reaction mixture turned into a black tar."
  • Cause: Oxidation of the aminophenol.[1][6] Free aminophenols are highly sensitive to air oxidation, especially at high pH or in the presence of metal ions.[1]

  • Solution:

    • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 mins before use.[1][6]

    • Add Antioxidant: Add a pinch of Sodium Metabisulfite (

      
      ) or Ascorbic Acid to the reaction mixture during workup.[1]
      
    • Acidity Control: Keep the reaction pH < 4 during iodination if possible (using Method B in AcOH helps this). Oxidation is faster under basic conditions.[1][6]

Issue 2: "I have a mixture of isomers (4-iodo and 6-iodo)."
  • Cause: Poor regiocontrol.[1][7] In 3-aminophenol, the OH group directs ortho/para (2,4,[1]6) and the

    
     directs ortho/para (2,4,6).[1]
    
  • Solution:

    • Switch to Method B: The acetamide group (

      
      ) is bulkier.[1] It sterically hinders position 2 and makes position 4 (para to OH) the most accessible highly activated site.[1]
      
    • Temperature Control: Run the iodination at -10°C to 0°C. Lower temperatures increase selectivity for the kinetic product (4-iodo).[1]

Issue 3: "I lost the Iodine during the reduction step."
  • Cause: Hydrodehalogenation.[1] Using catalytic hydrogenation (

    
    ) or strong metal hydrides (
    
    
    
    ) will strip the iodine atom off the ring.[1]
  • Solution:

    • Use Chemoselective Reductants: Use Iron powder/Ammonium Chloride (

      
      ), Tin(II) Chloride (
      
      
      
      ), or Sodium Dithionite (
      
      
      ).[1] These reduce the Nitro group without touching the Aryl-Iodide bond.[1]

Quantitative Data Summary

MetricMethod A (Sandmeyer)Method B (Direct/Protected)
Overall Yield 60–75%45–55%
Regioselectivity >98% (Defined by start material)~85:15 (4-iodo : 6-iodo)
Purity (Pre-cryst) HighModerate (requires column/recryst)
Cost Moderate (More steps)Low (Cheaper reagents)
Scalability Good (Exothermic steps controlled)Good (Avoids diazo hazards)

Frequently Asked Questions (FAQ)

Q: Can I use Iodine Monochloride (ICl) instead of NIS? A: Yes, ICl is a potent iodinating agent.[1] However, it is much harsher and can lead to di-iodination or chlorination byproducts.[1] If using ICl, add it dropwise as a solution in acetic acid and strictly control stoichiometry (0.95 eq) to leave a small amount of starting material rather than over-iodinating.[1]

Q: How do I store the final product? A: this compound is light and air sensitive.[1] Store it in an amber vial, under an inert atmosphere (Argon/Nitrogen), at -20°C. If it turns dark brown, it has oxidized; recrystallize from ethanol containing a trace of sodium bisulfite.[1]

Q: Why not nitrate 4-iodophenol directly? A: Nitration of 4-iodophenol typically directs the nitro group to the ortho position relative to the hydroxyl group (Position 2), yielding 4-iodo-2-nitrophenol .[1] Reducing this would give 2-amino-4-iodophenol , which is a different isomer than the target.[1]

References

  • Organic Syntheses , Coll.[1] Vol. 2, p. 355 (1943).[1] Preparation of p-Iodophenol via Sandmeyer reaction (Analogous chemistry).[1]Link[1]

  • BenchChem Technical Guide . Synthesis of Halogenated Aminophenols: General Methodologies.Link[1]

  • ChemicalBook . Synthesis of 4-Amino-3-nitrophenol (Precursor for Method A).Link[1]

  • GuideChem . 3-Iodophenol Synthesis and Properties (Regioselectivity principles).Link[1]

  • PatSnap Patent Search . Method for synthesizing 4-amino-3-chlorophenol (Analogous reduction techniques).[1][8]Link[1]

Sources

Technical Support Center: Suzuki Coupling of 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Amino-4-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling with this challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles and achieve successful reaction outcomes.

Introduction: The Challenge of this compound in Suzuki Coupling

This compound is a valuable building block in medicinal chemistry, but its trifunctional nature presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of a nucleophilic amino group, an acidic hydroxyl group, and a reactive iodo group on the same aromatic ring can lead to a variety of side reactions, catalyst inhibition, and low yields of the desired product. This guide will dissect these potential issues and provide you with the strategic insights needed to navigate them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?

A1: Incomplete conversion is a frequent issue and can often be attributed to catalyst inhibition or deactivation. The free amino and hydroxyl groups of your substrate can coordinate to the palladium catalyst, hindering its catalytic activity.[1]

  • Expert Insight: The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group can act as Lewis bases, binding to the electron-deficient palladium center. This coordination can block the active sites of the catalyst, preventing it from participating in the catalytic cycle.

Troubleshooting Steps:

  • Protecting Groups: The most robust solution is to protect the amino and/or hydroxyl groups prior to the coupling reaction. This eliminates their ability to coordinate with the palladium catalyst. (See detailed protocols in the "Experimental Protocols" section).

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes mitigate the inhibitory effects of the unprotected functional groups. These ligands can help stabilize the active palladium species and promote the desired catalytic cycle.

  • Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading can sometimes compensate for partial deactivation. However, this should be a last resort due to cost and potential for increased side reactions.

Q2: I'm observing a significant amount of 3-aminophenol as a byproduct. What is causing this dehalogenation?

A2: The formation of 3-aminophenol is a result of a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. This is a common side reaction in Suzuki couplings, particularly with electron-rich aryl halides.

Causality:

  • Mechanism: Dehalogenation can occur through various pathways, often involving the formation of a palladium-hydride species which then participates in reductive elimination with the aryl group.

  • Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation. The choice of base and solvent can also play a significant role.

Troubleshooting Steps:

ParameterRecommendationRationale
Temperature Use the lowest effective temperature.Minimizes thermal decomposition pathways that can lead to hydride formation.
Base Use a milder base such as K₂CO₃ or Cs₂CO₃.Stronger bases can sometimes promote dehalogenation.
Solvent Ensure anhydrous conditions if possible.Water can be a source of protons for dehalogenation.
Ligand Use bulky, electron-rich phosphine ligands.These can favor the desired reductive elimination over dehalogenation.
Q3: My main byproduct is a biaryl derived from the coupling of two molecules of my boronic acid. How can I prevent this homocoupling?

A3: The formation of a biaryl from your boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture.

Causality:

  • Mechanism: Homocoupling is typically mediated by a Pd(II) species. If the Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, it can catalyze the dimerization of the boronic acid.

Troubleshooting Steps:

  • Degassing: Thoroughly degas your reaction mixture and solvent. This is the most critical step to prevent homocoupling. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent or using the freeze-pump-thaw technique.

  • Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst can sometimes be advantageous over in-situ reduction of a Pd(II) salt.

Q4: I'm seeing a byproduct that corresponds to the boronic acid being replaced by a hydrogen atom. What is this and how can I stop it?

A4: This side product is the result of protodeboronation, where the boronic acid group is cleaved and replaced by a proton from a source in the reaction mixture, such as water or an alcohol solvent.

Causality:

  • Mechanism: Protodeboronation is often catalyzed by the base used in the reaction and is more prevalent with electron-rich or sterically hindered boronic acids.

Troubleshooting Steps:

ParameterRecommendationRationale
Boronic Acid Quality Use high-purity boronic acid or its corresponding ester (e.g., pinacol ester).Impurities can sometimes accelerate decomposition. Boronic esters are often more stable.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged exposure to the reaction conditions can increase the extent of protodeboronation.
Base Use the minimum effective amount of base.Excess base can accelerate protodeboronation.
Q5: I'm concerned about potential N-arylation or O-arylation of my starting material. Is this a significant risk?

A5: Yes, with unprotected this compound, there is a risk of N-arylation (forming a diarylamine) or O-arylation (forming a diaryl ether) as a side reaction, competing with the desired C-C bond formation.

Expert Insight:

  • The amino and hydroxyl groups are nucleophilic and can potentially react with the boronic acid or the palladium-aryl intermediate. The relative pKa values and the specific reaction conditions will influence the extent of these side reactions.

Mitigation Strategy:

  • Protecting Groups: This is the most effective way to prevent N- and O-arylation. By masking these functional groups, you direct the reactivity exclusively to the C-I bond for the Suzuki coupling.

Experimental Protocols

Protocol 1: N-Protection of this compound with Boc Anhydride

This protocol describes the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of N-Boc-3-amino-4-iodophenol

Materials:

  • N-Boc-3-amino-4-iodophenol

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

  • K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add N-Boc-3-amino-4-iodophenol (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Deprotection of the Boc Group

Materials:

  • N-Boc protected coupled product

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected product in DCM.

  • Add an excess of TFA (e.g., 20% v/v in DCM) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify if necessary.

Visualizing the Challenges and Solutions

// Relationships Substrate -> Catalyst_Inhibition [label="-NH2 / -OH coordination"]; Substrate -> Dehalogenation; Substrate -> N_O_Arylation [label="Nucleophilic Attack"];

Catalyst_Inhibition -> Protection; Dehalogenation -> Mild_Conditions; Homocoupling -> Degassing; Protodeboronation -> Stable_Boronic; N_O_Arylation -> Protection;

Catalyst_Inhibition -> Ligand_Choice; Dehalogenation -> Ligand_Choice; } } Caption: Troubleshooting workflow for Suzuki coupling of this compound.

Suzuki_Protection_Strategy cluster_workflow Protecting Group Strategy Workflow Start This compound Protect N-Protection (e.g., Boc) Couple Suzuki Coupling Deprotect Deprotection (e.g., TFA) Product Desired Biaryl Product

References

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chem. Eur. J.2020 , 26(65), 14877-14884. [Link]

Sources

Technical Support Center: Optimization of 3-Amino-4-iodophenol Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Amino-4-iodophenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this versatile but challenging building block. Here, we synthesize fundamental principles with field-proven experience to provide actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate in cross-coupling reactions?

A1: this compound possesses three key features that influence its reactivity:

  • Two Nucleophilic Groups: The presence of both an amino (-NH₂) and a hydroxyl (-OH) group provides multiple sites for potential side reactions. The amine can act as a nucleophile in Buchwald-Hartwig-type reactions, while the phenol can undergo O-arylation. Both groups can also coordinate to the metal catalyst, potentially inhibiting its activity.

  • Electron-Rich Aryl Ring: The amino and hydroxyl groups are strong electron-donating groups, which enrich the aryl ring with electron density. This makes the oxidative addition step of the catalytic cycle—where the palladium catalyst inserts into the carbon-iodine bond—generally favorable.[1]

  • Potential for Self-Coupling and Polymerization: The bifunctional nature of the molecule creates the possibility of intermolecular reactions, leading to dimers, oligomers, or polymers if not properly controlled.[2]

Q2: Which palladium-catalyzed cross-coupling reactions are most common with this substrate?

A2: The most frequently employed reactions are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The high reactivity of the C-I bond makes it an excellent electrophilic partner in these transformations. While Heck and Sonogashira couplings are also possible, they are often more sensitive to the specific functionalities present.

Q3: Do I need to protect the amine or hydroxyl groups before running a coupling reaction?

A3: This is a critical consideration and depends on the reaction type and conditions.

  • For Suzuki Couplings: It is often possible to perform the reaction without protecting groups, provided the base is carefully chosen. A moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to minimize deprotonation of the phenol and subsequent O-arylation side reactions.[3]

  • For Buchwald-Hartwig Aminations: If the goal is to couple a different amine to the aryl iodide, the inherent amino group of the substrate will compete. In this scenario, protecting the substrate's amine group is essential. Common protecting groups like tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) are effective and can be removed under acidic or hydrogenolysis conditions, respectively.[4][5]

  • Orthogonal Protection: If sequential couplings are planned, an orthogonal protecting group strategy is necessary, allowing for the selective removal of one group without affecting the other.[5][6]

Q4: How do I select the optimal catalyst system (palladium source and ligand)?

A4: Catalyst selection is paramount for success.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst, but it requires in situ reduction to the active Pd(0) species.[7][8] For more challenging or sensitive reactions, using a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst can provide more consistent and reproducible results by ensuring efficient generation of the active catalyst.[9][10]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are typically required to promote the reductive elimination step and prevent catalyst decomposition.[1]

    • For Suzuki Couplings: Biarylphosphine ligands such as SPhos, XPhos, or RuPhos are excellent starting points.

    • For Buchwald-Hartwig Aminations: Ligands like Xantphos or Josiphos are often effective.

    • Screening a small panel of ligands is often the most efficient way to identify the optimal choice for a specific transformation.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The flowchart below provides a general workflow for diagnosing a failed or low-yielding reaction.

G cluster_start Initial Observation cluster_analysis Analysis of Reaction Mixture cluster_diagnosis Diagnosis & Potential Causes cluster_solution Corrective Actions Start Low or No Product Yield TLC_LCMS Analyze Crude Reaction by TLC/LC-MS Start->TLC_LCMS SM_Consumed Starting Material (SM) Consumed? TLC_LCMS->SM_Consumed New_Spots New Spots/Peaks Observed? SM_Consumed->New_Spots  Yes No_Reaction Problem: No Reaction Causes: - Inactive Catalyst - Insufficient Temperature - Wrong Base/Solvent SM_Consumed->No_Reaction  No Side_Products Problem: Side Products Formed Causes: - Homocoupling - Dehalogenation - O-Arylation / N-Arylation - Substrate Decomposition New_Spots->Side_Products  Yes SM_Remaining Problem: Incomplete Conversion Causes: - Catalyst Deactivation - Poor Solubility - Insufficient Reagent New_Spots->SM_Remaining  No (SM remains) Sol_NoReaction Screen Catalyst, Ligand, Base, Solvent & Temperature No_Reaction->Sol_NoReaction Sol_SideProducts Lower Temp, Change Base, Use Protecting Group, Ensure Anaerobic Conditions Side_Products->Sol_SideProducts Sol_SM_Remaining Use Pre-catalyst, Degas Thoroughly, Screen Solvents, Check Stoichiometry SM_Remaining->Sol_SM_Remaining

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

Problem 1: Low or No Product Yield with Starting Material Consumed

This scenario suggests that while the initial substrate has reacted, it has been converted into undesired side products.

Potential Causes & Solutions

Cause Explanation Recommended Solutions
Homocoupling of Boronic Acid (Suzuki) The boronic acid partner couples with itself. This is often promoted by the presence of oxygen or high temperatures.1. Ensure Rigorous Anaerobic Conditions: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive inert gas pressure throughout the reaction.[12] 2. Lower Reaction Temperature: If possible, reduce the temperature. Some modern catalyst systems are highly active even at room temperature.
Dehalogenation The iodine atom is replaced by a hydrogen atom, yielding 3-aminophenol. This can be caused by certain bases, solvents (especially protic ones like alcohols), or catalyst degradation pathways.1. Change the Base: Switch from a stronger base (like NaOH or KOtBu) to a milder one (like K₂CO₃, Cs₂CO₃, or K₃PO₄).[3] 2. Use an Aprotic Solvent: Employ solvents like dioxane, toluene, or DMF instead of alcohols.[13][14]
O-Arylation or N-Arylation Side Reactions The phenol or amine group of one molecule attacks the palladium-activated C-I bond of another, leading to dimerization or oligomerization. This is more common with strong bases.1. Protect the Nucleophilic Groups: As discussed in the FAQs, protecting the amine (e.g., with a Boc group) is the most robust solution to prevent N-arylation.[4] 2. Use a Weaker Base: For Suzuki couplings where protection is avoided, using a base like K₂CO₃ or K₃PO₄ can disfavor O-arylation.
Substrate or Product Decomposition This compound can be sensitive to air, light, and high temperatures, leading to colored impurities. The desired product may also be unstable under the reaction conditions.1. Handle Starting Material with Care: Store this compound under an inert atmosphere, protected from light. 2. Run a Time-Course Study: Monitor the reaction by TLC or LC-MS at different time points. If product concentration peaks and then declines, it indicates product instability. Reduce reaction time or temperature accordingly.
Problem 2: Low or No Product Yield with Starting Material Remaining

This outcome points to an issue with the catalytic cycle itself, preventing the reaction from initiating or going to completion.

Potential Causes & Solutions

Cause Explanation Recommended Solutions
Inactive Catalyst The Pd(0) active species is not forming or is being poisoned. Oxygen is a common culprit, oxidizing Pd(0) to inactive Pd(II) oxides.[15] Some ligands can also be sensitive to air.1. Improve Degassing: This is the most critical step. Sparge all solvents and the reaction mixture with an inert gas. Use freeze-pump-thaw cycles for maximum oxygen removal. 2. Use a Pre-catalyst: Palladacycle pre-catalysts are often more air-stable and generate the active LPd(0) species more reliably upon exposure to base.[8] 3. Check Reagent Purity: Ensure all reagents, especially the base and solvent, are of high quality and free from contaminants that could poison the catalyst.
Poor Solubility One or more reagents (substrate, boronic acid, base) are not sufficiently soluble in the chosen solvent, preventing them from participating effectively in the reaction.[16]1. Screen Solvents: Test a range of solvents or solvent mixtures. For Suzuki reactions, a mixture like dioxane/water or THF/water (e.g., 4:1) is often effective as it helps dissolve both the organic substrates and the inorganic base.[12][15] 2. Increase Temperature: Gently increasing the reaction temperature can improve solubility, but balance this against potential substrate/product decomposition.
Incorrect Base The base may be too weak to facilitate the transmetalation step (in Suzuki) or deprotonate the amine (in Buchwald-Hartwig).[17] Alternatively, an insoluble base may have low reactivity.1. Screen Bases: Test a stronger base (e.g., move from K₂CO₃ to K₃PO₄ or Cs₂CO₃). For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. 2. Consider Solubility: Ensure the base has some solubility in the reaction medium. Using aqueous solutions of bases can be effective in Suzuki couplings.[15]
Ligand Issues The chosen ligand may not be suitable, or an excess of ligand could inhibit the reaction by occupying all coordination sites on the palladium.[18]1. Screen Different Ligands: Test a small panel of electron-rich, bulky phosphine ligands. 2. Optimize Pd:Ligand Ratio: While a 1:1 or 1:2 ratio is common, sometimes a slight excess of ligand is beneficial. However, a large excess can be detrimental.[18]

General Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol provides a robust starting point for optimization.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Vessel 1. Add this compound, Boronic Acid, and Base to a dry, oven-baked flask. Catalyst 2. Add Palladium Pre-catalyst and Ligand. Vessel->Catalyst Seal 3. Seal the flask with a septum. Catalyst->Seal Purge 4. Evacuate and backfill with Inert Gas (e.g., Argon) 3-5 times. Seal->Purge Solvent 5. Add degassed solvent(s) via syringe. Purge->Solvent Heat 6. Heat the reaction to the desired temperature with stirring. Solvent->Heat Monitor 7. Monitor progress by TLC or LC-MS. Heat->Monitor Cool 8. Cool to room temperature. Monitor->Cool Quench 9. Dilute with an organic solvent (e.g., EtOAc) and wash with water or brine. Cool->Quench Dry 10. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. Quench->Dry Purify 11. Purify the crude product by column chromatography. Dry->Purify

Caption: A standard workflow for setting up a palladium-catalyzed cross-coupling reaction.

Reagents & Conditions (Starting Point)

  • This compound: 1.0 equivalent

  • Arylboronic Acid: 1.2 - 1.5 equivalents

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃): 1-2 mol%

  • Ligand (e.g., SPhos): 2-4 mol%

  • Base (e.g., K₃PO₄): 2.0 - 3.0 equivalents

  • Solvent (e.g., Dioxane/H₂O 10:1): Degassed thoroughly before use.

  • Temperature: 80-100 °C

Crucial Steps:

  • Degassing is Non-Negotiable: The success of these reactions is highly dependent on the exclusion of oxygen. Ensure all solvents are rigorously degassed and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

  • Order of Addition: It is often best practice to add the solid reagents first, purge the vessel, and then add the degassed solvent last.

By systematically addressing the potential issues outlined in this guide and starting with a robust experimental protocol, you can significantly improve the success rate and efficiency of your this compound coupling reactions.

References

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Available at: [Link]

  • MDPI. (2024). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 29(3), 565. Available at: [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Available at: [Link]

  • University of Birmingham. (n.d.). Gas mixing in anaerobic digestion. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ACS Publications. (2007). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Organic Letters. Available at: [Link]

  • National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews. Available at: [Link]

  • Reddit. (2015). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]

  • ETH Zürich Research Collection. (2022). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Available at: [Link]

  • Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction? Available at: [Link]

  • Alchem.Pharmtech. (n.d.). CAS 99968-83-9 | this compound. Available at: [Link]

  • ResearchGate. (2007). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Available at: [Link]

  • National Institutes of Health. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (2023). A Practical Approach for Biochemical Modeling in the CFD Evaluation of Novel Anaerobic Digester Concepts for Biogas Production. Fluids, 8(11), 295. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • ACS Publications. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Available at: [Link]

  • ACS Publications. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. Available at: [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Available at: [Link]

  • YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Available at: [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • PubMed. (2007). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Available at: [Link]

  • ResearchGate. (2007). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Available at: [Link]

  • ACS Publications. (2024). Radical S-Adenosyl-l-Methionine Oxygenase DarE Forms Ether Bond via a Partially Delocalized Tryptophan Cβ Radical. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-4-bromophenol. Available at: [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • MDPI. (2024). Engineered Microbial Consortium Embedded in a Biodegradable Matrix: A Triple-Action, Synthetic Biology Framework for Sustainable Post-Wildfire Restoration. International Journal of Molecular Sciences, 25(10), 5283. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Amino-4-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting degradation, low yields, and "tar" formation during the isolation of 3-Amino-4-iodophenol.

Executive Summary: The "Ticking Clock" Molecule

Welcome to the technical support center. If you are working with This compound , you are likely battling two opposing forces: the oxidative instability of the electron-rich aminophenol core and the photolability of the carbon-iodine bond.[1]

This molecule is a "zwitterionic trap."[1] It exists in equilibrium between its neutral form, its phenolate/anilinium salts, and its oxidized quinone imine species.[1] Successful purification requires a strict adherence to pH control , oxygen exclusion , and light protection .[1]

Below are the specific troubleshooting modules designed to salvage your material from the common "black tar" fate.

Module 1: The "Black Tar" Phenomenon (Oxidation Control)

User Complaint: "My reaction mixture was a pale yellow, but during the workup, it turned dark brown/black. My crude yield is >100% due to a sticky tar."

Diagnosis: You are witnessing oxidative oligomerization .[1] The this compound core is easily oxidized by atmospheric oxygen to form quinone imines.[1] These intermediates act as Michael acceptors, reacting with unoxidized amine starting material to form complex, dark-colored polymers (aniline blacks).[1]

Troubleshooting Protocol:

Variable Recommendation The "Why" (Mechanism)
Atmosphere Argon Sparging (Mandatory)Nitrogen is often insufficient.[1] You must sparge all extraction solvents with Argon for 15 mins.[1] Oxygen is the primary reagent in the polymerization mechanism.[1]
Aqueous Phase Add Reducing Agents Add 0.5% - 1.0% Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to your aqueous wash buffers.[1] This reduces any formed quinones back to the phenol immediately.[1]
Speed < 30 Minutes The "Ticking Clock" principle.[1] Do not leave this compound in solution.[1] Rotovap immediately. Do not store the crude oil overnight.[1]

Q: Can I remove the color if it has already formed? A: Rarely completely.[1] However, you can try an activated charcoal filtration in cold ethanol.[1] Warning: Activated charcoal can sometimes catalyze surface oxidation of sensitive phenols; use with caution and filter rapidly.[1]

Module 2: The Amphoteric Trap (Extraction & pH)

User Complaint: "I cannot extract the product into the organic layer. It stays in the water, or I get an emulsion."

Diagnosis: this compound is amphoteric.[1]

  • pH < 4: Protonated amine (Anilinium salt)

    
     Water Soluble.[1]
    
  • pH > 10: Deprotonated phenol (Phenolate)

    
     Water Soluble.[1]
    
  • pH 5–7: Neutral / Zwitterionic

    
    Organic Soluble (Target Zone). [1]
    

Corrective Workflow:

  • Quench: Cool reaction to 0°C.

  • Acidify/Basify: Adjust pH exactly to 6.0–6.5 . Use a calibrated pH meter, not paper (paper bleaches with iodine/oxidants).[1]

  • Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration sphere of the zwitterion, forcing it into the organic phase.[1]

  • Solvent Choice: Do not use Dichloromethane (DCM) if you can avoid it (DCM can be slightly acidic and reactive).[1] Use Ethyl Acetate (EtOAc) or 2-MeTHF .[1]

Module 3: Purification Methodologies

User Complaint: "The compound streaks on the silica column, or co-elutes with impurities."

Option A: Recrystallization (Preferred)

Recrystallization is superior to chromatography for this compound because it avoids silica-catalyzed oxidation.[1]

  • Solvent System: Ethanol/Water or Toluene .[1]

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethanol (degassed).

    • Add warm water dropwise until slight turbidity persists.

    • Add a pinch of Ascorbic Acid to the hot solution (stabilizer).

    • Cool slowly in the dark. Rapid cooling traps oxidized impurities.[1]

Option B: Column Chromatography (If necessary)

Standard silica gel is acidic (pH ~4-5) and will bind the amine, causing tailing and oxidation.[1]

  • Stationary Phase: Use Neutral Alumina or Triethylamine (TEA)-deactivated Silica .[1]

  • Eluent: Hexanes/Ethyl Acetate + 1% Triethylamine .[1]

  • Loading: Load as a solid (adsorbed on Celite) rather than a liquid load to minimize time in solution.

Visualizing the Stabilization Workflow

The following diagram illustrates the critical decision points to prevent degradation during the workup.

PurificationWorkflow Start Crude Reaction Mixture (this compound) Quench Quench at 0°C Add 1% Na2S2O4 (Antioxidant) Start->Quench Prevent Oxidation pH_Adjust pH Adjustment Target: pH 6.0 - 6.5 Quench->pH_Adjust Isoelectric Point Extract Extraction Solvent: EtOAc (Degassed) pH_Adjust->Extract Salting Out Decision Purity Check (TLC/LCMS) Extract->Decision Recryst Recrystallization (Ethanol/Water + Ascorbic Acid) Decision->Recryst Major Impurities Removed Column Column Chromatography (Neutral Alumina or TEA-Silica) Decision->Column Complex Mixture Storage Storage Amber Vial, Argon, -20°C Recryst->Storage Column->Storage

Figure 1: Optimized Workup and Purification Workflow for Oxidatively Labile Aminophenols.

Module 4: Iodine Stability (The Photolysis Factor)

User Complaint: "I see a new impurity peak (M-126) appearing over time."

Diagnosis: You are losing the Iodine atom (Deiodination).[1] The C-I bond is weak (


57 kcal/mol) and susceptible to homolytic cleavage by UV light.[1]

Corrective Actions:

  • Amber Glassware: ALL steps must be performed in amber hoods or glassware wrapped in aluminum foil.

  • Avoid Palladium Residues: If this compound was generated via a reduction of a nitro-iodo precursor using Pd/C, residual Palladium will catalyze deiodination.[1] Use Thiol-functionalized silica scavengers to remove Pd traces immediately after reaction.[1]

Summary of Critical Parameters
ParameterTarget ValueReason
Workup pH 6.0 – 6.5 Maximizes distribution into organic phase; minimizes solubility in water.[1]
Temperature < 40°C Above 40°C, the rate of oxidative polymerization doubles.
Additives Na₂S₂O₄ / Ascorbic Acid Sacrificial antioxidants that consume dissolved oxygen.[1]
Storage -20°C, Argon Solid state is stable for months; solution state is stable for hours.[1]
References
  • BenchChem Technical Support. (2025).[1][2][3][4][5] Preventing Oxidation of Aminophenol Compounds: Troubleshooting & Optimization. Retrieved from [1][3]

  • Mallinckrodt Inc. (1984).[1] Process for the purification of p-aminophenol.[1] U.S. Patent 4,440,954.[1] Retrieved from

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents.[1] Retrieved from [1]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][2][5][6][7] Retrieved from [1]

  • Hebei Meixing Chemical Co Ltd. (2016).[1] Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.[1][8] CN Patent 105503537A.[1] Retrieved from

Sources

Technical Support Center: 3-Amino-4-iodophenol Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-3A4I-SOL Subject: Optimization of Solubility and Prevention of Degradation for 3-Amino-4-iodophenol Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "Dual Threat" Molecule

This compound (CAS: 82769-76-4) presents a unique stability challenge due to two competing degradation pathways: oxidative quinone imine formation (driven by the electron-rich aminophenol core) and photolytic deiodination (driven by the weak C–I bond).

This guide provides a self-validating protocol to manage these risks. It moves beyond standard "store in cool, dark place" advice to explain the mechanistic reasons for instability and how to arrest them.

Module 1: Solubility & Stock Preparation

The Issue: Users often report that this compound precipitates upon dilution into aqueous buffers or forms "cloudy" stocks.

The Science: This molecule is amphoteric. It contains a basic amine (pKa ~4.0–5.0) and an acidic phenol (pKa ~9.5–10.0).

  • At neutral pH (pH 6–8): The molecule exists largely as a neutral species or zwitterion with low water solubility, leading to precipitation.

  • Solvent Choice: The iodine atom increases lipophilicity, making water a poor solvent choice for stock solutions. Polar aprotic solvents (DMSO, DMF) are required to disrupt crystal lattice energy without donating protons that could catalyze degradation.

Recommended Protocol: The "Anoxic Dissolution" Workflow

Do not dissolve this compound in open air. The increased surface area during dissolution accelerates oxidation.

StockPrep Solvent 1. Solvent Selection (Anhydrous DMSO) Degas 2. Deoxygenation (Sparge Ar/N2 for 10 min) Solvent->Degas Removes dissolved O2 Dissolve 3. Dissolution (Add Solid under Inert Flow) Degas->Dissolve Prevents initial oxidation Storage 4. Aliquot & Freeze (-20°C, Amber Vials) Dissolve->Storage Minimizes freeze-thaw cycles

Figure 1: Optimized workflow for preparing stable stock solutions. Note the critical step of degassing the solvent before adding the solid.

Module 2: Oxidative Stability (The "Pink Solution" Issue)

The Issue: Solutions turn pink, brown, or black within minutes to hours.

The Science: The color change is caused by the oxidation of the aminophenol motif to a quinone imine . This is an autocatalytic radical process.

  • Initiation: Trace metal ions or dissolved oxygen abstract a hydrogen from the phenol/amine.

  • Propagation: The resulting radical creates a conjugated quinone imine species (highly colored).

  • Polymerization: These electrophilic imines react with remaining nucleophilic aminophenols to form dark, insoluble polymers (melanin-like pigments).

Critical Insight: Once the solution turns pink, the effective concentration of your compound has dropped, and the generated quinone imines can react covalently with proteins (if used in biological assays), creating false positives.

Troubleshooting & Mitigation
VariableRecommendationMechanism of Action
Atmosphere Argon or Nitrogen HeadspaceDisplaces O₂, the primary electron acceptor in the oxidation chain.
Additives Ascorbic Acid (1–5 mM) or Na₂S₂O₅Acts as a "sacrificial reductant," reducing any formed quinone imine back to the aminophenol.
Chelators EDTA (0.1 mM)Sequesters trace metal ions (Cu²⁺, Fe³⁺) that catalyze the initial electron transfer.
Module 3: Photostability (The "Iodine Loss" Issue)

The Issue: Unexplained loss of potency or formation of de-iodinated byproducts (3-aminophenol) detected by LC-MS.

The Science: The Carbon-Iodine (C–I) bond is the weakest of the carbon-halogen bonds (~57 kcal/mol). Absorption of UV/visible light excites the molecule, leading to homolytic cleavage .

  • Result: Formation of an aryl radical and an iodine radical.[1][2]

  • Fate: The aryl radical abstracts a hydrogen from the solvent (DMSO/Ethanol), resulting in the loss of the iodine atom (deiodination).

DegradationPathways Start This compound (Active) Oxidation Oxidation (O2/pH > 7) Start->Oxidation Light UV/Vis Light (hν) Start->Light Quinone Quinone Imine (Pink/Reactive) Oxidation->Quinone -2H, -2e⁻ Polymer Insoluble Polymer (Brown Precipitate) Quinone->Polymer Polymerization Radical Aryl Radical + I• Light->Radical Homolytic Cleavage Deiod 3-Aminophenol (Inactive Impurity) Radical->Deiod H-Abstraction from Solvent

Figure 2: The two primary degradation pathways. Note that oxidation leads to polymerization (color change), while photolysis leads to a chemically distinct impurity (deiodination).

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in ethanol? A: Not recommended. Ethanol is a protic solvent that can facilitate proton transfer steps in oxidation. Furthermore, if photolysis occurs, ethanol is an excellent hydrogen donor, accelerating the permanent conversion of the aryl radical to the de-iodinated byproduct. Anhydrous DMSO is superior.

Q: My solution turned slightly pink. Is it ruined? A: Verify with LC-MS. A very small percentage (<1%) of oxidation can cause intense coloration due to the high extinction coefficient of quinone imines. If purity is >95%, it may still be usable for non-sensitive applications. However, for K_d determination or enzymatic assays, discard it, as quinone imines are redox-active and can interfere with assay readouts.

Q: Why does the pH of my buffer matter if I dissolved it in DMSO? A: When you spike the DMSO stock into aqueous buffer, the final pH dominates. If pH > 7.5, the phenol deprotonates (phenolate), making the ring significantly more electron-rich and exponentially more susceptible to oxidation. Keep assay buffers at pH 6.0–7.0 if possible.

References
  • Mechanisms of Aminophenol Oxidation

    • Title: Benzoquinone imines.[3] Part 16. Oxidation of p-aminophenol in aqueous solution.

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

    • Relevance: Establishes the fundamental kinetics of aminophenol oxidation to quinone imines and the dependency on pH.
  • Photolytic Instability of Aryl Iodides

    • Title: Competition of Mechanisms in the Photochemical Cleavage of the C−X Bond of Aryl-Substituted Vinyl Halides.[4]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

    • Relevance: Details the homolytic cleavage mechanism of Carbon-Halogen bonds under irradiation, confirming the lability of the C-I bond.
  • Solubility & Solvent Effects

    • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Validates the use of DMSO as a primary solubilizing agent for sparingly soluble organic pharmacophores.
  • Handling & Safety Data: Title: Safety Data Sheet: 3-Aminophenol (Analogous Structure). Source: Sigma-Aldrich. Relevance: Provides baseline safety and handling protocols for the aminophenol class, emphasizing air and light sensitivity.

Sources

identifying and minimizing byproducts in 3-Amino-4-iodophenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-4-iodophenol Synthesis

A Guide to Identifying and Minimizing Byproducts in Electrophilic Iodination Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of this important intermediate. Our focus is on practical, field-tested insights to help you identify and minimize common byproducts, thereby improving yield, purity, and overall process efficiency.

Section 1: Understanding the Core Reaction and its Challenges

The synthesis of this compound typically involves the electrophilic iodination of 3-Aminophenol. The hydroxyl (-OH) and amino (-NH2) groups are both ortho-, para-directing and strongly activating. This makes the aromatic ring highly susceptible to electrophilic attack, but also presents a significant challenge in controlling the regioselectivity and extent of the iodination.

The primary challenge is the formation of a mixture of isomeric and poly-iodinated byproducts. The desired product is the 4-iodo isomer, but iodination can also occur at the 2- and 6-positions, leading to a complex product mixture that is often difficult to separate.

Visualizing the Reaction Landscape

The following diagram illustrates the primary reaction pathway and the formation of the most common byproducts.

reaction_pathway cluster_start Starting Material cluster_products Potential Products cluster_byproducts Oxidative Byproducts 3-Aminophenol 3-Aminophenol This compound This compound (Desired Product) 3-Aminophenol->this compound Iodinating Agent (e.g., I2, NIS, ICl) 3-Amino-2-iodophenol 3-Amino-2-iodophenol 3-Aminophenol->3-Amino-2-iodophenol Isomeric Byproduct 3-Amino-6-iodophenol 3-Amino-6-iodophenol 3-Aminophenol->3-Amino-6-iodophenol Isomeric Byproduct Di-iodinated_products Di-iodinated Products 3-Aminophenol->Di-iodinated_products Over-iodination Oxidative_Byproducts Colored Impurities (e.g., Azo Compounds) 3-Aminophenol->Oxidative_Byproducts Oxidation

Caption: Reaction scheme for the iodination of 3-Aminophenol.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: My reaction has a very low yield of the desired this compound. What are the likely causes and how can I improve it?

A low yield of the target compound is often due to the formation of multiple byproducts or incomplete reaction. Here’s how to troubleshoot this issue:

Potential Causes & Solutions:

  • Isomer Formation: The primary cause of low yield is often the concurrent formation of 3-Amino-2-iodophenol and 3-Amino-6-iodophenol.[1][2] The electronic and steric effects of the starting material influence the position of iodination.

    • Expert Insight: The -OH and -NH2 groups both direct ortho- and para-. In 3-Aminophenol, the 4- and 6-positions are para to the -NH2 and -OH groups, respectively, and the 2-position is ortho to both. This electronic similarity makes achieving high regioselectivity challenging.

    • Troubleshooting Protocol:

      • Analyze the Crude Product: Before purification, take a sample of your crude reaction mixture and analyze it by HPLC or ¹H NMR to determine the ratio of the different isomers.[3][4]

      • Adjust Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer. Start your reaction at 0°C and slowly allow it to warm to room temperature.

      • Choice of Iodinating Agent: The bulkiness of the iodinating agent can influence regioselectivity. Consider using a sterically hindered iodinating agent which may favor attack at the less hindered 4-position.

  • Over-Iodination: The high reactivity of the 3-Aminophenol ring can lead to the formation of di- and even tri-iodinated byproducts.[5]

    • Expert Insight: Once the first iodine atom is on the ring, the ring is slightly deactivated, but still highly activated overall, making it susceptible to further iodination.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a precise stoichiometry of the iodinating agent. Start with a 1:1 molar ratio of 3-Aminophenol to the iodinating agent.

      • Slow Addition: Add the iodinating agent dropwise or in small portions over an extended period. This keeps the concentration of the electrophile low at any given moment, disfavoring multiple substitutions on the same molecule.

  • Oxidative Degradation: Aminophenols are susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts and a decrease in the yield of the desired product.[1][6]

    • Expert Insight: The presence of oxidizing agents (sometimes used to generate the iodinating species in situ) or even air can cause the aminophenol to oxidize, often forming quinone-imine type structures which can polymerize.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.

      • Control Oxidant Addition: If using an oxidizing agent to generate I+ from I2, ensure its slow and controlled addition at a low temperature.

FAQ 2: My reaction mixture has turned a dark brown/black color. What does this indicate and can I salvage my product?

A dark coloration in the reaction mixture is a common observation and typically points to oxidative side reactions.

Potential Causes & Solutions:

  • Oxidation of 3-Aminophenol: As mentioned previously, aminophenols are easily oxidized. This process is often accelerated by heat, light, or the presence of certain metal ions. The initial oxidation product, a p-aminophenoxy free radical, can lead to the formation of polymeric materials.[6]

    • Expert Insight: The dark color is often due to the formation of complex, conjugated polymeric structures.

    • Troubleshooting Protocol:

      • Work-up with a Reducing Agent: During the work-up, washing the organic layer with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3), can help to remove residual iodine and some colored byproducts.

      • Charcoal Treatment: After the initial work-up, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help to adsorb many of the colored impurities. Be aware that this may also lead to some loss of the desired product.

      • Preventative Measures for Future Reactions:

        • Use deoxygenated solvents.

        • Protect the reaction from light by wrapping the flask in aluminum foil.

        • Ensure the reaction is carried out under an inert atmosphere.

FAQ 3: I am having difficulty separating the this compound from its isomers. What purification strategies do you recommend?

The structural similarity of the isomers makes their separation challenging.

Recommended Purification Techniques:

  • Column Chromatography: This is often the most effective method for separating isomers.

    • Expert Insight: The slight differences in polarity between the isomers can be exploited for separation on a silica gel column.

    • Protocol:

      • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

      • Mobile Phase: A non-polar/polar solvent system. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane.

      • Monitoring: Use Thin Layer Chromatography (TLC) to identify the optimal solvent system and to track the separation during the column run.

  • Recrystallization: This can be effective if there is a significant difference in the solubility of the isomers in a particular solvent system and if one isomer is present in a much larger quantity than the others.

    • Expert Insight: This method relies on the principle of differential solubility. It may require some experimentation to find the ideal solvent or solvent mixture.

    • Protocol:

      • Screen various solvents (e.g., toluene, ethanol/water, ethyl acetate/hexanes) to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to promote the formation of pure crystals.

Table 1: Comparison of Common Iodinating Agents
Iodinating AgentAdvantagesDisadvantagesKey Considerations
Iodine (I₂) with an Oxidant (e.g., HIO₃) Readily available, cost-effective.Requires an oxidizing agent which can lead to side reactions. Reaction can be exothermic.[7][8]Careful control of temperature and addition rate of the oxidant is crucial.
N-Iodosuccinimide (NIS) Milder reaction conditions, easier to handle than I₂.More expensive than I₂. Can still lead to over-iodination.[9]Often used in solvents like acetonitrile or DMF.
Iodine Monochloride (ICl) Highly reactive, can lead to faster reaction times.Corrosive and moisture-sensitive. Can potentially introduce chlorine as a byproduct.[10][11]Must be handled with care in a dry environment.

Section 3: Analytical Methods for Byproduct Identification

Accurate identification of byproducts is the first step in optimizing your reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for both qualitative and quantitative analysis of the reaction mixture.[3][4]

Typical HPLC Method:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape).

  • Detector: UV detector set at a wavelength where all isomers have significant absorbance (e.g., 254 nm).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR can be used to identify the different isomers based on the splitting patterns and chemical shifts of the aromatic protons.

Expected ¹H NMR Signatures (in DMSO-d₆):

  • 3-Aminophenol (Starting Material): Will show three distinct aromatic protons with characteristic splitting patterns.

  • This compound (Desired Product): The introduction of iodine at the 4-position will result in a different set of chemical shifts and coupling constants for the remaining aromatic protons.

  • Other Isomers: The 2-iodo and 6-iodo isomers will each have their own unique ¹H NMR fingerprint.

Section 4: Safety Precautions

Working with iodine and its compounds requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: All iodination reactions should be performed in a well-ventilated fume hood.[12]

  • Handling of Reagents:

    • Iodine can cause stains and burns. Avoid contact with skin and clothing.

    • Iodine monochloride is corrosive and reacts with moisture. Handle under an inert atmosphere.[10]

    • Avoid acidic conditions when working with iodide salts as this can generate volatile and hazardous HI gas.[12]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Quench any unreacted iodine with a sodium thiosulfate solution before disposal.

Section 5: Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in this compound synthesis.

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution Implementation Start Low Yield or High Impurity Level Analyze_Crude Analyze Crude Mixture (HPLC, NMR) Start->Analyze_Crude Isomer_Issue High Isomer Content? Analyze_Crude->Isomer_Issue Over_Iodination_Issue Di/Poly-iodination? Isomer_Issue->Over_Iodination_Issue No Adjust_Temp_Reagent Adjust Temperature Change Iodinating Agent Isomer_Issue->Adjust_Temp_Reagent Yes Oxidation_Issue Dark Color/ Polymeric Byproducts? Over_Iodination_Issue->Oxidation_Issue No Control_Stoichiometry Control Stoichiometry Slow Reagent Addition Over_Iodination_Issue->Control_Stoichiometry Yes Inert_Atmosphere Use Inert Atmosphere Work-up with Reducing Agent Oxidation_Issue->Inert_Atmosphere Yes Optimize_Purification Optimize Purification (Column Chromatography) Oxidation_Issue->Optimize_Purification No Adjust_Temp_Reagent->Optimize_Purification Control_Stoichiometry->Optimize_Purification Inert_Atmosphere->Optimize_Purification End Improved Yield and Purity Optimize_Purification->End

Caption: A step-by-step workflow for troubleshooting.

References

Sources

Technical Support Center: Navigating the Reactivity of 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for 3-Amino-4-iodophenol. As a Senior Application Scientist, I understand the unique challenges and opportunities this trifunctional molecule presents in complex organic synthesis. Its three reactive centers—the amino group, the hydroxyl group, and the carbon-iodine bond—offer a versatile platform for constructing diverse molecular architectures. However, this very versatility can lead to challenges in controlling chemoselectivity.

This guide is designed to provide you with in-depth, practical insights into the impact of solvent and base on the reactivity of this compound. Moving beyond generic protocols, we will delve into the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address common questions encountered when working with this compound, providing concise answers and directing you to more detailed sections of this guide.

Q1: I want to perform a cross-coupling reaction at the iodine position. How do I prevent side reactions at the amino and hydroxyl groups?

A1: Achieving selective C-I coupling requires careful selection of your catalyst system and reaction conditions. Generally, palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings can be directed to the C-I bond. The key is to use a relatively weak base and a non-polar, aprotic solvent. This minimizes the deprotonation of the amino and hydroxyl groups, reducing their nucleophilicity and thus their propensity to participate in competing N- or O-arylation reactions. For particularly sensitive substrates, a protecting group strategy may be necessary.

Q2: My reaction is yielding a mixture of N-arylated and O-arylated products. How can I favor one over the other?

A2: The chemoselectivity between N-arylation and O-arylation is primarily dictated by the choice of metal catalyst and ligands. For selective N-arylation, palladium-based catalysts, particularly with bulky, electron-rich phosphine ligands like BrettPhos, are highly effective.[1][2][3][4][5] In contrast, selective O-arylation is typically achieved using copper-catalyzed methods, often in conjunction with ligands such as picolinic acid.[1][2][3][5][6] The choice of base and solvent also plays a crucial role in fine-tuning this selectivity.

Q3: I am observing the formation of a benzoxazole derivative as a major byproduct. How can I suppress this intramolecular cyclization?

A3: The formation of a benzoxazole via intramolecular cyclization is a common side reaction, especially under conditions that favor the reaction of both the amino and a neighboring group. This can be promoted by certain catalysts and reaction conditions. To minimize this, ensure your reaction setup is scrupulously free of reagents that can facilitate this cyclization, such as aldehydes or carboxylic acid derivatives, unless that is the desired transformation.[7][8][9] In the context of cross-coupling, using milder bases and lower reaction temperatures can often disfavor the cyclization pathway.

Q4: What is the general order of reactivity for the functional groups in this compound?

A4: While highly dependent on the specific reaction conditions, a general trend can be observed. The carbon-iodine bond is highly susceptible to oxidative addition with palladium(0) catalysts, making it the most common site for cross-coupling reactions. The phenolic hydroxyl group is more acidic than the amino group and will be deprotonated more readily by a base, making it a more potent nucleophile for O-arylation under appropriate conditions. The amino group's nucleophilicity can be harnessed for N-arylation, typically with specific palladium catalyst systems.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the synthesis with this compound.

Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck)
Potential Cause Troubleshooting Steps
Catalyst Inactivation The amino group of this compound can coordinate to the palladium center, inhibiting its catalytic activity. • Solution: Increase the ligand-to-metal ratio. Use bulky phosphine ligands (e.g., Buchwald-type ligands) that can disfavor coordination of the amine.[10] Consider using a pre-catalyst that is less susceptible to inhibition.
Incorrect Base The base may not be strong enough to facilitate the catalytic cycle (e.g., in Suzuki transmetalation) or may be too strong, leading to side reactions. • Solution: For Suzuki couplings, screen inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. For Sonogashira and Heck reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.[11][12] The choice of base should be compatible with the functional groups on your coupling partner.
Inappropriate Solvent The solvent can significantly impact catalyst stability and reactivity. • Solution: For Suzuki reactions, ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are standard.[11] For Sonogashira and Heck reactions, aprotic polar solvents like DMF or acetonitrile, or non-polar solvents like toluene, are often used.[12] The solubility of all reaction components in the chosen solvent is critical.
Oxygen Contamination Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. • Solution: Ensure all solvents are properly degassed before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Poor Chemoselectivity (Mixture of N-, O-, and C-Coupled Products)
Potential Cause Troubleshooting Steps
Incorrect Catalyst System As highlighted in the FAQs, the choice between palladium and copper is the primary determinant for N- vs. O-arylation. Using a palladium catalyst for a desired O-arylation or a copper catalyst for a desired N-arylation will lead to poor selectivity. • Solution: For N-arylation , use a palladium catalyst with a suitable ligand (e.g., BrettPhos).[1][2][3][4][5] For O-arylation , switch to a copper-based system (e.g., CuI with picolinic acid).[1][2][3][5][6] For C-I coupling , a palladium catalyst with a weaker base is generally preferred.
Inappropriate Base Strength A strong base can deprotonate both the amine and the phenol, leading to a mixture of N- and O-arylated products, even with the "correct" metal catalyst. • Solution: To favor C-I coupling, use a weaker base (e.g., K₂CO₃, NaHCO₃). To favor N-arylation in a palladium-catalyzed reaction, a stronger base like NaOt-Bu might be necessary, but this increases the risk of O-arylation. Careful optimization is key. For selective O-arylation with copper, a moderate base like K₂CO₃ is often effective.[6]
Solvent Polarity The polarity of the solvent can influence the relative nucleophilicity of the amino and hydroxyl groups. • Solution: In general, polar aprotic solvents (e.g., DMF, DMSO) can favor reactions involving charged intermediates, which may influence selectivity. Non-polar solvents (e.g., toluene, dioxane) may be preferable for minimizing side reactions of the polar amino and hydroxyl groups in C-I couplings.
Protecting Group Strategy For ultimate control, selective protection of the amino or hydroxyl group may be necessary. • Solution: The amino group can be protected as a carbamate (e.g., Boc, Cbz) or an amide. The hydroxyl group can be protected as an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDMS).[13][14][15] The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

Experimental Protocols & Methodologies

To provide a practical starting point, here are detailed protocols for achieving selective transformations of this compound.

Protocol 1: Selective N-Arylation (Buchwald-Hartwig Amination)

This protocol is optimized for the selective coupling of an aryl bromide to the amino group of this compound.

Workflow Diagram:

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Aryl bromide - Pd Precatalyst (e.g., BrettPhos G3) - Ligand (if not a precatalyst) - Base (e.g., NaOt-Bu) vessel In an oven-dried Schlenk flask reagents->vessel inert Evacuate and backfill with Argon (3x) vessel->inert solvent Add degassed solvent (e.g., Toluene) inert->solvent heat Heat to desired temperature (e.g., 80-110 °C) solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water/brine cool->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for selective N-arylation of this compound.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), a palladium precatalyst such as BrettPhos G3 (0.02 equiv), and sodium tert-butoxide (NaOt-Bu) (1.4 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Selective O-Arylation (Ullmann Condensation)

This protocol is designed for the selective coupling of an aryl iodide to the hydroxyl group of this compound.

Workflow Diagram:

O_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Aryl iodide - CuI - Ligand (e.g., Picolinic acid) - Base (e.g., K₂CO₃) vessel In a dry reaction tube reagents->vessel inert Evacuate and backfill with Argon (3x) vessel->inert solvent Add degassed solvent (e.g., Butyronitrile or DMF) inert->solvent heat Heat to desired temperature (e.g., 70-120 °C) solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite, wash with solvent cool->filter concentrate Concentrate filtrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for selective O-arylation of this compound.

Step-by-Step Methodology:

  • To a dry reaction tube, add this compound (1.0 equiv), the aryl iodide (1.5 equiv), copper(I) iodide (CuI) (0.1 equiv), picolinic acid (0.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add degassed butyronitrile or DMF.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective C-I Coupling (Suzuki Reaction)

This protocol outlines a general procedure for a Suzuki coupling at the iodine position, minimizing reactions at the amino and hydroxyl groups.

Workflow Diagram:

C_I_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic acid/ester - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) vessel In a Schlenk flask reagents->vessel inert Evacuate and backfill with Argon (3x) vessel->inert solvent Add degassed solvent (e.g., Dioxane/H₂O) inert->solvent heat Heat to desired temperature (e.g., 80-100 °C) solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for selective C-I Suzuki coupling of this compound.

Step-by-Step Methodology:

  • In a Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a mild base like potassium carbonate (K₂CO₃) (3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the C-4 coupled product.

Mechanistic Insights: The Role of Solvent and Base

Understanding the underlying mechanisms is key to rational reaction design and troubleshooting.

mechanistic_overview cluster_substrate This compound cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Substrate This compound (Three Reactive Sites) N_Arylation N-Arylation (Favored by Pd-catalysis, strong non-nucleophilic base) O_Arylation O-Arylation (Favored by Cu-catalysis, moderate base) C_I_Coupling C-I Coupling (Favored by Pd-catalysis, weak base, non-polar solvent) Cyclization Benzoxazole Formation (Intramolecular, can be side reaction) Solvent Solvent (Polarity, Coordinating Ability) Solvent->N_Arylation Solvent->O_Arylation Solvent->C_I_Coupling Solvent->Cyclization Base Base (Strength, Sterics) Base->N_Arylation Base->O_Arylation Base->C_I_Coupling Base->Cyclization

Caption: Influence of solvent and base on the reactivity pathways of this compound.

  • The Role of the Base: The primary role of the base is to deprotonate one or more of the acidic protons on this compound (from the hydroxyl and amino groups) or to participate in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).

    • Strong Bases (e.g., NaOt-Bu, LiHMDS): These will readily deprotonate both the phenol and, to a lesser extent, the amine, generating highly nucleophilic species that can readily participate in N- or O-arylation. Their use often requires careful temperature control and catalyst selection to achieve selectivity.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These bases are generally selective for deprotonating the more acidic phenolic proton. They are often used in copper-catalyzed O-arylations and are also suitable for palladium-catalyzed C-I couplings where minimal interference from the N- and O-nucleophiles is desired.[6]

    • Organic Bases (e.g., Et₃N, DIPEA): These are typically used in Sonogashira and Heck reactions, primarily to neutralize the HX byproduct generated during the reaction.[12] They are generally not strong enough to significantly deprotonate the phenol or amine, thus favoring C-I coupling.

  • The Role of the Solvent: The solvent's polarity and coordinating ability can have a profound effect on the reaction outcome.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents are good at solvating ions and can accelerate reactions that proceed through charged intermediates. They are commonly used in Ullmann condensations.[16] However, their high boiling points can sometimes lead to undesired side reactions.

    • Ethereal Solvents (e.g., 1,4-Dioxane, THF): These are common in palladium-catalyzed cross-coupling reactions. Their moderate polarity and coordinating ability can help to stabilize the catalyst and solvate the reactants.

    • Non-polar Aprotic Solvents (e.g., Toluene, Xylene): These solvents are often preferred for reactions where the nucleophilicity of the amino and hydroxyl groups needs to be minimized to favor C-I coupling.

    • Protic Solvents (e.g., water, alcohols): While less common as the primary solvent in many cross-coupling reactions, they can be used as co-solvents, for example, in Suzuki reactions, where they can influence the solubility of the base and the boronic acid.

By carefully considering the interplay between the catalyst, base, and solvent, you can effectively steer the reactivity of this compound towards your desired synthetic outcome. This guide provides a foundation for your experimental design and a resource for troubleshooting when challenges arise.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Paul, S., Joy, B. P., Sasikala, G., Raghuthaman, A. G., & Gudimetla, V. B. (2020). Copper-NHC Based Ullmann Catalysis in Water for Selective N-Arylation of 3-Aminophenols. ChemistrySelect, 5(46), 14573-14578. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • ACS Publications. Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. [Link]

  • ResearchGate. Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing... [Link]

  • ACS Publications. Reversal of Enantioselectivity in the Copper-Aminophenol Sulfonamide Catalyzed Alkynylation of Isatins by Slightly Tuning the Ligand Structure and Basic Additives. [Link]

  • Graz University of Technology. Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. [Link]

  • ResearchGate. (PDF) Iron-catalysed Sonogashira Reactions. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • National Institutes of Health. Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • National Institutes of Health. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Hakimi, F., & et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]

  • ResearchGate. Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. [Link]

  • ResearchGate. Plausible pathways for benzoxazole formation. [Link]

  • Royal Society of Chemistry. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. [Link]

  • National Institutes of Health. Selective covalent capture of collagen triple helices with a minimal protecting group strategy. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Kocienski, P. J. (1998). Protecting groups. Thieme.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • RSC Blogs. Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

Sources

Technical Support Center: 3-Amino-4-iodophenol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with 3-amino-4-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of avoiding homocoupling side reactions in cross-coupling methodologies involving this versatile but sometimes challenging substrate.

Understanding the Challenge: The Propensity of this compound for Homocoupling

This compound is a valuable building block in organic synthesis due to its trifunctional nature, offering sites for N-functionalization, O-functionalization, and C-C or C-heteroatom bond formation at the iodo-position. However, the electron-rich nature of the aromatic ring, a consequence of the strong electron-donating effects of the amino (-NH2) and hydroxyl (-OH) groups, presents a significant challenge: a high propensity for homocoupling (also known as dimerization) of the aryl iodide during palladium-catalyzed cross-coupling reactions.

This unwanted side reaction leads to the formation of a symmetrical biaryl product, consuming the starting material and complicating the purification of the desired cross-coupled product. Understanding the underlying mechanisms is key to devising effective strategies to suppress this side reaction. Homocoupling can arise from several pathways, often influenced by the presence of oxygen, the nature of the catalyst, and the reaction conditions.[1][2]

Troubleshooting Guide: Q&A Format

Here we address specific issues you might encounter during your experiments.

Question 1: I am observing a significant amount of the homocoupled dimer of this compound in my Suzuki-Miyaura reaction. What is the most likely cause and how can I fix it?

Answer: The most common culprit for homocoupling in Suzuki-Miyaura reactions is the presence of molecular oxygen.[2][3] Oxygen can participate in oxidative pathways that favor the dimerization of the boronic acid partner or the aryl halide.

Immediate Actions:

  • Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period, or multiple freeze-pump-thaw cycles. Subsurface sparging with nitrogen is a particularly effective method for removing dissolved oxygen.[1][4]

  • Inert Atmosphere: Conduct the entire reaction under a strict inert atmosphere. This involves evacuating and backfilling your reaction vessel with an inert gas multiple times before adding reagents.[3]

Further Optimization:

If degassing alone is insufficient, consider the following:

  • Catalyst Choice: While Pd(OAc)₂ is a common precatalyst, it can be more susceptible to side reactions. Consider using a well-defined Pd(II) precatalyst with a 1:1 palladium-to-ligand ratio, which can lead to more controlled generation of the active Pd(0) species.[5]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling. Experiment with ligands such as SPhos, XPhos, or RuPhos.

  • Base Selection: The base plays a crucial role in the activation of the boronic acid.[6] For substrates sensitive to strong bases, consider using milder options like K₃PO₄ or CsF instead of stronger bases like NaOH or K₂CO₃.

  • Slow Addition: In some cases, slow addition of the boronic acid coupling partner can help to suppress homocoupling by maintaining a low concentration of the nucleophile in the reaction mixture.[4]

Question 2: My Buchwald-Hartwig amination of this compound is yielding the homocoupled biaryl instead of the desired arylamine. What adjustments should I make?

Answer: Homocoupling in Buchwald-Hartwig reactions often points to issues with the catalyst activation or the relative rates of the catalytic cycle steps.

Troubleshooting Steps:

  • Ligand-to-Metal Ratio: An excess of ligand is not always beneficial. In many cross-coupling reactions, an optimal palladium-to-ligand ratio of 1:1 is proposed, as the active species is often a monoligated palladium(0) complex.[5] Using pre-formed palladium precatalysts can help maintain this ratio.[5]

  • Temperature Control: High reaction temperatures can sometimes promote side reactions. If possible, try running the reaction at a lower temperature for a longer period.

  • Base Compatibility: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, but for a sensitive substrate like this compound, a weaker base such as K₃PO₄ or Cs₂CO₃ might be more suitable to avoid decomposition and side reactions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates. Toluene and dioxane are common choices, but screening other solvents like CPME or 2-MeTHF could be beneficial.[4]

Question 3: I am attempting a Sonogashira coupling with this compound and am getting low yields of the desired alkyne and a significant amount of the homocoupled starting material. What should I investigate?

Answer: Sonogashira couplings are also susceptible to homocoupling, particularly the Glaser-type homocoupling of the terminal alkyne. However, homocoupling of the aryl iodide can also occur.

Key Areas to Address:

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst. While essential for the reaction, copper can also promote the homocoupling of the alkyne. If you suspect this is the primary issue, consider running the reaction under copper-free conditions, which often employ a palladium catalyst with a suitable phosphine ligand and a base.

  • Amine Base: The amine used as a base (and often as a solvent) can play a role. Ensure it is dry and of high purity. The choice of amine (e.g., triethylamine, diisopropylethylamine) can also influence the reaction outcome.

  • Inert Atmosphere: As with other cross-coupling reactions, a strictly inert atmosphere is crucial to prevent oxidative side reactions.[3][7]

Frequently Asked Questions (FAQs)

Q1: Can I protect the amino and/or hydroxyl groups of this compound to prevent homocoupling?

A1: Yes, protecting one or both of these functional groups can be a very effective strategy. Protection alters the electronic properties of the aromatic ring, making it less electron-rich and therefore less prone to homocoupling.

  • Amino Group Protection: Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) or Ac (acetyl).

  • Hydroxyl Group Protection: The phenol can be protected as a methyl ether (OMe), a silyl ether (e.g., TBDMS), or other acid/base stable protecting groups.

The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.

Q2: Are there any general "best practices" for setting up cross-coupling reactions with this compound to minimize homocoupling?

A2: Absolutely. Here are some key best practices:

  • High Purity Reagents: Use reagents and solvents of the highest possible purity. Impurities can sometimes interfere with the catalytic cycle.

  • Rigorous Inert Conditions: This cannot be overstated. Deoxygenate your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[3][7]

  • Catalyst Pre-activation: For some catalytic systems, pre-activating the catalyst by heating it with the ligand and base before adding the substrates can be beneficial.[7]

  • Careful Monitoring: Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, GC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products.

Q3: Could the choice of palladium source influence the extent of homocoupling?

A3: Yes. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, they can sometimes lead to less predictable results due to the in-situ formation of the active catalyst. The use of well-defined palladium(II) precatalysts, such as those developed by Buchwald or Organ, often provides more consistent and reproducible results with lower instances of side reactions.[5] These precatalysts are designed for the clean and efficient generation of the active monoligated Pd(0) species.[5]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize homocoupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining degassed dioxane to the reaction mixture.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Subsurface Nitrogen Sparge for Solvent Degassing

A robust method for removing dissolved oxygen from solvents.

Equipment:

  • Solvent reservoir

  • Long needle or glass tube

  • Nitrogen gas cylinder with a regulator

Procedure:

  • Insert the long needle or glass tube into the solvent, ensuring the tip is near the bottom of the reservoir.

  • Start a gentle but steady flow of nitrogen gas through the needle. You should see a stream of fine bubbles rising through the solvent.

  • Continue sparging for at least 30-60 minutes for effective deoxygenation.

  • Maintain a positive nitrogen pressure over the solvent after sparging to prevent re-oxygenation.

Visualizations

Suzuki_Cycle_Homocoupling cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-I) Pd0->OA Ar-I PdII_O2 Pd(II) species Pd0->PdII_O2 O2 (Oxidant) ArPdI Ar-Pd(II)-I OA->ArPdI Transmetalation Transmetalation (Ar'-B(OH)2) ArPdI->Transmetalation Ar'B(OH)2 Base ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Regeneration Product Ar-Ar' (Desired Product) RE->Product Homocoupling_ArylIodide Homocoupling (Aryl Iodide) PdII_O2->Homocoupling_ArylIodide 2 x Ar-I Homocoupling_Boronic Homocoupling (Boronic Acid) PdII_O2->Homocoupling_Boronic 2 x Ar'B(OH)2 caption Catalytic Cycle and Competing Homocoupling Pathways

Caption: Suzuki cycle vs. homocoupling pathways.

References

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Available at: [Link]

  • J. P. & Scott, J. P. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 140(18), 5860-5871. Available at: [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Ma, D., et al. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]

Sources

Technical Support Center: Purification & Workup of 3-Amino-4-iodophenol

[1]

Introduction: The Stability Paradox

Working with 3-Amino-4-iodophenol presents a classic "stability paradox" in organic synthesis. You need the molecule to be reactive for downstream cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), yet that same reactivity makes it prone to rapid oxidative degradation.[1]

The primary impurities you face are not just unreacted starting materials; they are regioisomers (2-iodo vs. 4-iodo) and oxidative quinone imines (the "black tar" that plagues aminophenol chemistry).[1]

This guide abandons generic advice. Instead, we implement a pI-Targeted Precipitation Protocol and a Reductive Workup Strategy to isolate high-purity material.

Module 1: Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown/black upon exposure to air. How do I prevent this "tarring"?

The Diagnosis: This is the hallmark of oxidative polymerization .[1] The aminophenol moiety is easily oxidized to a quinone imine, which then oligomerizes.[1] This is accelerated by high pH (phenolate form) and the presence of metal ions or light.[1]

The Solution: The Reductive Shield You must integrate a reducing agent into your quench buffer.[1] Do not use plain water.[1]

  • Protocol:

    • Prepare a 0.5% w/v Sodium Dithionite (

      
      )  or Sodium Bisulfite (
      
      
      )
      solution.[1]
    • Use this solution for all aqueous washes and quenching steps.[1]

    • Mechanism: These sulfur-based reducing agents intercept the radical cations formed during the initial stages of oxidation, reverting them back to the phenol.[1]

Q2: How do I remove the 2-iodo regioisomer without running a column?

The Diagnosis: Direct iodination of 3-aminophenol often yields a mixture of the 4-iodo (para to amino, desired) and 2-iodo (ortho to amino, impurity) isomers.[1] Silica chromatography is often fatal for these compounds due to irreversible adsorption and oxidation on the acidic silica surface.[1]

The Solution: Solubility-Based Fractionation The ortho-isomer (2-iodo) possesses an internal hydrogen bond between the amine and the phenol/iodine, making it significantly more soluble in non-polar solvents than the para-isomer (4-iodo), which forms intermolecular hydrogen bond networks.[1]

  • Protocol:

    • Crude Isolation: Isolate the crude solid mixture.

    • Slurry Wash: Suspend the solid in cold Toluene or Dichloromethane (DCM) .[1]

    • Filtration: The desired 4-iodo isomer will remain as a solid filter cake, while the 2-iodo isomer (and non-polar impurities) dissolves in the filtrate.[1]

    • Validation: Check the filtrate by TLC; it should be enriched with the less polar spot (2-iodo).

Q3: The product won't precipitate from the aqueous layer, or it oils out.

The Diagnosis: You likely missed the Isoelectric Point (pI) . This compound is amphoteric.[1]

  • pH < 3: It exists as the soluble ammonium salt (

    
    ).[1]
    
  • pH > 8: It exists as the soluble phenolate (

    
    ).[1]
    
  • pH ~4.5–5.5: It exists as the neutral zwitterion, which has the lowest water solubility.[1]

The Solution: pI Targeting You must titrate the solution to the region of minimum solubility.[1]

Module 2: The Core Workup Protocol

This protocol replaces standard extraction with a Controlled Precipitation Workflow .[1]

Reagent Compatibility Table
ComponentRoleRecommended ReagentNotes
Quench Buffer Stop reaction/Prevent oxidationSat.

+

Thiosulfate removes

; Bisulfite prevents oxidation.[1]
pH Adjuster Precipitate ZwitterionGlacial Acetic Acid or 2M HCl Avoid Nitric acid (oxidizing).[1]
Wash Solvent Remove RegioisomersCold Toluene Exploits H-bonding differences.[1]
Recrystallization Final PolishWater/Ethanol (9:1) Degas solvents with

before use.[1]
Step-by-Step Methodology

Step 1: Quench & Scavenge

  • Cool reaction mixture to 0°C.

  • Add saturated Sodium Thiosulfate (

    
    )  to remove unreacted iodine (purple color disappears).[1]
    
  • Add a spatula tip of Sodium Dithionite to prevent browning.[1]

Step 2: The pI Precipitation (Critical Step)

  • If the reaction is in organic solvent, evaporate to dryness and redissolve the residue in minimal 2M NaOH (forming the soluble phenolate).[1] Filter off any insoluble solids.[1]

  • Slowly acidify the filtrate with Glacial Acetic Acid while stirring vigorously.

  • Target pH: Monitor pH continuously. As you approach pH 5.0 , a thick precipitate will form.[1]

  • Tech Tip: Do not overshoot to pH 1-2, or the product will redissolve as the ammonium salt.[1]

Step 3: Filtration & Wash

  • Filter the solid under vacuum.[1][2]

  • Wash 1: Water (removes inorganic salts).[1]

  • Wash 2: Cold Toluene (removes the 2-iodo regioisomer).[1]

  • Drying: Dry in a vacuum oven at 40°C in the dark. Do not use heat lamps (iodides are light-sensitive).[1]

Module 3: Visualization of Logic

The following diagrams illustrate the decision-making process and the chemical mechanism of failure (oxidation).

Diagram 1: The Purification Decision Tree

WorkupLogicStartCrude Reaction Mixture(Contains I2, Regioisomers, Tar)QuenchQuench: Na2S2O3 (Iodine) + Na2S2O4 (Antioxidant)Start->QuenchPhaseCheckIs Product Soluble?Quench->PhaseCheckAcidifyAcidify to pH 5.0 (pI)Precipitate ZwitterionPhaseCheck->AcidifyIf dissolved in BaseFilterFiltrationAcidify->FilterWashTolueneWash Filter Cakewith Cold TolueneFilter->WashTolueneSolid CakeWasteFiltrate:2-iodo isomerSaltsOxidation productsFilter->WasteLiquidFinalProductPure this compound(Light Sensitive)WashToluene->FinalProductWashToluene->WasteWashings

Caption: Workflow for isolating amphoteric aminophenols, prioritizing pI precipitation and non-polar washes for isomer removal.

Diagram 2: The Oxidation Trap (Why your product turns black)

OxidationPathAminophenolThis compound(Colorless)RadicalRadical CationIntermediateAminophenol->Radical O2 / Light / High pHQuinoneQuinone Imine(Reactive Electrophile)Radical->Quinone -e-, -H+PolymerBlack Tar(Oligomers)Quinone->Polymer PolymerizationDithioniteSodium Dithionite(Reducing Agent)Dithionite->Radical InhibitsDithionite->Quinone Reduces back

Caption: The oxidative degradation pathway.[1] Dithionite acts as a chemical "circuit breaker" preventing the formation of black oligomers.[1]

References

  • Preparation of Iodophenols

    • Organic Syntheses, Coll.[1][2] Vol. 1, p.323 (1941); Vol. 9, p.46 (1929).[1]

    • Source:[1]

    • Relevance: Establishes the standard for iodine scavenging using thiosulfate and the instability of free iodophenols.
  • Purification of Aminophenols (pI and Solvent Logic)

    • US Patent 4,870,209: "Process for purifying crude 4-aminophenol."[1][3]

    • Source:[1]

    • Relevance: Provides the authoritative industrial standard for using toluene washes and pH control (pH 4.6–4.8) to remove color bodies and impurities from aminophenols.[1]

  • Isoelectric Point Precipitation Strategy

    • Abcam Technical Guide: "Protein precipitation: A comprehensive guide (Isoelectric Precipitation)."[1]

    • Source:[1]

    • Relevance: While biological in context, this validates the physicochemical principle that zwitterionic species (like proteins and aminophenols) have minimum solubility at their isoelectric point.[1]

troubleshooting guide for the synthesis of 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to navigating the complexities of synthesizing 3-Amino-4-iodophenol, a critical intermediate in pharmaceutical development. This document provides in-depth troubleshooting, validated protocols, and expert insights to overcome common experimental challenges.

Technical Support Center: Synthesis of this compound

The synthesis of this compound, while conceptually straightforward via electrophilic aromatic substitution, presents several practical challenges that can impact yield, purity, and reproducibility. The starting material, 3-aminophenol, possesses two powerful activating groups—a hydroxyl (-OH) and an amino (-NH2)—making the aromatic ring highly susceptible to substitution, but also to side reactions like oxidation and the formation of multiple isomers.

This guide is structured to address the most common issues encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower researchers to make informed decisions in their own laboratory settings.

Primary Synthetic Pathway: Electrophilic Iodination

The most common route involves the direct iodination of 3-aminophenol. The hydroxyl and amino groups are both strongly activating and ortho-, para-directing. The target position, C4, is para to the hydroxyl group and ortho to the amino group, making it electronically favored for substitution.

G cluster_reactants Reactants cluster_product Product 3-Aminophenol Product This compound 3-Aminophenol->Product Electrophilic Aromatic Substitution Iodinating_Agent Iodinating Agent (e.g., I₂, NIS, ICl) Iodinating_Agent->Product

Caption: Primary synthetic route to this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

This is a common issue often related to the reactivity of the iodinating agent and the reaction conditions.

Answer:

The core of the problem lies in the fact that molecular iodine (I₂) is a weak electrophile.[1] For the reaction to proceed efficiently with a highly activated ring like 3-aminophenol, you often need to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺) or hypoiodous acid (HOI).[2]

Potential Causes & Solutions:

  • Insufficiently Electrophilic Iodine:

    • Causality: Standard I₂ may not be reactive enough to overcome the activation energy barrier, even with an activated substrate.

    • Solution: Conduct the reaction in the presence of an oxidizing agent like nitric acid or a silver(I) salt to generate a stronger electrophile.[1] Alternatively, use a more reactive iodinating reagent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1][3]

  • Incorrect pH:

    • Causality: The reactivity of the phenol group is highly pH-dependent. Under basic conditions, the hydroxyl group is deprotonated to form the phenoxide ion (-O⁻). This phenoxide is a much stronger activating group than the neutral hydroxyl group, significantly increasing the nucleophilicity of the aromatic ring and accelerating the rate of electrophilic substitution.[4]

    • Solution: Perform the reaction under mild basic conditions. Common methods dissolve the phenol in a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) before adding the iodinating agent.[2][5] Be cautious, as strongly basic conditions can promote unwanted side reactions.

  • Sub-optimal Temperature:

    • Causality: While heating can increase reaction rates, excessive temperatures can lead to decomposition of the starting material or product, especially given the sensitivity of aminophenols.

    • Solution: Most iodination reactions of phenols are carried out at or below room temperature, often starting at 0 °C and allowing the reaction to warm slowly.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Q2: My final product is a mixture of isomers. How can I improve regioselectivity for the 4-iodo position?

Controlling regioselectivity is crucial when multiple activated positions are present on the aromatic ring.

Answer:

Both the -OH and -NH₂ groups direct incoming electrophiles to the positions ortho and para relative to themselves. In 3-aminophenol, this leads to activation at positions 2, 4, and 6.

  • Position 4: para to -OH and ortho to -NH₂ (Strongly activated).

  • Position 2: ortho to both -OH and -NH₂ (Strongly activated, but may have some steric hindrance).

  • Position 6: ortho to -OH and meta to -NH₂ (Activated).

While the 4-position is electronically favored, formation of 2-iodo and 6-iodo isomers, as well as di- and tri-iodinated products, is a significant risk.[2][5][6]

G cluster_products Potential Products Reactant 3-Aminophenol Desired This compound (Desired Product) Reactant->Desired + I⁺ Byproduct1 3-Amino-2-iodophenol Reactant->Byproduct1 + I⁺ Byproduct2 3-Amino-6-iodophenol Reactant->Byproduct2 + I⁺ Byproduct3 Di-iodinated Products Reactant->Byproduct3 + I⁺

Caption: Desired product versus potential isomeric byproducts.

Strategies to Enhance Selectivity:

  • Control Stoichiometry: Carefully controlling the amount of the iodinating agent is the most critical factor. Use of a slight molar excess can lead to over-iodination. A slow, portion-wise or dropwise addition of the iodinating agent can help prevent localized high concentrations that favor multiple substitutions.[6]

  • Protect the Amino Group: The highly activating and basic amino group can sometimes complicate the reaction. By temporarily protecting it (e.g., through acetylation to form an amide), its activating influence is significantly reduced.[3][7] This makes the hydroxyl group the primary directing group, strongly favoring substitution at the para position (C4). The protecting group can be removed in a subsequent hydrolysis step.

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can often enhance selectivity by favoring the thermodynamically more stable product and slowing down the rates of competing side reactions.[1]

Q3: My product is a dark brown or black solid. What causes this discoloration and how can I get a clean, off-white product?

Discoloration is a classic sign of oxidation.

Answer:

Aminophenols are notoriously sensitive to air and oxidizing conditions.[8] The presence of both an electron-donating amino group and a hydroxyl group on the same ring makes the molecule highly susceptible to oxidation, which leads to the formation of highly colored quinone-imine or polymeric species.[3][6]

Prevention and Purification Methods:

  • Inert Atmosphere: Whenever possible, conduct the reaction, work-up, and solvent evaporation steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Use of Reducing Agents in Work-up: During the work-up, washing the reaction mixture or organic extract with a dilute solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is essential.[5][9] This serves two purposes: it quenches any unreacted iodine and can help reduce some of the colored oxidized byproducts back to the desired aminophenol form.

  • Purification by Recrystallization: This is the most effective method for removing colored impurities. The crude, dark product should be dissolved in a minimum amount of a suitable hot solvent (or solvent system, like ethanol/water) and allowed to cool slowly. The pure this compound should crystallize out, leaving the majority of the colored impurities in the mother liquor.

  • Activated Carbon (Charcoal): If the product remains colored after initial recrystallization, a small amount of activated carbon can be added to the hot solution before filtering it (while hot) and allowing it to crystallize. The charcoal will adsorb many of the colored polymeric impurities.

Q4: How can I reliably confirm the identity and purity of my final product?

Proper characterization is essential to confirm that you have synthesized the correct isomer and that it is free of significant impurities.

Answer:

A combination of chromatographic and spectroscopic techniques should be employed.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring the reaction's progress and assessing the purity of the final product. A suitable eluent system (e.g., Ethyl Acetate/Hexanes) should show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value. The presence of multiple spots in the final product lane indicates impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure confirmation.

    • ¹H NMR: You should be able to identify distinct signals for the aromatic protons and the protons of the -NH₂ and -OH groups. The substitution pattern will lead to a specific set of splitting patterns for the remaining protons on the aromatic ring. For this compound, one would expect to see three distinct aromatic signals.[10]

    • ¹³C NMR: This will show the number of unique carbon atoms in the molecule, confirming the overall structure. The carbon atom attached to the iodine will have a characteristic chemical shift.[10]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product. You should look for the molecular ion peak [M]⁺ corresponding to the mass of C₆H₆INO.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product with high accuracy. A pure sample should show a single major peak.[7]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₆INON/A
Molecular Weight 235.02 g/mol N/A
Appearance Off-white to light brown solid (expected)[8]
¹H NMR (Expected) Multiple distinct signals in the aromatic region (approx. 6.5-7.5 ppm), broad signals for -OH and -NH₂[10][11]
¹³C NMR (Expected) 6 distinct aromatic signals. The C-I signal will be at a low field (approx. 85-95 ppm).[10]

Validated Experimental Protocol

This protocol is a generalized procedure based on common methods for the iodination of activated phenols.[5] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Objective: To synthesize this compound via direct iodination of 3-aminophenol.

Materials:

  • 3-Aminophenol

  • Sodium Bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Sodium Iodide (NaI)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 3-aminophenol in a 1 M aqueous solution of sodium bicarbonate. Use enough solution to fully dissolve the starting material. Cool the flask to 0 °C in an ice-water bath.

  • Preparation of Iodinating Agent: In a separate beaker, dissolve 1.05 equivalents of Iodine (I₂) and 1.2 equivalents of Sodium Iodide (NaI) in a minimal amount of deionized water to form the more soluble triiodide species.

  • Reaction: Add the iodine solution dropwise to the stirred 3-aminophenol solution at 0 °C over 30-60 minutes. The reaction mixture may darken.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, remove the flask from the ice bath and quench the excess iodine by adding a 10% (w/w) aqueous solution of sodium thiosulfate dropwise until the dark color of iodine disappears and the solution becomes lighter (often a pale yellow or tan).

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

References

  • Chemistry Steps. Reactions of Phenols. Available at: [Link]

  • Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). Available at: [Link]

  • Justia Patents. Process for the iodination of aromatic compounds. Available at: [Link]

  • Chemistry LibreTexts. 22.6: Electrophilic Substitution of Phenols. Available at: [Link]

  • Organic Syntheses. p-IODOPHENOL. Available at: [Link]

  • The Mechanism of the Iodination of Phenols. Available at: [Link]

  • Studylib. Iodination of Phenols Aromatic Substitution Crystallization. Available at: [Link]...

  • LookChem. This compound. Available at: [Link]

  • SciELO. Iodination of phenols in water using easy to handle amine-iodine complexes. Available at: [Link]

  • PrepChem.com. Preparation of 3-aminophenol. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

  • Google Patents. WO1992018445A1 - Method for the manufacture of 3-aminophenol.
  • Vietnam Journals Online. SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Available at: [Link]

  • Google Patents. CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Available at: [Link]

  • Alchem.Pharmtech. CAS 99968-83-9 | this compound. Available at: [Link]

  • PubChem. 3-Aminophenol. Available at: [Link]

  • Google Patents. CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • PubChem. 3-Amino-p-cresol. Available at: [Link]

  • Google Patents. EP2394984A1 - Process for the iodination of phenolic derivatives.
  • PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. Available at: [Link]

  • ResearchGate. 1H NMR spectra of guest 3 (p-aminophenol) a in the absence and in the... Available at: [Link]

  • PubMed. Characterization of a three-component coupling reaction on proteins by isotopic labeling and nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Google Patents. CN101519357A - Method for preparing 3-amino-4-fluorophenol.
  • ResearchGate. (PDF) Selective alkylation of aminophenols. Available at: [Link]

  • European Patent Office. Process for the purification of p-aminophenol - EP 0041837 B1. Available at: [Link]

Sources

refining experimental protocols for using 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Amino-4-iodophenol (CAS No. 99968-83-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. Given that detailed literature for this specific isomer is limited, this guide synthesizes data from structurally similar compounds and established chemical principles to provide a robust framework for your experimental design.

Section 1: Core Compound Properties & Handling (FAQ)

This section addresses fundamental questions regarding the stability, storage, and handling of this compound. The inherent reactivity of the aminophenol scaffold, combined with the presence of a heavy halogen, necessitates careful handling to ensure experimental reproducibility.

Q1: How should I store this compound to ensure its long-term stability?

A1: Due to the presence of both amino and phenolic hydroxyl groups, this compound is susceptible to oxidation, which can be accelerated by exposure to air and light.[1] For long-term stability, it is imperative to store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. Refrigeration at 2-8°C is strongly recommended. For maximum longevity, storage in a freezer at -20°C is advisable, particularly for reference standards.[2]

Q2: My batch of this compound has a dark brown or purplish tint. Is it still usable?

A2: A brown, purple, or black discoloration is a clear indicator of oxidation. The aminophenol moiety is easily oxidized to form quinone-imine type structures, which are highly colored. While the presence of minor colored impurities may not hinder all synthetic applications, it can significantly impact reactions sensitive to redox processes or those requiring high purity. For sensitive applications like catalyst screening or kinetic studies, purification is necessary. A common purification method for similar iodophenols involves dissolving the material in a solvent like chloroform or ethyl acetate and washing with a 5% sodium thiosulfate solution to remove free iodine and other oxidative impurities, followed by recrystallization or column chromatography.[3]

Q3: I'm struggling to dissolve this compound. What solvents are recommended?

A3: The solubility profile is dictated by its functional groups. It is expected to be readily soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Its solubility in other common organic solvents like ethanol, ethyl acetate, and chloroform is likely moderate to good.[3][4] Solubility in water is expected to be low.[3] However, aqueous solubility is highly pH-dependent. Under acidic conditions (pH < 4), the amino group will be protonated, increasing solubility. Conversely, under basic conditions (pH > 10), the phenolic hydroxyl group will be deprotonated, also enhancing aqueous solubility.[1]

Q4: What are the key physical and chemical properties of this reagent?

A4: Specific experimental data for this compound is scarce. However, we can infer its properties from closely related isomers and analogues.

PropertyValue / Expected BehaviorSource
CAS Number 99968-83-9[5][6]
Molecular Formula C₆H₆INO[2]
Molecular Weight 235.02 g/mol [2]
Appearance Off-white to light beige or light brown solid.[2][3]
Melting Point Data for the related isomer 4-Amino-3-iodophenol is 145.5°C.[2]
Boiling Point Decomposes upon heating at atmospheric pressure. Distillable under high vacuum.[7][8]
pKa Expected to have two pKa values: one for the protonated amine (~4-5) and one for the phenol (~9-10).[7][9]

Section 2: Core Experimental Workflows & Protocols

This compound is a versatile building block. Its three functional groups—the amine, the hydroxyl, and the iodo group—offer distinct handles for sequential chemical modifications. The following section outlines a common workflow: selective protection of the amine, followed by a palladium-catalyzed cross-coupling reaction at the iodo position.

Workflow: N-Acetylation Followed by Suzuki-Miyaura Coupling

This workflow is fundamental for using this compound to build more complex molecules where the aryl iodide serves as the reactive site for C-C bond formation. The initial protection of the more nucleophilic amino group is critical to prevent side reactions.[10]

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C-C Coupling cluster_2 Step 3: Workup & Purification A This compound B Acetic Anhydride, Pyridine or NaHCO₃, DCM or Acetic Acid A->B Reagents C N-(5-hydroxy-2-iodophenyl)acetamide (Protected Intermediate) B->C Reaction D Aryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) C->D Suzuki-Miyaura Reaction E Coupled Product D->E F Aqueous Workup (Quench, Extract) E->F G Column Chromatography or Recrystallization F->G H Pure Coupled Product G->H caption Workflow for N-Protection and Suzuki Coupling

Caption: Workflow for N-Protection and Suzuki Coupling

Detailed Protocol: N-Acetylation of this compound

This protocol provides a robust method for protecting the amino group as an acetamide, a common and stable protecting group that can be removed later if necessary.[10][11]

  • Reaction Setup: In a round-bottom flask dried in an oven, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

    • Causality: Using an anhydrous solvent is crucial as acetic anhydride will readily react with water.

  • Addition of Base: Add a base (1.1 - 1.5 eq), such as pyridine or sodium bicarbonate. If using a non-basic solvent like DCM, a soluble organic base like pyridine is preferred.

    • Causality: The base neutralizes the acetic acid byproduct of the reaction, driving the equilibrium towards product formation.

  • Addition of Acetylating Agent: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.1 eq) dropwise while stirring.

    • Causality: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes potential side reactions, such as O-acetylation of the phenol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[10]

    • Self-Validation: A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding water or a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield N-(5-hydroxy-2-iodophenyl)acetamide.[10]

  • Characterization: Confirm the structure and purity of the product using NMR, Mass Spectrometry (MS), and HPLC.[10]

Section 3: Troubleshooting Guide

Experimental success often hinges on anticipating and resolving issues. This guide provides solutions to common problems encountered when working with this compound and similar compounds.

G cluster_reaction Reaction Issues cluster_analysis Analytical Issues problem Problem Observed low_yield Low or No Yield problem->low_yield many_spots Multiple Spots on TLC problem->many_spots hplc_broad HPLC: Broad Peaks problem->hplc_broad discoloration Compound Discoloration problem->discoloration sol_inert Solution: - Use inert atmosphere (Ar/N₂) - Degas solvents low_yield->sol_inert Cause: O₂/H₂O contamination sol_reagents Solution: - Check reagent purity/age - Use fresh catalyst low_yield->sol_reagents Cause: Reagent degradation sol_protect Solution: - Protect amine/phenol group - Optimize reaction temp/time many_spots->sol_protect Cause: Side reactions sol_hplc Solution: - Adjust mobile phase pH - Ensure full sample dissolution - Use column oven for temp control hplc_broad->sol_hplc Cause: Poor solubility/ Secondary interactions sol_storage Solution: - Store under inert gas - Protect from light, store cold discoloration->sol_storage Cause: Oxidation caption Troubleshooting Logic Map

Caption: Troubleshooting Logic Map

Problem Potential Cause Recommended Solution & Explanation
Low/No Reaction Yield 1. Reagent Inactivation: Palladium catalysts are sensitive to oxidation. Boronic acids can degrade over time.1. Use Fresh Reagents: Use freshly opened bottles of reagents or purify them before use. For Pd-catalyzed reactions, ensure the catalyst is handled under an inert atmosphere.[12]
2. Atmospheric Contamination: Oxygen can deactivate palladium catalysts. Moisture can hydrolyze reagents.2. Use Inert Atmosphere: Perform reactions under a nitrogen or argon atmosphere. Use oven-dried glassware and anhydrous solvents.[1]
Multiple Products (TLC/LCMS) 1. Lack of Selectivity: Without protection, reactions can occur at the amine, hydroxyl, and iodo positions.1. Employ Protecting Groups: Protect the more reactive amino and/or hydroxyl groups to direct reactivity to the desired position. Acetyl or Boc groups for the amine are common.[10]
2. Oxidation/Degradation: The starting material or product may be degrading under the reaction conditions.2. Control Reaction Conditions: Run the reaction at the lowest effective temperature. Minimize reaction time and consider degassing solvents to remove dissolved oxygen.
Purification Difficulties (Streaking on Silica Gel) 1. Strong Adsorption: The basic amino group and acidic phenol can interact strongly with the acidic silica gel, causing streaking.1. Modify the Eluent: Add a small amount (0.5-1%) of a modifier like triethylamine or pyridine to the mobile phase to saturate the acidic sites on the silica and improve peak shape.
2. Low Solubility: The compound may be precipitating on the column.2. Change Chromatography Mode: If streaking persists, consider using a different stationary phase like alumina or reverse-phase (C18) silica gel.[10]
HPLC: Peak Tailing or Broadening 1. Secondary Interactions: The free amine or phenol can have secondary interactions with residual silanol groups on the C18 column.1. Adjust Mobile Phase pH: Use a buffered mobile phase or add an ion-pairing agent. Adding 0.1% trifluoroacetic acid (TFA) or formic acid is common to protonate the amine and ensure a single ionic species, leading to sharper peaks.[1][10]
2. Poor Solubility: The sample is not fully dissolved in the mobile phase at the point of injection.2. Optimize Sample Solvent: Dissolve the sample in a strong solvent like DMSO, but inject the smallest possible volume to avoid solvent mismatch effects. Ensure the sample is fully dissolved before injection.[1]

Section 4: Safety Precautions

As a Senior Application Scientist, I must emphasize that safety is paramount. The toxicological properties of this compound have not been extensively studied. Therefore, it should be handled with care, assuming it is hazardous.

  • Hazard Profile (Inferred): Based on structurally related compounds like 3-Amino-4-bromophenol and 4-iodophenol, this compound should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • NCBI (n.d.). 3-amino-4-azidoethoxyfurazan. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia (n.d.). 4-Aminophenol. Wikipedia. Retrieved from [Link]

  • Google Patents (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol. Google Patents.
  • Wikipedia (n.d.). 4-Iodophenol. Wikipedia. Retrieved from [Link]

  • Alchem.Pharmtech (n.d.). This compound. Alchem.Pharmtech Product Page. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). Cheméo. Retrieved from [Link]

  • NCBI (n.d.). 3-Amino-4-bromophenol. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses (n.d.). p-IODOPHENOL. Organic Syntheses Procedure. Retrieved from [Link]

  • NCBI (n.d.). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PubMed Central. Retrieved from [Link]

  • NCBI (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. Retrieved from [Link]

  • ResearchGate (n.d.). Reagents and conditions. (a) 3-iodophenol, K2CO3, DMF.... ResearchGate. Retrieved from [Link]

  • YouTube (2022, October 12). Troubleshooting and optimizing lab experiments. The Thoughtful Scientist. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Profiling: 3-Amino-4-iodophenol vs. 3-Amino-4-bromophenol

[1]

Executive Summary

For researchers in medicinal chemistry, the choice between 3-Amino-4-iodophenol (3-A-4-I) and 3-Amino-4-bromophenol (3-A-4-B) is rarely about cost alone; it is a strategic decision regarding chemoselectivity and reaction kinetics .[1]

While both compounds serve as critical ortho-haloaniline scaffolds for synthesizing 6-hydroxyindoles and biaryl ethers, they occupy distinct reactivity niches.[1] The iodide (3-A-4-I) acts as a "high-performance" electrophile, enabling room-temperature cross-couplings and ligand-free cyclizations essential for preserving sensitive functionalities.[1] The bromide (3-A-4-B) serves as a robust, cost-effective alternative that demands higher activation energy but offers superior stability during multi-step scale-ups.[1]

This guide dissects their performance in Palladium-catalyzed mechanisms, providing experimental protocols and decision matrices to optimize your synthetic route.[1]

Fundamental Physical Properties & Reactivity Drivers

The divergent behaviors of these two scaffolds are dictated by the carbon-halogen bond dissociation energy (BDE) and the "Softness" of the leaving group.

Comparative Data Table
PropertyThis compound3-Amino-4-bromophenolImpact on Synthesis
C-X Bond Energy (BDE) ~65 kcal/mol~81 kcal/molIodide undergoes oxidative addition ~100x faster.[1]
C-X Bond Length 2.09 Å1.89 ÅLonger C-I bond is more accessible to metal centers.[1]
Leaving Group Ability Excellent (Soft Base)Good (Harder Base)Iodide is better for uncatalyzed nucleophilic substitutions (

is rare here, but relevant for Cu-catalysis).[1]
Lipophilicity (ClogP) ~1.8~1.5Iodide is more lipophilic, affecting solubility in non-polar solvents.[1]
Light Sensitivity High (Photolytic cleavage)LowIodide requires amber glassware; Bromide is bench-stable.[1]

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[1][2][3]

The most common application for these scaffolds is the Suzuki-Miyaura or Sonogashira coupling.[1] The presence of the free amino (-NH₂) and hydroxyl (-OH) groups complicates the reaction, as they can poison catalysts or participate in side reactions.[1]

The Mechanistic Divergence

The rate-limiting step in coupling these electron-rich rings is Oxidative Addition .[1]

  • 3-A-4-I: The weak C-I bond allows oxidative addition to occur at Room Temperature with standard Pd(0) catalysts (e.g.,

    
    ).[1]
    
  • 3-A-4-B: The stronger C-Br bond typically requires heating (60–100°C) or electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate the insertion of Palladium.[1]

Visualization: Catalytic Cycle & Energy Barrier

The following diagram illustrates why the Iodide pathway is kinetically favored, bypassing the high thermal activation required for the Bromide.

Gcluster_IPathway A: this compoundcluster_BrPathway B: 3-Amino-4-bromophenolStartPd(0) CatalystI_ComplexOxidative Addition (Fast)Low Activation Energy(RT)Start->I_ComplexBr_ComplexOxidative Addition (Slow)High Activation Energy(Requires Heat/Ligands)Start->Br_ComplexI_ProductPd(II)-Aryl-Iodide ComplexI_Complex->I_ProductTMTransmetalation(Boronic Acid)I_Product->TMBr_ProductPd(II)-Aryl-Bromide ComplexBr_Complex->Br_ProductBr_Product->TMREReductive Elimination(Product Release)TM->RERE->StartRegeneration

Figure 1: Comparative Catalytic Cycle. Pathway A (Blue) proceeds rapidly at mild conditions due to the weak C-I bond.[1] Pathway B (Red) represents the kinetic bottleneck of the C-Br bond.

Application Spotlight: Synthesis of 6-Hydroxyindoles

A critical use of the 3-amino-4-halo scaffold is the synthesis of 6-hydroxyindoles via the Sonogashira coupling followed by cyclization.[1] This is a "privileged" reaction for drug discovery (e.g., kinase inhibitors).[1]

  • Structure Logic: The Amino group is at position 3, and the Halogen is at position 4.[1] These are ortho to each other. Reacting with a terminal alkyne replaces the halogen, and the adjacent amine attacks the alkyne to close the pyrrole ring. The phenol (-OH at pos 1) remains untouched, ending up at position 6 of the indole.[1]

Experimental Comparison
StepUsing this compoundUsing 3-Amino-4-bromophenol
1.[1] Coupling Sonogashira: mild, RT.[1] Uses

/ CuI.[1]
Sonogashira: Requires 80°C. Risk of oxidizing the -OH or -NH₂.
2.[1] Cyclization Spontaneous or mild base (

) mediated cyclization in one pot.[1]
Often requires stronger bases (NaOEt) or separate step with Au/Cu catalysts to force ring closure.[1]
Yield Typically 75-85% Typically 50-65% (losses due to polymerization at high T).[1]

Validated Experimental Protocol

This protocol is designed to validate the reactivity difference. It describes a Suzuki coupling with phenylboronic acid.[1]

Objective: Synthesize 4-phenyl-3-aminophenol (biaryl product).

Materials
  • Substrate A: this compound (1.0 eq)[1]

  • Substrate B: 3-Amino-4-bromophenol (1.0 eq) - Run in parallel

  • Coupling Partner: Phenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (2.0 eq, 2M aqueous)[1]
    
  • Solvent: 1,4-Dioxane

Step-by-Step Workflow
  • Setup: Prepare two reaction vials. Charge Vial A with Iodide and Vial B with Bromide.[1] Add Phenylboronic acid and Base to both.[1]

  • Degassing: Add Dioxane and sparge with Nitrogen for 5 mins (Crucial to prevent phenol oxidation).

  • Catalyst Addition: Add Pd catalyst quickly under Nitrogen flow.

  • Condition Divergence:

    • Vial A (Iodide): Stir at Room Temperature (25°C) .

    • Vial B (Bromide): Stir at Room Temperature for 1 hour. Observation: No reaction will occur.[1] Then, heat to 80°C .

  • Monitoring: Check TLC (Hexane/EtOAc 1:1) at 1 hour.

    • Result A: Complete conversion of Iodide.[1]

    • Result B (RT): Starting material only.[1]

    • Result B (80°C): Conversion begins, complete after 4-6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .[1]
    

Scientist's Note: If you do not protect the -OH group, the Iodide is preferred because the mild RT conditions prevent the formation of quinone-like oxidative byproducts that plague the high-temperature Bromide reaction.[1]

Decision Matrix: When to Use Which?

Use the following logic flow to select the correct starting material for your campaign.

DecisionTreeStartStart: Select ScaffoldQ1Is the Phenol/Amine protected?Start->Q1Branch_YesCost/Scale is priority?Q1->Branch_YesYes (e.g., -OMe, -NHAc)Branch_NoReaction Sensitivity?Q1->Branch_NoNo (Free -OH/-NH2)Use_BrSelect: 3-Amino-4-bromophenol(Lower Cost, High Stability)Branch_Yes->Use_BrYes (Scale-up)Use_ISelect: this compound(High Reactivity, Mild Conditions)Branch_Yes->Use_INo (Discovery)Branch_No->Use_BrLow (Stable)Branch_No->Use_IHigh (Avoid Heat)

Figure 2: Selection Logic.[1] Choose Iodide for sensitive, small-scale, or difficult couplings.[1] Choose Bromide for robust, protected substrates at scale.

References

  • Bond Dissociation Energies & Radical Stability. Master Organic Chemistry. Explains the fundamental BDE difference (C-I vs C-Br). [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides. Organometallics (ACS). Detailed DFT study confirming the lower barrier for Aryl-Iodides.[1][2] [Link]

  • Synthesis of 6-Hydroxyindoles. Organic Chemistry Portal. Highlights the use of ortho-haloanilines in Sonogashira-cyclization cascades.[1] [Link]

  • PubChem Compound Summary: this compound. National Library of Medicine.[1] Physical property verification. [Link]

  • Comparative Study of Aryl Halides in Pd-Mediated Reactions. Inorganic Chemistry Frontiers (RSC). Discusses the kinetic factors beyond oxidative addition. [Link]

A Comparative Guide to the Reactivity of 3-Amino-4-iodophenol and Other Iodinated Phenols in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions stand as a premier tool for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. Within the vast array of available building blocks, iodinated phenols are particularly valuable due to the high reactivity of the carbon-iodine bond.

This guide provides an in-depth technical comparison of 3-amino-4-iodophenol against its isomeric and non-aminated counterparts—2-iodophenol, 3-iodophenol, and 4-iodophenol—in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By examining the electronic and steric influences of the substituent patterns, this document aims to provide field-proven insights and actionable experimental guidance to inform your synthetic strategies.

The Decisive Role of Substituents in Cross-Coupling Reactivity

The efficacy of an aryl iodide in a palladium-catalyzed cross-coupling reaction is not solely determined by the presence of the iodine atom. The nature and position of other substituents on the aromatic ring play a critical role in modulating the reactivity of the C-I bond, primarily by influencing the electron density at the reaction center. This, in turn, affects the rate-determining oxidative addition step of the catalytic cycle.

Electronic Effects: Electron-donating groups (EDGs), such as hydroxyl (-OH) and amino (-NH2) groups, increase the electron density on the aromatic ring through resonance and inductive effects. This strengthening of the C-I bond can decelerate the oxidative addition of the palladium(0) catalyst. Conversely, electron-withdrawing groups (EWGs) decrease electron density, weaken the C-I bond, and generally facilitate a more rapid oxidative addition.

Steric Effects: Bulky groups positioned ortho to the iodine atom can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction rate.

Chelation Effects: Substituents containing heteroatoms with lone pairs of electrons, such as the amino group in this compound, can potentially coordinate to the palladium center. This chelation can pre-organize the substrate for oxidative addition, sometimes leading to rate enhancement and influencing regioselectivity.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is one of the most widely used cross-coupling methods. A systematic comparison of iodophenol isomers reveals a clear reactivity trend.

Table 1: Comparative Yields of Iodophenol Isomers in Suzuki-Miyaura Coupling with Phenylboronic Acid
Aryl IodideProductCatalyst SystemBaseSolventReaction Time (h)TemperatureIsolated Yield (%)
This compound 4-Amino-3-phenylphenolConditions not found in literature----Data not available
2-Iodophenol 2-Hydroxybiphenyl0.3 mol% 10% Pd/CK₂CO₃Water12Room Temp70%[1]
3-Iodophenol 3-Hydroxybiphenyl0.3 mol% 10% Pd/CK₂CO₃Water12Room Temp95% (estimated)[1]
4-Iodophenol 4-Hydroxybiphenyl0.3 mol% 10% Pd/CK₂CO₃Water12Room Temp99%[1]

Note: The data for the iodophenol isomers is based on a comparative study under identical conditions.[1] A direct comparison with this compound under these conditions was not found in the surveyed literature.

Analysis of Reactivity:

The observed trend in reactivity for the non-aminated iodophenols (4-iodophenol > 3-iodophenol > 2-iodophenol) can be rationalized by a combination of electronic and steric effects.

  • 4-Iodophenol: The hydroxyl group is para to the iodine. Its electron-donating effect is primarily through resonance, which is strongest at the ortho and para positions. However, the inductive electron-withdrawing effect of the oxygen atom also plays a role. In this position, the steric hindrance is minimal, allowing for efficient coupling.

  • 3-Iodophenol: With the hydroxyl group in the meta position, its strong resonance-based electron-donating effect does not directly impact the carbon bearing the iodine. The primary influence is the weaker, distance-dependent inductive effect, leading to slightly lower reactivity compared to the para-isomer.

  • 2-Iodophenol: The ortho-hydroxyl group exerts both a strong electron-donating resonance effect and a proximate inductive effect on the C-I bond. Furthermore, steric hindrance from the adjacent hydroxyl group can impede the approach of the palladium catalyst, resulting in the lowest yield among the three isomers.

The Case of this compound:

While direct comparative data under the same conditions is elusive, we can predict the reactivity of this compound. The amino group at the 3-position is ortho to the iodine. Like the hydroxyl group, it is a strong electron-donating group through resonance. This would suggest a deactivation of the C-I bond towards oxidative addition. However, the potential for the amino group to act as a directing group through chelation to the palladium catalyst could counteract this electronic deactivation. The hydroxyl group at the 4-position is meta to the iodine and would have a less pronounced electronic effect. The interplay of these factors makes experimental validation crucial.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction, which is applicable to the iodophenol substrates discussed.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Aryl Iodide, Boronic Acid, Base, and Solvent in Flask degas Degas Mixture (e.g., Ar sparging) start->degas catalyst Add Pd Catalyst under Inert Atmosphere degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne intermediates. The reactivity of iodophenols in this transformation is also subject to the electronic and steric influences of the hydroxyl group.

Table 2: Representative Conditions for Sonogashira Coupling of Iodophenols
Aryl IodideAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
This compound PhenylacetyleneConditions not found in literature---Data not available
2-Iodophenol PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF25High (used for subsequent cyclization)[2]
3-Iodophenol VariousData not readily available----
4-Iodophenol Phenylacetylene5% Pd/Al₂O₃ / 0.1% Cu₂O/Al₂O₃-THF-DMA (9:1)8060 (in flow)[3]

Analysis of Reactivity:

  • 2-Iodophenol: This substrate is frequently used in tandem Sonogashira coupling-cyclization reactions to synthesize benzofurans.[4] The proximity of the hydroxyl group facilitates the subsequent intramolecular cyclization onto the newly formed alkyne. The coupling itself generally proceeds efficiently under standard Sonogashira conditions.

  • 4-Iodophenol: The reaction with phenylacetylene has been demonstrated in a continuous flow system, affording a moderate yield.[3] The conditions are somewhat harsher than those typically required for aryl iodides, which may reflect the electron-donating nature of the para-hydroxyl group.

  • This compound: As with the Suzuki coupling, no specific examples for the Sonogashira coupling of this substrate were found. The ortho-amino group could potentially interfere with the copper co-catalyst, which is a known challenge in Sonogashira reactions with certain nitrogen-containing substrates. Optimization of ligand and base would likely be necessary to achieve an efficient transformation.

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(I)L₂] pd0->pd_complex Oxidative Addition (Ar-I) transmetal Transmetalation pd_complex->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 product Ar-alkyne reductive_elim->product cu_acetylide Cu(I)-acetylide cu_acetylide->transmetal To Pd Cycle alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide Deprotonation base Base

Simplified catalytic cycles of the Sonogashira reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. The presence of both an amino and a hydroxyl group on the this compound scaffold presents unique challenges and opportunities for this reaction.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Iodophenols
Aryl IodideAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
This compound VariousConditions not found in literature---Data not available
2-Iodophenol VariousData not readily available----
3-Iodophenol VariousData not readily available----
4-Iodophenol AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10085

Analysis of Reactivity:

Direct comparative data for the Buchwald-Hartwig amination of iodophenols is scarce in the literature. However, general principles can be applied.

  • Potential for Self-Coupling: For this compound, there is a possibility of intermolecular self-coupling, where the amino group of one molecule reacts with the iodo-group of another. This can be a significant side reaction, often mitigated by using a large excess of the desired amine coupling partner.

  • Chemoselectivity: The presence of both a phenolic hydroxyl group and an amino group raises the question of C-N versus C-O coupling. Generally, C-N bond formation is favored under many Buchwald-Hartwig conditions, but C-O coupling (biaryl ether formation) can occur, particularly with certain catalyst/ligand combinations. The development of orthogonal catalyst systems for selective N- or O-arylation of aminophenols has been a significant area of research.[5]

  • Influence of Substituents: The electron-donating properties of the amino and hydroxyl groups would be expected to slow the rate of oxidative addition. However, for ortho-amino substituted aryl halides, chelation assistance can play a role.

Detailed Experimental Protocols

To provide a practical basis for experimentation, the following are representative protocols for the Suzuki-Miyaura and Sonogashira coupling of readily available iodophenol isomers. These can serve as a starting point for the optimization of reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodophenol with Phenylboronic Acid

Materials:

  • 4-Iodophenol

  • Phenylboronic acid

  • Palladium on carbon (10 wt%)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-iodophenol (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and 10% Pd/C (0.3 mol% Pd).

  • Solvent Addition: Add deionized water (5 mL) to the flask.

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Workup: After completion, acidify the mixture with 1 M HCl to pH ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-hydroxybiphenyl.

Protocol 2: Sonogashira Coupling of 2-Iodophenol with Phenylacetylene

Materials:

  • 2-Iodophenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a solution of 2-iodophenol (1.0 mmol, 1.0 equiv) in a mixture of Et₃N and THF, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (2 mol%) under an inert atmosphere.

  • Reagent Addition: Add phenylacetylene (1.2 equiv) dropwise to the mixture.

  • Reaction Execution: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product, 2-(phenylethynyl)phenol, can be purified by column chromatography. This intermediate is often used directly in subsequent cyclization reactions to form 2-phenylbenzofuran.[2]

Conclusion and Future Outlook

This guide highlights the nuanced reactivity of iodinated phenols in palladium-catalyzed cross-coupling reactions. While a clear reactivity trend can be established for the non-aminated isomers in Suzuki coupling (4-iodo > 3-iodo > 2-iodo), a significant data gap exists for this compound.

The unique substitution pattern of this compound—with an ortho-amino and meta-hydroxyl group relative to the iodine—presents a complex interplay of electronic, steric, and potential chelation effects. The strong electron-donating character of the amino group likely deactivates the C-I bond towards oxidative addition, yet the potential for chelation-assistance could offer a compensatory rate enhancement. Furthermore, the presence of two nucleophilic sites (the amino and hydroxyl groups) necessitates careful consideration of chemoselectivity in reactions like the Buchwald-Hartwig amination.

For researchers and drug development professionals, this compound remains a building block of high potential, offering a scaffold rich in functionality for diversification. Future work should focus on systematic experimental studies to quantify its reactivity in Suzuki, Sonogashira, and Buchwald-Hartwig reactions, directly comparing it to its simpler iodophenol counterparts under standardized conditions. Such data would be invaluable for unlocking the full synthetic potential of this versatile molecule.

References

  • Benchchem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanopar-. ResearchGate. Retrieved from [Link]

  • C. A. M. Afonso, et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a. ResearchGate. Retrieved from [Link]

  • Benchchem. (2025). Application of 2-Iodophenol in Suzuki and Sonogashira Couplings: Detailed Application Notes and Protocols for Researchers. Benchchem.
  • Benchchem. (2025). A Comparative Study of Iodophenol Isomers in Suzuki Coupling Reactions. Benchchem.
  • MDPI. (2018). Repetitive Two-Step Method for o,o,p- and o,p-Oligophenylene Synthesis through Pd-Catalyzed Cross-Coupling of Hydroxyterphenylboronic Acid. MDPI.
  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Organic Syntheses. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano.
  • YouTube. (2025).
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • YouTube. (2025).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (n.d.).
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Benchchem. (2025). Application of 2-Iodophenol in Suzuki and Sonogashira Couplings: Detailed Application Notes and Protocols for Researchers. Benchchem.
  • Benchchem. (2025). In-depth Technical Guide: Synthesis and Reactions of 2-Ethyl-4-iodophenol. Benchchem.
  • ResearchGate. (n.d.). Competition cross-coupling reaction of para-substituted iodoarenes with.... ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
  • SciELO México. (n.d.).
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • National Institutes of Health. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... ResearchGate. Retrieved from [Link]

  • Frontiers. (n.d.). New Hypervalent Iodine Reagents for Oxidative Coupling. Frontiers Research Topic.
  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
  • Benchchem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
  • National Center for Biotechnology Information. (2023). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles.
  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
  • ResearchGate. (n.d.). aryl iodide cross‐coupling. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Robust Quantification of 3-Amino-4-iodophenol: A Comparative Validation Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

The accurate quantification of 3-Amino-4-iodophenol, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality, safety, and regulatory compliance. This guide provides an in-depth comparison of three primary analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will dissect the fundamental principles of each technique, present representative experimental data, and provide detailed, field-proven protocols to serve as a robust starting point for your method development and validation efforts. The objective is not merely to present options, but to empower you with the causal logic needed to select and validate the analytical method that is truly fit for your specific purpose, whether for routine quality control, stability testing, or trace-level impurity profiling.

The Foundation of Trust: Analytical Method Validation Principles

Before delving into specific techniques, it is paramount to establish the framework that ensures our data is reliable, reproducible, and defensible. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] Our approach is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R2) guideline, which outlines the essential performance characteristics that must be evaluated.[1][2][3]

The core objective is to build a self-validating system where the experimental design inherently confirms the method's performance. This involves a systematic evaluation of parameters like specificity, linearity, accuracy, precision, and sensitivity.

cluster_0 Method Validation Lifecycle Validation Analytical Method Validation (ICH Q2) Specificity Specificity (Discrimination from matrix) Validation->Specificity Linearity Linearity (Concentration vs. Response) Validation->Linearity Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Robustness Robustness (Resistance to small changes) Validation->Robustness Range Range (Operating interval) Linearity->Range

Caption: Core parameters for analytical method validation as per ICH Q2 guidelines.

Comparative Analysis of Core Methodologies

The choice of an analytical technique is a critical decision driven by the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, its aromatic amine and phenolic structures guide our selection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: This technique separates compounds in a liquid mobile phase using a solid stationary phase (the column). This compound, possessing a chromophore (the aromatic ring), absorbs ultraviolet (UV) light. The amount of light absorbed is directly proportional to its concentration, allowing for quantification.

  • Expertise & Experience: HPLC-UV is the workhorse of most QC labs for good reason. It is robust, reliable, and relatively inexpensive. The key to a successful HPLC method is achieving chromatographic separation from other impurities and matrix components. For aminophenols, a reversed-phase C18 column is a standard starting point, as it effectively separates moderately polar compounds.[4][5][6][7]

  • Trustworthiness: The method's validity is confirmed by demonstrating peak purity and specificity. Spiking the sample with known impurities and demonstrating their separation from the main analyte peak is a crucial validation step.[8]

  • Limitations: The primary limitation is sensitivity and potential interference. If multiple compounds co-elute and absorb at the same wavelength, it can lead to inaccurate quantification. This makes it less suitable for complex matrices or ultra-trace level analysis without extensive sample cleanup.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS couples the powerful separation of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. After separation, the analyte is ionized, and a specific precursor ion (related to its molecular weight) is selected. This ion is then fragmented, and specific product ions are monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity.

  • Expertise & Experience: This is the gold standard for trace-level quantification in complex matrices. For aromatic amines, electrospray ionization in positive mode (ESI+) is typically very effective.[9][10][11] The use of Multiple Reaction Monitoring (MRM) allows for the detection of femtogram to picogram levels of the analyte, far exceeding the capabilities of UV detection.[9][12]

  • Trustworthiness: The specificity of LC-MS/MS is its greatest strength. The requirement to detect both a specific precursor ion and multiple specific product ions simultaneously makes false positives extremely unlikely. This high degree of certainty is essential for impurity analysis in drug development.

  • Limitations: The main drawbacks are the higher cost of instrumentation, more complex method development, and susceptibility to matrix effects (ion suppression or enhancement), which must be carefully evaluated and controlled during validation.

Gas Chromatography with Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility in a gaseous mobile phase. For a compound like this compound, which has low volatility due to its polar amine and hydroxyl groups, a crucial preliminary step is required: derivatization. This process converts the polar groups into less polar, more volatile functional groups (e.g., through acetylation or silylation), allowing the compound to be analyzed by GC.[13] Detection is then achieved with a mass spectrometer.

  • Expertise & Experience: GC-MS offers excellent separation efficiency and is a powerful tool for identifying unknown volatile and semi-volatile compounds. It is widely used for analyzing phenolic compounds in various matrices.[14][15][16][17] The choice of derivatizing agent is critical to ensure a complete and reproducible reaction.

  • Trustworthiness: Like LC-MS, the mass spectrometer provides high confidence in peak identity. The fragmentation patterns observed in the mass spectrum act as a chemical fingerprint.

  • Limitations: The mandatory derivatization step adds complexity, time, and a potential source of variability to the workflow. It can be challenging to achieve 100% derivatization, and the derivatives themselves must be stable. This makes GC-MS a less direct and often more cumbersome method for this specific analyte compared to LC-based approaches.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics for each methodology, based on published data for structurally similar compounds such as aminophenols, aromatic amines, and halogenated phenols. This serves as a guide for what can be expected during method development.

Validation Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Specificity / Selectivity Moderate to GoodExcellentExcellent
Typical Limit of Quantification (LOQ) 10 - 100 ng/mL0.01 - 1 ng/mL1 - 10 ng/mL
Linearity (Correlation Coefficient, r²) > 0.995> 0.998> 0.995
Precision (%RSD) < 2%< 5% (at low levels)< 10%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Sample Throughput HighMedium to HighLow to Medium
Instrument Cost & Complexity LowHighMedium
Best Suited For Assay, Routine QC, High-concentration impuritiesTrace-level impurities, Complex matrices, BioanalysisVolatile impurity profiling, Orthogonal method

Field-Proven Experimental Protocols

The following protocols are designed as comprehensive starting points. Causality behind choices: The selection of mobile phases, columns, and instrument parameters is based on the physicochemical properties of this compound and established methods for analogous compounds.[4][9][12][15]

Protocol 1: Quantification by HPLC-UV

This protocol is optimized for robustness and is ideal for assay or quantifying this compound as a major component or a significant impurity.

cluster_1 HPLC-UV Experimental Workflow start Start prep Sample Preparation (Dissolve in Mobile Phase A) start->prep hplc HPLC System prep->hplc inject Inject Sample hplc->inject column Separation (Reversed-Phase C18 Column) inject->column detect UV/DAD Detection (e.g., 240 nm) column->detect data Data Acquisition (Chromatogram) detect->data quant Quantification (External Standard Calibration) data->quant end End quant->end

Caption: A typical experimental workflow for HPLC-UV analysis.

Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter. The acidic pH ensures the amino group is protonated, leading to better peak shape.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

    • Perform serial dilutions with the same diluent to prepare calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material expected to contain this compound.

    • Dissolve and dilute in the same diluent used for standards to achieve a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5][7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm (determine optimal wavelength by running a UV scan of the analyte).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 80% B (linear gradient)

      • 20-25 min: 80% B (hold)

      • 25-26 min: 80% to 10% B (return to initial)

      • 26-30 min: 10% B (equilibration)

  • Validation & Analysis:

    • Inject the calibration standards to establish the linearity and create a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for high sensitivity and specificity, making it ideal for trace-level impurity analysis.

cluster_2 LC-MS/MS Experimental Workflow start Start prep Sample Preparation (Dilution in Mobile Phase A) start->prep lc LC System prep->lc inject Inject Sample lc->inject column Chromatographic Separation inject->column ms Mass Spectrometer column->ms ionize Ionization (e.g., ESI+) ms->ionize select Precursor Ion Selection (Q1) ionize->select fragment Fragmentation (Q2 - CID) select->fragment detect Product Ion Detection (Q3 - MRM) fragment->detect quant Quantification detect->quant end End quant->end

Caption: Workflow for highly selective LC-MS/MS analysis using MRM.

Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade). The formic acid aids in the positive ionization of the analyte.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described in the HPLC-UV protocol, but use Mobile Phase A as the diluent. The concentration range should be much lower, for instance, 0.05 ng/mL to 50 ng/mL.[10]

    • Prepare samples by diluting them with Mobile Phase A to fall within the calibration range.

  • LC Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (UPLC/UHPLC compatible for faster analysis).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program: Use a suitable fast gradient, for example, 5% to 95% B over 5 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analyte Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the exact mass of the precursor ion [M+H]⁺ and to optimize fragmentation conditions (collision energy) to find the most stable and abundant product ions.

    • MRM Transitions: Monitor at least two precursor-to-product ion transitions for confident identification and quantification.[9]

      • Example (Theoretical): Transition 1 (Quantifier), Transition 2 (Qualifier).

  • Validation & Analysis:

    • Establish a calibration curve using the area of the primary (quantifier) MRM transition.

    • Analyze samples and quantify using the calibration curve. Confirm the identity of the analyte in positive samples by ensuring the ratio of the quantifier to qualifier ion is consistent with that of the reference standard.

Conclusion and Recommendations

The choice of an analytical method for quantifying this compound is fundamentally linked to its intended purpose.

  • For routine quality control, release testing, and assay where the analyte is present at relatively high concentrations, HPLC-UV is the most logical choice. It offers a superb balance of performance, reliability, cost-effectiveness, and high throughput. Its validation is straightforward, and the methodology is accessible in any standard pharmaceutical laboratory.

  • For trace-level impurity analysis, stability studies where degradation products are expected, or analysis in complex biological matrices , LC-MS/MS is unequivocally the superior method. Its unparalleled sensitivity and specificity ensure that even minute quantities of this compound can be detected and quantified with a high degree of confidence, which is essential for meeting stringent regulatory requirements for impurities.[18]

  • GC-MS remains a viable, albeit more complex, alternative. It could serve as a valuable orthogonal method to confirm results obtained by LC, but the requirement for derivatization makes it less efficient for routine analysis of this particular compound.

By understanding the causality behind the experimental choices and adhering to the rigorous validation framework of the ICH guidelines, researchers and drug development professionals can develop robust, reliable, and defensible analytical methods for the quantification of this compound, ultimately ensuring the quality and safety of the final product.

References

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. PubMed, National Library of Medicine. [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed, National Library of Medicine. [Link]

  • HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min). ResearchGate. [Link]

  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]

  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio: Indonesia Journal of Food and Drug Safety. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]

  • Separation of some halogenated phenols by GC-MS | Request PDF. ResearchGate. [Link]

  • Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. ACS Publications. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling with 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of a carbon-carbon bond between 3-Amino-4-iodophenol and various boronic acids is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, the presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring presents unique challenges, necessitating a careful selection of the catalytic system to achieve high yields and avoid unwanted side reactions. This guide provides a comparative analysis of various palladium-based catalysts for this specific transformation, supported by experimental insights and data from analogous systems.

The Challenge: The Dual Personality of this compound

The primary difficulty in the Suzuki coupling of this compound lies in the nucleophilicity of the amino and hydroxyl groups. These functionalities can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the acidic proton of the phenolic hydroxyl group can interfere with the basic conditions typically required for the reaction, leading to competitive deprotonation and potential side reactions. Therefore, the ideal catalyst must be highly active to overcome the electron-rich nature of the substrate and exhibit high functional group tolerance.

Comparative Analysis of Catalytic Systems

The choice of catalyst for the Suzuki-Miyaura coupling of this compound is pivotal for a successful outcome. We will explore three major classes of palladium catalysts: traditional phosphine-based systems, modern N-heterocyclic carbene (NHC) ligated systems, and heterogeneous palladium on carbon (Pd/C).

Homogeneous Catalysis: The Power of Ligands

Homogeneous palladium catalysts, where the catalyst is in the same phase as the reactants, offer high activity and selectivity, largely dictated by the nature of the ancillary ligand.

a) Traditional Phosphine Ligands:

Palladium complexes with simple phosphine ligands like triphenylphosphine (PPh3) have been the workhorses of Suzuki couplings for decades. However, for challenging substrates like this compound, they often require harsh reaction conditions and can result in modest yields.

b) Bulky, Electron-Rich Phosphine Ligands (Buchwald-Hartwig Ligands):

The development of bulky and electron-rich phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions.[1] Ligands such as SPhos and RuPhos can significantly enhance the catalytic activity, allowing for the coupling of electron-rich and sterically hindered substrates under milder conditions.[2] These ligands promote the oxidative addition step and facilitate the reductive elimination to afford the desired product.

c) N-Heterocyclic Carbene (NHC) Ligands:

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[3] Their strong σ-donating ability and steric bulk create highly active and stable palladium complexes.[4][5] These catalysts have shown excellent performance in the coupling of challenging substrates, including those with coordinating functional groups.[6][7] For the Suzuki coupling of this compound, an NHC-palladium catalyst can offer a significant advantage in terms of reactivity and stability.

Heterogeneous Catalysis: The Practicality of Palladium on Carbon (Pd/C)

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling.[8][9] Palladium on carbon (Pd/C) is a widely used and commercially available heterogeneous catalyst that has been successfully employed in Suzuki-Miyaura couplings, particularly in aqueous media.[10][11]

For a substrate like this compound, which has some water solubility, a Pd/C-catalyzed reaction in an aqueous solvent system can be a highly effective and environmentally friendly approach.[11] The use of water as a solvent can also mitigate some of the issues associated with the acidic phenolic proton.

Performance Data for Analogous Suzuki-Miyaura Couplings

While direct comparative data for this compound is scarce in the literature, we can draw valuable insights from studies on structurally similar substrates, such as 4-iodophenol.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Homogeneous Catalysts
Pd(OAc)2Phosphine-FreeNa2CO3H2O/PEG50-High[12][13]
Pd(OAc)2SPhosK3PO4Toluene/H2O11024Good[14]
Pd(OAc)2PCy3K3PO4Toluene11024Moderate[14]
Heterogeneous Catalyst
Pd/C (reusable)Ligand-FreeK2CO3H2ORT1299 (run 1)[11]

This table presents data for the Suzuki coupling of halophenols with arylboronic acids, providing a strong indication of the potential performance with this compound.

Experimental Workflow: A Validated Protocol

The following is a detailed, step-by-step methodology for a robust Suzuki-Miyaura coupling of this compound with phenylboronic acid, utilizing a heterogeneous Pd/C catalyst in an aqueous medium. This protocol is designed to be a self-validating system, with each step explained to ensure reproducibility and success.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Reagents: - this compound - Phenylboronic acid - K2CO3 - Pd/C (10 wt%) dissolve Dissolve in H2O reagents->dissolve Add to flask react Stir at RT (e.g., 12h) dissolve->react Degas (optional) filter Filter to remove Pd/C react->filter extract Extract with Ethyl Acetate filter->extract Aqueous phase dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Detailed Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K2CO3, 2.0 eq).

    • Rationale: Phenylboronic acid is used in slight excess to drive the reaction to completion. K2CO3 is a crucial base that activates the boronic acid for transmetalation.[15][16]

  • Catalyst Addition: To the flask, add 10 wt% Palladium on Carbon (Pd/C) (typically 0.3-1.0 mol% of palladium relative to the aryl iodide).

    • Rationale: Pd/C is a robust and reusable heterogeneous catalyst, simplifying product purification.[11] The catalyst loading can be optimized for cost and efficiency.

  • Solvent Addition and Reaction: Add deionized water to the flask to achieve a suitable concentration (e.g., 0.1 M). Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Water is an environmentally benign solvent and is particularly effective for this reaction, potentially due to the solubility of the reactants and the base.[10] Room temperature conditions are often sufficient for highly reactive aryl iodides.

  • Work-up: Upon completion, dilute the reaction mixture with water and filter through a pad of celite to remove the Pd/C catalyst. The celite pad should be washed with ethyl acetate.

    • Rationale: Filtration is a simple and effective method for removing the heterogeneous catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

The Catalytic Cycle of Suzuki-Miyaura Coupling

Understanding the mechanism of the Suzuki-Miyaura coupling is essential for troubleshooting and optimizing the reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd Ar-Pd(II)-Ar' Ln Transmetalation->DiarylPd Boronate Ar'-B(OR)3- Boronate->Transmetalation Base Base (e.g., K2CO3) Base->Boronate activates BoronicAcid Ar'-B(OH)2 BoronicAcid->Base RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 regenerates catalyst Product Ar-Ar' RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the choice of catalyst is critical for achieving high efficiency and yield.

  • For robust, scalable, and environmentally friendly synthesis, heterogeneous Pd/C in water is a highly recommended starting point. Its ease of use, reusability, and effectiveness at room temperature for iodophenols make it an excellent choice for both research and process development.[11]

  • For reactions that are sluggish with Pd/C or require specific selectivity, homogeneous catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands should be considered. These systems often provide higher turnover numbers and can be effective at lower catalyst loadings, although they require more rigorous purification to remove residual palladium and ligand.[6][14]

  • A phosphine-free Pd(OAc)2 system in an aqueous medium can also be a cost-effective and efficient alternative. [12][13]

Ultimately, the optimal catalyst will depend on the specific boronic acid coupling partner, the desired scale of the reaction, and the economic and environmental constraints of the project. The information and protocols provided in this guide offer a solid foundation for making an informed decision and successfully executing this challenging yet valuable transformation.

References

  • Liu, L., Zhang, Y., & Wang, Y. (2005). Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water. The Journal of Organic Chemistry, 70(15), 6122–6125. [Link]

  • Request PDF. (2006). Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Download Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion ratios versus reaction time in the Suzuki coupling reaction... [Download Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • Request PDF. (2015). Amphiphilic Polymer-Supported N-Heterocyclic Carbene Palladium Complex for Suzuki Cross-Coupling Reaction in Water. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing... Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a [Download Table]. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Sakurai, H., Tsukada, T., & Hirao, T. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(8), 2721–2722. [Link]

  • Royal Society of Chemistry. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Royal Society of Chemistry. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • Research With Rutgers. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. [Link]

  • Organic Syntheses. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Maegawa, T., et al. (2007). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Chemistry, 13(20), 5937-43. [Link]

  • National Institutes of Health. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]

  • ResearchGate. (2018). Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. [Link]

  • Royal Society of Chemistry. (2020). Quadrol-Pd(ii) complexes: phosphine-free precatalysts for the room-temperature Suzuki–Miyaura synthesis of nucleoside analogues in aqueous media. [Link]

  • ResearchGate. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Request PDF. (2000). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. [Link]

  • Reddit. (2020). Suzuki vs. Hartwig-Buchwald. [Link]

  • Royal Society of Chemistry. (2015). Speciation of Pd(OAc)2 in ligandless Suzuki–Miyaura reactions. [Link]

  • Semantic Scholar. (2021). Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • Royal Society of Chemistry. (2010). Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives. [Link]

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A Comparative Guide to the Biological Activity of 3-Amino-4-iodophenol Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the nuanced understanding of structure-activity relationships (SAR) is paramount. The strategic modification of a core chemical scaffold can dramatically alter its biological profile, transforming a lead compound into a potent therapeutic agent or, conversely, rendering it inactive. This guide provides a comprehensive comparison of the biological activities of 3-Amino-4-iodophenol derivatives and their structural analogs, with a particular focus on their potential as tyrosinase inhibitors and antioxidants. By synthesizing data from authoritative sources and providing detailed experimental methodologies, we aim to equip researchers with the foundational knowledge to navigate the chemical space of substituted aminophenols.

The Aminophenol Scaffold: A Privileged Structure in Bioactivity

Aminophenol derivatives are recognized for their diverse biological activities, including antioxidant, antibacterial, and cytotoxic properties.[1] The presence of both an amino and a hydroxyl group on the aromatic ring allows for a range of chemical modifications, making them attractive starting points for medicinal chemistry campaigns. The introduction of a halogen atom, such as iodine, at a specific position can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.

This guide will delve into the comparative analysis of this compound derivatives against their non-iodinated and differently halogenated counterparts, primarily exploring their efficacy in two key biological assays: tyrosinase inhibition and antioxidant activity.

Comparative Analysis of Biological Activities

While specific experimental data on the biological activity of this compound is not extensively available in the public domain, we can infer its potential activities by examining the well-documented structure-activity relationships of analogous compounds.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[2] Phenolic compounds are a well-established class of tyrosinase inhibitors, often acting by chelating the copper ions in the enzyme's active site or by acting as alternative substrates.[3][4]

Structure-Activity Relationship Insights:

  • The Hydroxyl Group: The phenolic hydroxyl group is crucial for tyrosinase inhibitory activity, as it can mimic the natural substrate, L-tyrosine.

  • The Amino Group: The position and nature of the amino group can influence the inhibitory potency.

  • Halogenation: The introduction of halogens on the phenolic ring can have a variable effect. Studies on halophenols as protein tyrosine kinase inhibitors have shown that the type and position of the halogen are critical, with chloro- and bromo-substituents often conferring higher activity than fluoro- or iodo-substituents.[5][6] In some cases, iodo-functionalized compounds have been found to be inactive.[5] This suggests that the large steric bulk of the iodine atom in the ortho position to the hydroxyl group in this compound might hinder its binding to the tyrosinase active site.

Comparative Data on Aminophenol Analogs:

To illustrate the impact of structural modifications on tyrosinase inhibition, the following table summarizes the IC50 values of various aminophenol analogs.

Compound/AnalogStructureTarget EnzymeIC50 (µM)Reference
Hypothetical this compound This compoundTyrosinaseData not available-
p-Decylaminophenol p-DecylaminophenolMushroom TyrosinaseMore potent than Kojic Acid[7]
7,3',4'-Trihydroxyisoflavone 7,3',4'-TrihydroxyisoflavoneTyrosinase5.23 ± 0.6[3]
Kojic Acid (Reference) Kojic AcidTyrosinaseWell-known inhibitor[7]

Note: The activity of this compound is hypothesized based on SAR of related compounds and requires experimental validation.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity is a critical parameter in assessing the potential of a compound to mitigate oxidative stress-related diseases.

Structure-Activity Relationship Insights:

  • Hydroxyl Group: The presence of the phenolic hydroxyl group is fundamental for antioxidant activity.

  • Amino Group: The amino group can also contribute to the antioxidant capacity, depending on its position relative to the hydroxyl group.

  • Halogenation: The effect of halogenation on antioxidant activity is complex. While halogens are electron-withdrawing, which can decrease the hydrogen-donating ability of the hydroxyl group, they can also influence the lipophilicity and distribution of the compound, which may affect its activity in different assay systems.

Comparative Data on Aminophenol Analogs:

The antioxidant activities of aminophenol derivatives are commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Compound/AnalogAssayActivity (SC50/EC50 in µg/mL)Reference
Hypothetical this compound DPPH/ABTSData not available-
o-Aminophenol Derivative 6a DPPHSC50 = 12.23
o-Aminophenol Derivative 6b DPPHSC50 = 22.96
o-Aminophenol Derivatives (general) DPPHSC50 = 18.95 - 34.26[1]
Ascorbic Acid (Reference) DPPHSC50 = 12.60[1]
Quercetin (Reference) DPPHEC50 = 9.8[1]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key biological assays are provided below.

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibitory activity using L-tyrosine as a substrate.[8]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-tyrosine

  • Test compounds (this compound derivatives and analogs)

  • Kojic acid (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and kojic acid in DMSO.

  • In a 96-well plate, add 140 µL of sodium phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of mushroom tyrosinase solution (in buffer).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-tyrosine solution (in buffer).

  • Incubate the plate at 37°C for 15-20 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare stock solutions of test compounds and control in DMSO prep_reagents Prepare tyrosinase and L-tyrosine solutions in phosphate buffer prep_stock->prep_reagents add_buffer Add 140 µL phosphate buffer to wells add_compound Add 20 µL of test compound/control add_buffer->add_compound add_enzyme Add 20 µL of tyrosinase solution add_compound->add_enzyme pre_incubate Pre-incubate at 37°C for 10 min add_enzyme->pre_incubate add_substrate Add 20 µL of L-tyrosine solution to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C for 15-20 min add_substrate->incubate read_absorbance Measure absorbance at 490 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of phenolic compounds.[9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound derivatives and analogs)

  • Ascorbic acid or Quercetin (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and the positive control in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • The SC50 or EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

Experimental Workflow for DPPH Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare stock solutions of test compounds and control in methanol prep_dpph Prepare fresh DPPH solution in methanol prep_stock->prep_dpph mix_reagents Mix 100 µL DPPH solution with 100 µL of test compound/control incubate Incubate in dark at room temperature for 30 min mix_reagents->incubate read_absorbance Measure absorbance at 517 nm incubate->read_absorbance calculate_scavenging Calculate % Scavenging Activity read_absorbance->calculate_scavenging determine_sc50 Determine SC50/EC50 value calculate_scavenging->determine_sc50

Caption: Workflow for the DPPH radical scavenging assay.

Mechanistic Insights and Signaling Pathways

Mechanism of Tyrosinase Inhibition

Phenolic compounds can inhibit tyrosinase through several mechanisms. Understanding these mechanisms is crucial for the rational design of more potent inhibitors.

Tyrosinase Inhibition Mechanisms by Phenolic Compounds

G cluster_enzyme Tyrosinase Active Site Enzyme Tyrosinase (Cu2+) Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Binds Inhibitor Phenolic Compound Inhibitor->Enzyme Competitive Inhibition (Binds to active site) Inhibitor->Enzyme-Substrate Complex Uncompetitive Inhibition Melanin Melanin Inhibitor->Melanin Radical Scavenging of Intermediates Substrate L-Tyrosine Enzyme-Substrate Complex->Melanin Catalysis

Caption: Potential mechanisms of tyrosinase inhibition by phenolic compounds.

The primary mechanisms include:

  • Competitive Inhibition: The phenolic inhibitor, structurally similar to the natural substrate L-tyrosine, binds to the active site of the enzyme, preventing the substrate from binding.[3]

  • Uncompetitive Inhibition: The inhibitor binds to the enzyme-substrate complex, preventing the formation of the product.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

  • Copper Chelation: The phenolic compound chelates the copper ions in the active site of tyrosinase, rendering the enzyme inactive.[4]

  • Radical Scavenging: The antioxidant properties of the phenolic compound can neutralize the reactive quinone intermediates produced during melanin synthesis.

Conclusion and Future Perspectives

This guide provides a comparative framework for understanding the biological activity of this compound derivatives in relation to their structural analogs. While direct experimental data for the title compound is sparse, the analysis of structure-activity relationships within the broader class of aminophenols suggests that the introduction of an iodine atom at the 4-position could have a significant, and potentially attenuating, effect on its tyrosinase inhibitory activity due to steric hindrance. Conversely, its antioxidant potential remains a promising avenue for investigation.

Future research should focus on the synthesis and in vitro evaluation of this compound and its derivatives to empirically determine their biological activity. Such studies will not only fill the current knowledge gap but also contribute to a more comprehensive understanding of the SAR of halogenated aminophenols, thereby guiding the design of novel therapeutic agents.

References

  • Nguyen, D. V., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Organic Synthesis, 22(6), 754-768.
  • Saeedi, M., Eslami, S., & Khezri, K. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 490–512.
  • Anwar, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
  • Sun, W., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 12(9), 5838–5849.
  • Ahmad, S., et al. (2018). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives. Journal of the Serbian Chemical Society, 83(10), 1165-1174.
  • Shi, Y., et al. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1184-1200.
  • Bio-protocol. (2025). In Vitro Tyrosinase Inhibitory Assay. Retrieved from [Link]

  • Lestari, D. A., & Putra, D. P. (2020). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg. E3S Web of Conferences, 202, 02005.
  • Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]

  • Noriko, T., et al. (2014). Effect of P-Aminophenols on Tyrosinase Activity. Bioorganic & Medicinal Chemistry, 22(15), 4163-4168.
  • ResearchGate. (n.d.). Total phenolic content and antioxidant activity with ABTS and DPPH... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • PubMed. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. Retrieved from [Link]

  • Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Lee, J.-H., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 23(1), 109.
  • Google Patents. (n.d.). Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
  • D'Mello, S. A., et al. (2021). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Molecules, 26(10), 2998.
  • PLOS. (2017). Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. Retrieved from [Link]

  • ScienceOpen. (n.d.). Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

  • PubMed Central. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Retrieved from [Link]

  • SAS Publishers. (2021). Understanding the Molecular Mechanism of Phytoconstituents as Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Correlation Between Phenolic Compounds Contents, Anti- tyrosinase and Antioxidant Activities of Plant Extracts. Retrieved from [Link]

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  • MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

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A Cost-Benefit Analysis of 3-Amino-4-iodophenol in Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision point that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. 3-Amino-4-iodophenol is a highly functionalized building block that has garnered significant interest, particularly as a key intermediate in the synthesis of targeted therapeutics like the MEK inhibitor Trametinib.[1] This guide provides an in-depth cost-benefit analysis of employing this compound, comparing its performance against viable alternatives and grounding the discussion in experimental data and established chemical principles.

Section 1: The "Benefit" Profile: Leveraging Superior Reactivity

The primary advantage of incorporating an aryl iodide, such as this compound, into a synthetic sequence lies in the unique reactivity of the carbon-iodine (C-I) bond. This feature is most pronounced in transition-metal-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.

The Mechanistic Advantage in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are indispensable tools for constructing carbon-carbon bonds.[2] The universally accepted mechanism for these reactions begins with an oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond of the electrophile. The bond strength of the carbon-halogen bond is the critical determinant of the activation energy for this rate-limiting step.

The C-I bond is significantly weaker (~228 kJ/mol) than the corresponding carbon-bromine (C-Br, ~285 kJ/mol) and carbon-chlorine (C-Cl, ~340 kJ/mol) bonds. This lower bond dissociation energy translates directly to a lower activation barrier for oxidative addition, allowing reactions involving aryl iodides to proceed under much milder conditions. This often results in:

  • Higher Yields: More efficient conversion to the desired product.

  • Faster Reaction Times: Increased throughput and process efficiency.

  • Lower Catalyst Loadings: Reduced cost and lower levels of residual metal in the final product.

  • Greater Functional Group Tolerance: Mild conditions preserve sensitive functional groups elsewhere in the molecule.

cluster_0 Oxidative Addition Step in Pd-Catalyzed Cross-Coupling Ar-I Aryl Iodide Product_I Ar-Pd(II)(I)L2 Ar-I->Product_I Ar-Br Aryl Bromide Product_Br Ar-Pd(II)(Br)L2 Ar-Br->Product_Br Ar-Cl Aryl Chloride Product_Cl Ar-Pd(II)(Cl)L2 Ar-Cl->Product_Cl Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Product_I Low Activation Energy (Fastest) Pd(0)L2->Product_Br Medium Activation Energy Pd(0)L2->Product_Cl High Activation Energy (Slowest)

Caption: Relative activation energy for the oxidative addition of aryl halides.

Case Study: A Key Step in Trametinib Synthesis

Trametinib is a potent and selective inhibitor of MEK1 and MEK2 kinases used in the treatment of melanoma and other cancers.[1][3][4] Several patented synthetic routes utilize an intermediate derived from this compound. The high reactivity of the C-I bond is exploited to construct a complex pyridopyrimidine core, a reaction that would be substantially more challenging with a less reactive halide.

A representative transformation involves the coupling of the iodinated core with another fragment. The use of the iodo-precursor allows this critical bond formation to occur efficiently, often justifying the higher initial cost of the material, especially in the discovery phase where speed and reliability are paramount.

Start This compound Intermediate1 Functionalization of Amino/Hydroxyl Groups Start->Intermediate1 Core Iodinated Pyridopyrimidine Core Intermediate1->Core Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling Trametinib Trametinib Precursor Coupling->Trametinib Partner Coupling Partner (e.g., Boronic Acid) Partner->Coupling

Caption: Generalized workflow for Trametinib synthesis leveraging this compound.

Section 2: The "Cost" Profile: A Multifaceted Assessment

The decision to use this compound cannot be made on reactivity alone. A thorough analysis reveals significant costs related to finances, processing, and safety.

Financial Outlay: Reagent Acquisition

This compound is a specialty chemical, and its price reflects the complexity of its synthesis and purification. The cost is significantly higher than its bromo- and chloro-analogs.

ReagentCAS NumberPurityRepresentative Pricing (per gram)
This compound 99968-83-9>95%$295 - $1505[5]
3-Amino-4-bromophenol 116370-36-2>97%~$50 - $150
3-Amino-4-chlorophenol 16053-29-5>97%~$30 - $100
Note: Prices are estimates based on catalog listings for R&D quantities and are subject to change.

This stark price difference is a primary driver for seeking alternatives, particularly during process development and scale-up for commercial manufacturing.

Safety and Handling Considerations

While specific data for this compound is limited, data from structurally related compounds like 4-iodophenol, 3-aminophenol, and 3-amino-4-bromophenol provide a strong basis for risk assessment.[6][7][8][9]

  • Toxicity: Expected to be harmful if swallowed or inhaled.[8][9]

  • Irritation: Likely to cause skin and serious eye irritation.[9]

  • Handling: Requires handling in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]

These handling requirements necessitate investment in engineering controls and PPE, and they contribute to the overall process cost through specialized training and waste disposal procedures.

Section 3: Comparative Analysis with Key Alternatives

The most logical alternative to this compound is its bromine-containing counterpart, 3-Amino-4-bromophenol.

Head-to-Head: Iodo- vs. Bromo-
FeatureThis compound3-Amino-4-bromophenolJustification & Causality
Reactivity HighModerateWeaker C-I bond leads to faster oxidative addition with Pd(0) catalysts.
Typical Conditions Milder (e.g., lower temp, weaker base)Harsher (e.g., higher temp, stronger base)Higher activation energy for C-Br bond cleavage must be overcome.
Catalyst Loading LowerPotentially HigherMore facile catalysis allows for lower catalyst concentrations.
Cost Very HighModerateMore complex and costly iodination reagents and procedures.
Side Reactions Fewer potential thermal degradation productsHigher risk of side reactions due to harsher conditions.Milder conditions are more selective and preserve sensitive functionalities.

The Trade-Off: The primary trade-off is between the upfront cost of the starting material and the operational cost and complexity of the reaction. For a large-scale process, the significant cost savings from using the bromo-analog often justifies the additional process development time required to optimize the harsher reaction conditions.

Alternative Synthetic Strategies

Beyond simple reagent substitution, entirely different synthetic routes to Trametinib have been developed to circumvent the use of expensive or challenging intermediates. For example, some patented methods build the core heterocycle through different cyclization strategies that may not rely on a pre-functionalized halo-aniline.[11][12] One such approach involves the cyclization of a pyridine trione compound with a urea derivative.[11]

Malonic_Acid_Derivs Malonic Acid Derivatives Cyclization1 Cyclization Malonic_Acid_Derivs->Cyclization1 Pyridine_Trione Pyridine Trione Intermediate Cyclization1->Pyridine_Trione Cyclization2 Second Cyclization Pyridine_Trione->Cyclization2 Urea_Deriv Urea Derivative Urea_Deriv->Cyclization2 Key_Intermediate Key Trametinib Intermediate Cyclization2->Key_Intermediate

Caption: A simplified alternative workflow for a key Trametinib intermediate.[11]

Section 4: Experimental Protocols

The following protocols are representative of the chemistry discussed. They are intended for use only by individuals with proper training in experimental organic chemistry.

Protocol: Representative Suzuki Coupling with an Aryl Iodide

This protocol describes a general procedure for the Suzuki-Miyaura coupling, a reaction where the high reactivity of this compound would be a distinct advantage.

  • Reactor Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 eq), the boronic acid or ester (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Base Addition: Via syringe, add a degassed solvent system (e.g., a mixture of toluene and water) followed by a degassed aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C for aryl iodides) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol: Synthesis of p-Iodophenol via Sandmeyer Reaction

This procedure, adapted from Organic Syntheses, illustrates the fundamental steps involved in converting an aminophenol to an iodophenol, which is analogous to how this compound would be prepared.[13]

  • Diazotization: Dissolve p-aminophenol (1.0 eq) in a mixture of water, ice, and concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C. The formation of the diazonium salt is highly exothermic and temperature control is crucial to prevent decomposition.

  • Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (1.2 eq) in water and cool it in an ice bath. Slowly pour the cold diazonium salt solution into the potassium iodide solution with vigorous stirring.

  • Decomposition: Add a small amount of copper bronze (catalyst) and warm the mixture slowly on a water bath to 75-80 °C until the evolution of nitrogen gas ceases.[13] The product will separate as a dark oil.

  • Extraction and Purification: Cool the mixture and extract it multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate). Wash the combined organic extracts with a dilute sodium thiosulfate solution to remove excess iodine. Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by distillation or recrystallization to yield the final p-iodophenol.[13]

Section 5: Conclusion and Strategic Recommendations

The choice of whether to use this compound is a strategic decision that depends heavily on the stage of development and the specific goals of the synthesis.

Stage of DevelopmentPrimary GoalRecommendation for this compoundRationale
Discovery / R&D Speed, Reliability, Proof-of-ConceptFavorable The high reactivity ensures a greater chance of success under mild conditions, accelerating the synthesis of new analogs and validating synthetic routes quickly. The high material cost is offset by time savings.
Process Development Cost-Effectiveness, ScalabilityLess Favorable The prohibitive cost makes it unsuitable for large-scale synthesis. Focus should shift to optimizing reaction conditions for the cheaper 3-Amino-4-bromophenol or developing an alternative route.
Commercial Manufacturing Lowest Cost of Goods, RobustnessUnfavorable At this scale, even small differences in raw material costs are magnified. A process based on the bromo- or chloro-analog, or an entirely different synthetic pathway, is essential for economic viability.

References

  • ResearchGate. (n.d.). Experimental study on the synthesis of 3-amino-4-chloroximinofurazan. Retrieved from [Link]

  • Google Patents. (1992). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
  • ResearchGate. (2025, August 10). Synthesis of 3-amino-4-amidoximinofurazan with high yield. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]

  • Google Patents. (2021). CN109336884B - Method for synthesizing trametinib key intermediate.
  • National Institutes of Health. (2019). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Trametinib. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanopar-. Retrieved from [Link]

  • ResearchGate. (n.d.). 500 gram-grade synthesis of 3-amino-4-aminoximinofurazan. Retrieved from [Link]

  • Google Patents. (2020). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • National Institutes of Health. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Retrieved from [Link]

  • Google Patents. (2019). CN109336884A - A method of synthesis Trimetinib key intermediate.
  • MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic experiments for the three‐component coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Amino-4-bromophenol. PubChem. Retrieved from [Link]

  • Scripps Research Magazine. (n.d.). Cross-coupling, radically simplified. Retrieved from [Link]

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A Strategic Guide to Selecting Building Blocks: A Comparative Analysis of 3-Amino-4-iodophenol and Its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 3-Amino-4-halophenols in Synthesis

In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Substituted aminophenols are foundational building blocks, prized for their trifunctional nature—an aromatic ring adorned with amino, hydroxyl, and halide groups. 3-Amino-4-iodophenol, in particular, has emerged as a valuable reagent, primarily due to the high reactivity of the carbon-iodine bond in transition-metal-catalyzed cross-coupling reactions.[1][2]

However, a myopic focus on a single reagent can stifle innovation and overlook potentially more suitable alternatives. Factors such as cost, availability, downstream reactivity, and the desired electronic properties of the final product necessitate a broader perspective. This guide provides an in-depth comparison of this compound with its bromo- and chloro-analogs, as well as structurally related isomers. We will dissect their performance in key synthetic applications, supported by established chemical principles and experimental insights, to empower researchers in making informed strategic decisions.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 3-amino-4-halophenols lies in their role as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[1] These reactions are cornerstones of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.[1] The choice of the halogen atom (I, Br, or Cl) directly impacts the reagent's performance in the critical oxidative addition step with the palladium(0) catalyst.

The reactivity trend for oxidative addition is well-established and follows the C-X bond dissociation energy: C-I < C-Br < C-Cl . This fundamental principle dictates the reaction conditions required and the suitability of each reagent for a given transformation.

Workflow for Reagent Selection in Cross-Coupling

The following diagram illustrates a decision-making workflow for selecting the optimal 3-amino-4-halophenol for a cross-coupling reaction.

G start Define Synthetic Goal: Target Molecule & Required Reactivity q1 Is high reactivity/ mild conditions critical? start->q1 reagent_iodo Select: This compound q1->reagent_iodo Yes q2 Is cost or step-wise reactivity a concern? q1->q2 No end Proceed with Synthesis reagent_iodo->end reagent_bromo Select: 3-Amino-4-bromophenol q2->reagent_bromo Yes reagent_chloro Select: 3-Amino-4-chlorophenol (Requires specialized catalysts) q2->reagent_chloro No/Orthogonal reactivity needed reagent_bromo->end reagent_chloro->end

Caption: Reagent selection workflow for cross-coupling.

Head-to-Head Comparison: Iodo vs. Bromo vs. Chloro Analogs

Let's delve into a direct comparison of the three primary alternatives, focusing on their practical implications in the lab.

FeatureThis compound3-Amino-4-bromophenol3-Amino-4-chlorophenol
CAS Number 99968-83-9[3][4]100367-37-1[5]16013-19-1
Reactivity Highest. The weak C-I bond facilitates rapid oxidative addition with Pd(0), often at lower temperatures and with a wider range of catalysts.Intermediate. The stronger C-Br bond requires more forcing conditions (higher temperatures, stronger bases, or more sophisticated phosphine ligands) than the iodo-analog.Lowest. The C-Cl bond is the strongest and least reactive, typically requiring specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Fu ligands) for efficient coupling.
Cost & Availability Generally the highest cost due to the price of iodine.Intermediate cost, offering a good balance between reactivity and price. It is an important pharmaceutical intermediate.[6]Typically the lowest cost, reflecting the low price of chlorine.
Selectivity Can be prone to side reactions like homocoupling if conditions are not optimized. The high reactivity can be a disadvantage in complex molecules with multiple reactive sites.Offers a "sweet spot" of reactivity, often providing cleaner reactions and higher yields by minimizing side reactions.Excellent for orthogonal synthesis. A chloro-group can be left untouched while reacting a bromo or iodo group elsewhere in the molecule, enabling sequential couplings.
Key Advantage High reactivity under mild conditions.Balanced reactivity and cost.Low cost, ideal for orthogonal chemistry.
Key Disadvantage Higher cost, potential for over-reactivity.Requires more forcing conditions than iodo-analog.Requires specialized and often expensive catalysts/ligands.

Application Focus: Synthesis of 2-Substituted Benzoxazoles

Benzoxazoles are privileged heterocyclic scaffolds found in numerous pharmacologically active compounds and materials.[7] A common synthetic route involves the condensation of an o-aminophenol with a carboxylic acid (or its derivative), often promoted by a dehydrating agent like polyphosphoric acid (PPA).[7]

In this context, the halogen on our building blocks (3-amino-4-halophenol) is typically retained for a subsequent cross-coupling reaction to introduce further diversity.

General Reaction Scheme for Benzoxazole Synthesis

The diagram below outlines the two-step process: initial benzoxazole formation followed by a Suzuki cross-coupling reaction.

G cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Suzuki Cross-Coupling A 3-Amino-4-X-phenol (X = I, Br, Cl) C 4-X-benzoxazole Intermediate A->C PPA, Heat B R-COOH B->C E Final Product: 4-Aryl-benzoxazole C->E Pd Catalyst, Base D R'-B(OH)2 D->E

Caption: Two-step synthesis of 4-aryl-benzoxazoles.

The choice of halogen (X) in Step 1 has minimal impact on the cyclization itself but is critically important for the efficiency of Step 2. Using this compound would allow the Suzuki coupling (Step 2) to proceed under the mildest conditions, preserving sensitive functional groups on the "R" and "R'" substituents. Conversely, starting with 3-amino-4-chlorophenol would necessitate more robust conditions for Step 2, potentially limiting the scope of compatible functional groups.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a self-validating system to compare the reactivity of iodo- and bromo-analogs in a typical Suzuki coupling.

Objective: To synthesize 3-amino-4-phenylphenol by coupling a 3-amino-4-halophenol with phenylboronic acid and compare the reaction efficiency.

Materials:

  • Reagent A: this compound

  • Reagent B: 3-Amino-4-bromophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Procedure:

  • Reaction Setup (Perform two separate reactions, one with Reagent A, one with Reagent B):

    • To a 25 mL Schlenk flask under an argon atmosphere, add the 3-amino-4-halophenol (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 2 mL of anhydrous 1,4-dioxane. Stir for 10 minutes until a homogenous catalyst solution forms.

    • Add the catalyst solution to the Schlenk flask containing the solids.

    • Add an additional 8 mL of 1,4-dioxane and 2 mL of deionized water to the reaction flask.

  • Reaction Conditions:

    • For this compound (Reagent A): Stir the reaction mixture at 80 °C.

    • For 3-Amino-4-bromophenol (Reagent B): Stir the reaction mixture at 100 °C.

  • Monitoring and Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halophenol is consumed (expect ~2-4 hours for iodo, ~6-12 hours for bromo).

    • After completion, cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.

    • Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the isolated yield for each reaction.

    • Confirm the product structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: The reaction with this compound is expected to proceed faster and at a lower temperature, likely resulting in a cleaner reaction profile and a comparable or slightly higher isolated yield than the reaction with 3-amino-4-bromophenol, which requires more thermal energy to facilitate the more difficult oxidative addition of the C-Br bond.

Conclusion and Expert Recommendations

The choice between this compound and its halogenated counterparts is not a matter of one being universally "better," but rather a strategic decision based on the specific goals of the synthesis.

  • Choose this compound when maximum reactivity is paramount. It is the ideal choice for syntheses involving sensitive substrates that demand mild conditions or when rapid reaction times are a priority.

  • Choose 3-Amino-4-bromophenol for a robust, cost-effective approach. It represents the workhorse reagent, offering a favorable balance of reactivity, stability, and cost for a wide range of applications.

  • Choose 3-Amino-4-chlorophenol when planning a multi-step synthesis requiring orthogonal reactivity. Its relative inertness allows it to serve as a stable placeholder, enabling selective reactions at other sites before being activated for coupling under more specialized conditions.

By understanding the fundamental principles of reactivity and considering the practical trade-offs in cost and conditions, researchers can strategically select the optimal building block to accelerate their drug discovery and materials development programs.

References

  • Expert Insights: Sourcing 4-Iodophenol for Chemical Synthesis & Manufacturing. (2026). Dakota Ingredients. [Link]

  • Aminophenol – Knowledge and References. Taylor & Francis. [Link]

  • Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. PubMed Central. [Link]

  • 4-Aminophenol. Wikipedia. [Link]

  • New Hypervalent Iodine Reagents for Oxidative Coupling. Frontiers Research Topic. [Link]

  • Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Process of preparing 4-amino-3-nitro phenol.
  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Zurich. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • The synthetic method of 3-amino-4-bromophenol.
  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. [Link]

  • CAS 99968-83-9 | this compound. Alchem.Pharmtech. [Link]

  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Taylor & Francis Online. [Link]

  • 3-Amino-4-bromophenol | C6H6BrNO. PubChem. [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. PubMed Central. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Phenol oxidation with hypervalent iodine reagents. Wikipedia. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing. [Link]

  • Iodination of phenol. Technical University of Denmark. [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. [Link]

  • Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society. [Link]

  • Different approaches to the synthesis of substituted benzoxazoles. ResearchGate. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. National Institutes of Health. [Link]

  • A green reagent for the iodination of phenols. Tokyo University of Science. [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-Amino-4-iodophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Amino-4-iodophenol is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern, featuring an amino, a hydroxyl, and an iodo group on an aromatic ring, makes it a versatile intermediate for various cross-coupling reactions and further functionalization. This guide provides a detailed, head-to-head comparison of different synthetic strategies to access this important compound, offering insights into the rationale behind experimental choices and providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Synthetic Challenge: Regioselectivity and Functional Group Compatibility

The primary challenge in the synthesis of this compound lies in achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity. The presence of both an activating, ortho-, para-directing amino group and a hydroxyl group, along with the need to introduce an iodine atom at a specific position, requires careful strategic planning. This guide will explore three distinct and plausible synthetic routes, evaluating their respective strengths and weaknesses.

Route A: Nitration and Reduction of a Phenolic Precursor

This strategy commences with the commercially available and relatively inexpensive 3-nitrophenol. The key steps involve the regioselective iodination of the aromatic ring, followed by the reduction of the nitro group to the desired amine.

Logical Workflow for Route A

Route A A 3-Nitrophenol B 4-Iodo-3-nitrophenol A->B Iodination C This compound B->C Nitro Reduction

Caption: Synthetic pathway for Route A starting from 3-nitrophenol.

In-Depth Analysis and Experimental Considerations:

Step 1: Iodination of 3-Nitrophenol

The critical step in this route is the regioselective iodination of 3-nitrophenol to yield 4-iodo-3-nitrophenol. The nitro group is a meta-director, while the hydroxyl group is an ortho-, para-director. The position para to the hydroxyl group (C4) is the most sterically accessible and electronically favorable position for electrophilic substitution.

  • Expertise & Experience: A common method for the iodination of activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent. However, to enhance selectivity and reactivity, a combination of iodine and iodic acid (HIO₃) can be employed. The reaction temperature is a critical parameter to control to minimize the formation of byproducts. A patent for the iodination of phenolic derivatives suggests that this reaction can be carried out at temperatures ranging from 30°C to 65°C.[1]

Step 2: Reduction of 4-Iodo-3-nitrophenol

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. A variety of reducing agents can be employed, with the choice often depending on the presence of other reducible functional groups.

  • Trustworthiness: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[2] Alternatively, metal-based reductions, such as with tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media, are also effective.[2] A system using Co₂(CO)₈ and H₂O has been reported for the selective reduction of nitro groups in the presence of other functionalities like halogens.[3]

Route B: A Diazotization Approach from a Substituted Aniline

This route utilizes a Sandmeyer-type reaction, a powerful tool for the conversion of aromatic amines to a wide range of functional groups via a diazonium salt intermediate.[4][5] The synthesis begins with the readily available 4-aminophenol.

Logical Workflow for Route B

Route B D 4-Aminophenol E 4-Acetamidophenol D->E Acetylation F 4-Acetamido-3-nitrophenol E->F Nitration G 4-Amino-3-nitrophenol F->G Hydrolysis H 4-Iodo-3-nitrophenol G->H Sandmeyer Reaction (Iodination) I This compound H->I Nitro Reduction

Caption: Synthetic pathway for Route B starting from 4-aminophenol.

In-Depth Analysis and Experimental Considerations:

Steps 1-3: Synthesis of 4-Amino-3-nitrophenol

To control the regioselectivity of the subsequent nitration, the amino group of 4-aminophenol is first protected, typically by acetylation with acetic anhydride.[6] The resulting 4-acetamidophenol is then nitrated. The acetamido group is a stronger ortho-, para-director than the hydroxyl group, directing the incoming nitro group to the position ortho to the acetamido group (C3). Subsequent hydrolysis removes the acetyl protecting group to yield 4-amino-3-nitrophenol.[6]

  • Authoritative Grounding: A Chinese patent details a process for preparing 4-amino-3-nitrophenol from p-aminophenol through acetylation, nitration, and hydrolysis.[6]

Step 4: Sandmeyer Reaction for Iodination

The amino group of 4-amino-3-nitrophenol is converted to a diazonium salt using sodium nitrite in an acidic medium. This intermediate is then treated with a source of iodide, such as potassium iodide, to introduce the iodine atom at the 4-position, displacing the diazonium group.[7]

  • Expertise & Experience: The Sandmeyer reaction is a classic and reliable method. A procedure for the synthesis of p-iodophenol from p-aminophenol via diazotization involves treating the diazonium salt with an ice-cold solution of potassium iodide.[8] A similar protocol can be adapted for 4-amino-3-nitrophenol.

Step 5: Reduction of the Nitro Group

This final step is identical to the reduction step in Route A, where the nitro group of 4-iodo-3-nitrophenol is reduced to an amine.

Route C: Direct Iodination of 3-Aminophenol

This is the most direct and atom-economical approach in theory. However, it presents the most significant challenge in terms of regioselectivity. Both the amino and hydroxyl groups are ortho-, para-directing, which could lead to a mixture of iodinated isomers.

Logical Workflow for Route C

Route C J 3-Aminophenol K This compound J->K Direct Iodination

Sources

evaluating the efficiency of different purification methods for 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-iodophenol is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. However, its amphoteric nature and high susceptibility to oxidative degradation (quinoid formation) make purification a notorious bottleneck.

This guide evaluates three purification methodologies: Antioxidant-Assisted Recrystallization , Buffered Flash Chromatography , and Isoelectric Precipitation .

Key Finding: While chromatography yields the highest absolute purity (>99%), Antioxidant-Assisted Recrystallization offers the best balance of scalability, cost-efficiency, and stability for batches exceeding 5 grams.

Compound Profile & Stability Challenges

Before selecting a method, the operator must understand the physicochemical liabilities of the molecule to prevent degradation during purification.

PropertySpecification / Risk
Structure Phenol ring with ortho-iodine and meta-amine substituents.
Oxidation Risk High. The electron-rich amino-phenol core rapidly oxidizes to dark quinone/iminoquinone species upon air exposure.
Light Sensitivity Moderate. The C-I bond is labile; protect from direct UV/light to prevent homolytic cleavage.
Solubility Soluble in DMSO, MeOH, EtOAc. Sparingly soluble in water (pH dependent).
pKa (Est.) ~4.5 (Aniline), ~9.8 (Phenol). Exists as a zwitterion at neutral pH.

Comparative Methodology

Method A: Antioxidant-Assisted Recrystallization (Recommended for Scale)

Best for: Batches >5g, removal of inorganic salts, and stabilizing the product.

Standard recrystallization often fails because heating the solution accelerates oxidation, turning the product black. The addition of a reducing agent (Sodium Bisulfite or Sodium Dithionite) acts as a "chemical shield" during the heat cycle.

Protocol:

  • Solvent Selection: Prepare a solvent mixture of Ethanol:Water (3:1) .

  • Antioxidant Charge: Dissolve Sodium Bisulfite (

    
    )  (1-2% w/v) into the aqueous component before mixing with ethanol.
    
  • Dissolution: Suspend crude this compound in the solvent mixture. Heat to reflux (approx. 75°C) under

    
     atmosphere.
    
    • Expert Tip: If the solution remains dark, add activated charcoal (0.5 wt equiv), stir for 10 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C.

  • Isolation: Filter the off-white needles. Wash with cold, degassed water containing trace bisulfite.

  • Drying: Dry under high vacuum at 40°C in the dark.

Method B: Buffered Flash Chromatography (High Purity)

Best for: Batches <2g, removing regioisomers, and analytical standards.

Standard silica gel is slightly acidic (pH ~5-6), which can protonate the amine, causing "tailing" (broad peaks) and irreversible adsorption.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Pre-treatment: Slurry the silica in the mobile phase containing 1% Triethylamine (TEA) to neutralize acidic sites.

  • Mobile Phase: Gradient elution using Dichloromethane (DCM) : Methanol (98:2 to 90:10) .

    • Note: Avoid Hexane/EtOAc if possible; solubility is often poor, leading to precipitation on the column head.

  • Loading: Dissolve crude in a minimum volume of DCM/MeOH (9:1). Dry load on Celite if solubility is an issue.

  • Elution: Collect fractions. The product typically elutes mid-gradient.

  • Workup: Pool fractions and evaporate. Crucial: Co-evaporate with toluene twice to remove residual TEA.

Method C: Isoelectric Precipitation (Crude Cleanup)

Best for: Initial cleanup of very dirty reaction mixtures (e.g., post-reduction).

Leverages the amphoteric nature of the molecule. By adjusting the pH to the molecule's isoelectric point (pI), solubility is minimized.

Protocol:

  • Dissolution: Dissolve crude material in dilute HCl (1M) to fully protonate the amine (forms the soluble hydrochloride salt). Filter off any insoluble non-amine impurities.

  • Neutralization: Slowly add saturated

    
     or 
    
    
    
    while monitoring pH.
  • Precipitation: As pH approaches 6.5 - 7.2 (approximate pI), the free base will precipitate.

  • Collection: Filter the solid immediately.

    • Warning: Do not overshoot to pH >9, or the phenolate anion will form, re-dissolving the product and accelerating oxidation.

Performance Metrics Comparison

FeatureMethod A: RecrystallizationMethod B: ChromatographyMethod C: Precipitation
Purity Potential 95 - 98%>99% 85 - 90%
Yield 70 - 85%60 - 75%85 - 95%
Scalability High (kg scale)Low (g scale)High (kg scale)
Cost LowHigh (Solvents/Silica)Very Low
Time Efficiency Moderate (cooling time)Low (labor intensive)High
Oxidation Control Excellent (w/ additives)Poor (unless rapid)Moderate

Decision Logic & Visualization

Workflow Selection Tree

purification_decision start Start: Crude this compound scale_check Batch Size? start->scale_check purity_check Target Purity? scale_check->purity_check < 5g method_a Method A: Recrystallization (EtOH/H2O + NaHSO3) scale_check->method_a > 5g (Standard) method_c Method C: Isoelectric Precipitation scale_check->method_c > 5g (Very Dirty Input) purity_check->method_a 95-98% (Synthetic) method_b Method B: Flash Chromatography (DCM/MeOH + TEA) purity_check->method_b > 99% (Analytical) method_c->method_a If higher purity needed

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and purity requirements.

Antioxidant-Assisted Recrystallization Mechanism

recrystallization_mechanism cluster_0 Solvent Prep ethanol Ethanol heating Heating (Reflux) NaHSO3 scavenges O2 ethanol->heating water Water + NaHSO3 water->heating crude Crude Aminophenol (Oxidation prone) crude->heating cooling Slow Cooling Selective Crystal Growth heating->cooling Filter Hot pure Purified Crystals (White/Off-white) cooling->pure Vacuum Filter

Figure 2: The "Antioxidant Shield" workflow prevents the formation of quinone impurities during the heating phase.

References

  • Baron, A. et al. (1984). Process for the purification of p-aminophenol. US Patent 4,440,954.[1] Citation Context: Establishes the industrial standard of using reducing agents and pH control for aminophenol purification.

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Citation Context: Source for physicochemical properties and safety data.

  • BenchChem. (2025). Technical Guide to Iodinated Aminophenols. Citation Context: General protocols for handling iodinated phenolic intermediates.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (Standard Reference).

Sources

A Senior Application Scientist's Guide to 3-Amino-4-iodophenol in Standard Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. 3-Amino-4-iodophenol is a trifunctional reagent, possessing amino, hydroxyl, and iodo groups on a benzene ring. This unique arrangement offers multiple handles for synthetic diversification, making it a potentially valuable, albeit under-documented, intermediate.

This guide provides a comprehensive performance benchmark of this compound in two of the most powerful and ubiquitous C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Through a combination of established chemical principles, analysis of analogous systems, and detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a practical framework for incorporating this versatile reagent into their synthetic workflows. We will objectively compare its projected performance with its close structural analogue, 3-Amino-4-bromophenol, providing insights into the nuanced reactivity differences dictated by the carbon-halogen bond.

Expected Reactivity and Mechanistic Considerations

The performance of this compound in palladium-catalyzed cross-coupling reactions is primarily governed by the interplay of two key factors: the inherent reactivity of the carbon-iodine (C-I) bond and the electronic nature of the aromatic ring.

The Carbon-Halogen Bond: The C-I bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental property dictates that the oxidative addition of a Pd(0) catalyst to the C-I bond of this compound will be kinetically more favorable and proceed under milder conditions than with its bromo-counterpart.[1][2] This initial oxidative addition is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.[3]

Electronic Effects: The presence of both an amino (-NH₂) and a hydroxyl (-OH) group makes the aromatic ring electron-rich. These electron-donating groups can increase the electron density on the palladium center during the catalytic cycle, which can influence the rates of subsequent steps like reductive elimination.[4] While electron-rich aryl halides can sometimes be challenging substrates, the high reactivity of the C-I bond is expected to facilitate efficient coupling.[5]

Performance Benchmarking: this compound vs. 3-Amino-4-bromophenol

While direct, side-by-side experimental data for this compound is scarce in the literature, we can construct a reliable performance comparison based on the known reactivity principles and data from analogous systems. The following tables provide a comparative projection of performance in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling
ParameterThis compound (Projected)3-Amino-4-bromophenol (Reference)Justification & Insights
Typical Reaction Time 2-8 hours6-24 hoursThe faster oxidative addition to the C-I bond is expected to lead to shorter reaction times for the iodo-compound.
Typical Reaction Temp. Room Temp. to 80 °C80-110 °CThe higher reactivity of the C-I bond allows for coupling at lower temperatures.
Catalyst Loading 1-2 mol%2-5 mol%Higher reactivity often translates to the need for lower catalyst loadings to achieve similar conversion.
Typical Yield Good to ExcellentGood to ExcellentBoth substrates are expected to provide high yields, though the iodo-compound may achieve this more readily.
Ligand Choice Buchwald ligands (e.g., XPhos, SPhos), PPh₃Buchwald ligands (e.g., XPhos, RuPhos)While standard ligands are effective, bulky, electron-rich phosphine ligands are generally preferred for electron-rich aryl halides.[6]
Base Choice K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃A range of inorganic bases are suitable for both substrates.[7]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
ParameterThis compound (Projected)3-Amino-4-bromophenol (Reference)Justification & Insights
Typical Reaction Time 4-12 hours12-36 hoursSimilar to the Suzuki coupling, the C-I bond activation is faster, leading to reduced reaction times.
Typical Reaction Temp. 50-100 °C90-120 °CMilder conditions are generally sufficient for the more reactive aryl iodide.
Catalyst Loading 1-3 mol%2-5 mol%Lower catalyst loadings are anticipated for the iodo-substrate.
Typical Yield Good to ExcellentGoodWhile both should perform well, aryl iodides can sometimes lead to catalyst inhibition, though modern ligands mitigate this.[8] Aryl bromides are often considered ideal for Buchwald-Hartwig reactions.[8]
Ligand Choice Buchwald ligands (e.g., XPhos, BrettPhos)Buchwald ligands (e.g., RuPhos, Xantphos)The choice of ligand is crucial and substrate-dependent. Bulky biaryl phosphine ligands are generally effective.[9][10]
Base Choice NaOtBu, KOtBu, LHMDSNaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are typically required for the deprotonation of the amine coupling partner.[11]

Experimental Protocols

The following protocols are provided as a starting point for the optimization of reactions with this compound and its analogues.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound (1 eq), Phenylboronic Acid (1.2 eq), and K₂CO₃ (2 eq) in a flask. B Add Pd(PPh₃)₄ (3 mol%) to the flask. A->B C Add degassed Dioxane/H₂O (4:1) solvent. B->C D Heat the mixture at 80 °C under an inert atmosphere (N₂ or Ar). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to RT, dilute with EtOAc, and wash with H₂O and brine. E->F G Dry the organic layer over Na₂SO₄, filter, and concentrate. F->G H Purify the crude product by column chromatography. G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality of Choices: The use of a mixed aqueous-organic solvent system is common for Suzuki couplings to dissolve both the organic substrates and the inorganic base.[12] Pd(PPh₃)₄ is a reliable and commercially available catalyst for a range of Suzuki couplings.[4] An excess of the boronic acid is used to drive the reaction to completion.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (1.4 eq) in a glovebox. B Add this compound (1 eq) and Toluene. A->B C Add Morpholine (1.2 eq) to the mixture. B->C D Seal the vessel and heat at 100 °C. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to RT, dilute with EtOAc, and filter through Celite. E->F G Wash the filtrate with H₂O and brine. F->G H Dry, concentrate, and purify by column chromatography. G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq), XPhos (0.036 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) followed by anhydrous, degassed toluene.

  • Nucleophile Addition: Add morpholine (1.2 eq).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality of Choices: A strong, non-nucleophilic base like NaOtBu is essential for the deprotonation of the amine nucleophile.[11] Bulky, electron-rich phosphine ligands like XPhos are known to be highly effective for the amination of a wide range of aryl halides.[13] The use of a pre-catalyst or the combination of a palladium source and a ligand is standard practice.

Mechanistic Visualization

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Suzuki_Mechanism Pd0 L₂Pd⁰ OxAdd L₂Pdᴵᴵ(Ar)(I) Pd0->OxAdd Oxidative Addition ArX This compound ArX->OxAdd Transmetal L₂Pdᴵᴵ(Ar)(R) OxAdd->Transmetal Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetal Boronic R-B(OH)₂ Boronic->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

This compound presents itself as a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. Its C-I bond facilitates rapid oxidative addition, allowing for milder reaction conditions and potentially lower catalyst loadings compared to its bromo-analogue. This makes it an attractive option for the synthesis of complex molecules where functional group tolerance and reaction efficiency are critical.

While this guide provides a robust framework based on established chemical principles, further empirical studies are warranted to fully elucidate the optimal conditions for various coupling partners. Researchers are encouraged to use the provided protocols as a starting point and to explore the rich synthetic possibilities offered by this trifunctional reagent.

References

  • Bacsa, B., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Retrieved from [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline... Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Suzuki Reaction. (2014). Retrieved from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Bacsa, B., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • Naik, P. J., et al. (n.d.). Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. ChemRxiv. Retrieved from [Link]

  • Smith, R. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Retrieved from [Link]

  • Kaur, H., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. PubMed Central. Retrieved from [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Retrieved from [Link]

  • PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Reddit. (n.d.). What are your go-to Buchwald conditions for difficult couplings?. Retrieved from [Link]

  • ResearchGate. (n.d.). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2017). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis and Cross-Validation of 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and cross-validation framework for experimental results involving 3-Amino-4-iodophenol. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices. We will explore a robust, self-validating workflow for the synthesis and characterization of this compound, compare its utility against relevant alternatives, and establish a framework for ensuring the reproducibility and reliability of experimental outcomes.

Introduction: The Strategic Value of Halogenated Phenols

Halogenated aminophenols are critical synthons in medicinal chemistry and materials science. Their unique electronic properties and multiple reactive sites—the hydroxyl, amino, and aryl halide groups—make them versatile building blocks for complex molecular architectures. This compound, in particular, offers a strategic advantage due to the carbon-iodine bond, which is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and is essential for the introduction of radioisotopes in medical imaging agents.[1][2]

However, the utility of such a reagent is only as reliable as the experimental data that defines its synthesis and application. This guide, therefore, emphasizes the concept of "experimental cross-validation"—a multi-faceted approach to confirming results through orthogonal analytical methods, in-process controls, and rigorous comparison against alternative synthetic precursors.

Physicochemical and Comparative Data

A foundational step in any experimental design is understanding the basic properties of the compound of interest and its structural analogs. Below is a comparison of this compound with a closely related, non-iodinated precursor, 3-Aminophenol. This comparison is critical for understanding how the introduction of the iodine atom influences properties and potential synthetic routes.

PropertyThis compound3-Aminophenol (Alternative)Rationale for Comparison
Molecular Formula C₆H₆INOC₆H₇NOHighlights the addition of the heavy iodine atom.
Molecular Weight 235.02 g/mol 109.13 g/mol The significant mass difference impacts reaction stoichiometry and is a key parameter in mass spectrometry.
Melting Point 145.5 °C (predicted)[3]121-123 °CDifferences in melting point reflect changes in the crystal lattice energy due to the larger, more polarizable iodine atom.
pKa 9.37 (predicted)[3]9.87 (Phenolic OH)The electron-withdrawing nature of iodine can slightly increase the acidity of the phenolic proton.
Appearance Light beige solid[3]Off-white to light-tan crystalsUseful for initial, qualitative assessment of material purity.
CAS Number 99968-83-9591-27-5Unique identifiers for sourcing and regulatory purposes.

Core Experimental Workflow: Synthesis, Purification, and Characterization

The following section details a robust, multi-stage workflow for producing and validating this compound. The protocol is designed to be self-validating by incorporating in-process checks and orthogonal final-product analyses.

G cluster_0 Synthesis Stage cluster_1 Workup & Purification cluster_2 Analysis & Validation Start Start: 3-Aminophenol Protect Amino Group Protection (Acetylation) Start->Protect Acetic Anhydride Iodinate Electrophilic Iodination (e.g., NIS, ICl) Protect->Iodinate Iodinating Agent Quench Reaction Quenching Iodinate->Quench TLC TLC Monitoring (In-process check) Iodinate->TLC Extract Liquid-Liquid Extraction Quench->Extract Deprotect Hydrolysis (Acid or Base) Extract->Deprotect Purify Column Chromatography Final Final Product: This compound Purify->Final Deprotect->Purify Crude Product NMR NMR Spectroscopy (Structure ID) Final->NMR Orthogonal Analysis MS Mass Spectrometry (Molecular Weight) Final->MS Orthogonal Analysis HPLC HPLC Analysis (Purity Assay) Final->HPLC Orthogonal Analysis

Caption: General workflow for synthesis and validation of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of halogenated aminophenols.[4] Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.

Objective: To synthesize this compound from 3-Aminophenol with high purity.

Materials:

  • 3-Aminophenol (starting material)

  • Acetic Anhydride (protecting agent)

  • N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) (iodinating agent)

  • Dichloromethane (DCM) or Acetic Acid (solvent)

  • Sodium Thiosulfate (quenching agent)

  • Sodium Bicarbonate (base)

  • Hydrochloric Acid (for deprotection)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes (eluent system)

Procedure:

  • Amino Group Protection (Causality Explanation): The amino group is a potent activating group and is susceptible to oxidation by the iodinating agent. To prevent side reactions and direct the electrophilic iodination to the desired position (ortho to the hydroxyl group), the amino group is first protected as an acetamide.

    • Dissolve 3-Aminophenol (1.0 eq) in a suitable solvent like DCM.

    • Add acetic anhydride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Electrophilic Iodination:

    • Dissolve the protected intermediate (1.0 eq) in DCM or acetic acid.

    • Cool the solution to 0 °C.

    • Add the iodinating agent (e.g., NIS, 1.1 eq) portion-wise, maintaining the temperature. The iodine atom is directed to the electron-rich position ortho to the powerful hydroxyl directing group.[4]

    • In-Process Cross-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.[5] This provides real-time validation of reaction kinetics and helps prevent the formation of di-iodinated byproducts.

  • Workup and Deprotection:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.

    • Extract the organic layer with a suitable solvent. Wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • To deprotect the acetamide, reflux the crude product in aqueous hydrochloric acid until TLC or HPLC analysis confirms the removal of the acetyl group.

  • Purification:

    • Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate).

    • Extract the crude this compound into an organic solvent.

    • Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Characterization: The Orthogonal Validation Mandate

Confirmation of the final product's identity and purity should never rely on a single analytical technique. An orthogonal approach, where different methods measure distinct chemical properties, provides the highest degree of confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation. For this compound, one would expect to see distinct signals in the aromatic region of the ¹H NMR spectrum, with coupling patterns confirming the substitution pattern. J-resolved (JRES) experiments can be particularly useful for deconvoluting complex splitting in aromatic systems.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment.[4] A sample is injected into an HPLC system, and the resulting chromatogram should show a single major peak. The area of this peak relative to the total area of all peaks is used to calculate the purity percentage.

Comparative Analysis & Performance Benchmarking

To truly validate the utility of this compound, its performance as a synthetic intermediate must be compared against viable alternatives. The choice of alternative depends on the desired downstream application. For instance, in the synthesis of kinase inhibitors like Regorafenib, a fluorinated analog is used.[7] For applications in radio-pharmaceuticals, an alternative might be a precursor that allows for radio-iodination via a different mechanism.[2]

Let's compare this compound with 4-Amino-3-chlorophenol and a tributyltin precursor for a hypothetical downstream Suzuki coupling reaction.

G cluster_0 Alternative Precursors for Cross-Coupling cluster_1 Downstream Application node_A This compound C-I Bond Reactivity: High node_D Suzuki Coupling Reaction Target Molecule node_A->node_D node_B 4-Amino-3-chlorophenol C-Cl Bond Reactivity: Moderate node_B->node_D node_C 3-Amino-4-(tributylstannyl)phenol C-Sn Bond Reactivity: Very High node_C->node_D

Caption: Logical relationship of alternative precursors for a Suzuki coupling reaction.

Performance MetricThis compound4-Amino-3-chlorophenol3-Amino-4-(tributylstannyl)phenol
Reaction Rate in Coupling Fast. The C-I bond is highly reactive and readily undergoes oxidative addition.Slower. The C-Cl bond is stronger and often requires more forcing conditions or specialized catalysts.[8]Very Fast. Stille coupling is highly efficient but comes with significant drawbacks.[9]
Purity of Crude Product Generally high, with potential for de-iodination as a side product.Can be high, but side reactions due to harsher conditions are possible.High, but purification is complicated by toxic organotin byproducts.[9]
Cost & Availability Moderate. Sourced from specialized chemical suppliers.[3][10]Generally lower cost and more widely available.High cost. Precursor synthesis is multi-step and complex.[2]
Safety & Handling Standard precautions for aromatic amines and iodinated compounds required.[11]Standard precautions for aromatic amines and chlorinated compounds.[8]High Toxicity. Organotin compounds are highly toxic and require specialized handling and waste disposal procedures.[9]
Overall Recommendation Excellent choice. Balances high reactivity with manageable synthesis and safety profile.Good, economical alternative. Suitable if slower reaction times are acceptable.Specialized use only. Recommended only when other methods fail, due to extreme toxicity.

Conclusion: A Framework for Trustworthy Results

The cross-validation of experimental results for a compound like this compound is not a single action but a comprehensive methodology. It begins with a robust and well-understood synthesis, incorporates real-time in-process checks, and culminates in a multi-pronged analytical approach to confirm structure and purity. True scientific integrity, however, is achieved by benchmarking the compound's performance against relevant alternatives, providing a clear, data-driven rationale for its selection in future research and development. By adhering to this framework, researchers can ensure their work is reproducible, reliable, and built on a foundation of validated data.

References

  • Vertex AI Search. 4-Iodophenol: Properties, Applications, and Synthesis of a Key Organic Intermediate.
  • Benchchem. An In-depth Technical Guide to 4-Amino-2,3-diiodophenol.
  • NIH. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • ResearchGate. A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.
  • NIH. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC.
  • ChemicalBook. This compound | 99968-83-9.
  • Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • ChemicalBook. 4-AMino-3-iodophenol | 66416-73-7.
  • NIH. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC.
  • Carl ROTH. Safety Data Sheet: 3-Aminophenol.
  • Carbon. Aromatic Systems and JRES Experiments.

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assessing the reproducibility of synthetic protocols for 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-4-iodophenol

This compound is a key building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic amino group, the acidic phenolic hydroxyl group, and the versatile carbon-iodine bond, which is amenable to a wide range of cross-coupling reactions. The reproducibility of its synthesis is therefore of paramount importance for ensuring a consistent and high-quality supply chain in drug discovery and development.

This guide will explore two primary synthetic strategies for the preparation of this compound, starting from readily available precursors:

  • Route A: A multi-step synthesis commencing with the direct iodination of 3-aminophenol, followed by a protection-nitration-reduction-deprotection sequence.

  • Route B: A more direct approach involving the regioselective iodination of 3-nitrophenol, followed by the reduction of the nitro group.

We will provide detailed, step-by-step protocols for each route, accompanied by a comparative analysis of their yields, purity, scalability, and potential challenges.

Comparative Analysis of Synthetic Protocols

The choice of synthetic route for this compound will depend on several factors, including the desired scale, available starting materials, and the tolerance for multi-step procedures. Below is a summary of the key performance indicators for the two proposed routes.

ParameterRoute A: From 3-AminophenolRoute B: From 3-Nitrophenol
Starting Material Cost ModerateLow to Moderate
Number of Steps 52
Overall Estimated Yield 30-40%60-70%
Key Challenges Multiple protection/deprotection steps, potential for isomeric impurities during nitration.Regioselectivity of the initial iodination step.
Scalability ModerateHigh
Safety Considerations Use of strong acids (nitric, sulfuric), handling of flammable solvents.Use of strong acids, handling of flammable solvents, potential for exothermic reduction.

Experimental Protocols

Route A: Synthesis from 3-Aminophenol

This route leverages a protection strategy to control the regioselectivity of the nitration step.

Objective: To protect the highly activating amino group as an acetamide to prevent unwanted side reactions and to modulate its directing effect in the subsequent nitration step.

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol (0.1 mol, 10.91 g) in 100 mL of glacial acetic acid.

    • Slowly add acetic anhydride (0.12 mol, 12.25 g, 11.3 mL) to the solution.

    • Heat the reaction mixture to reflux for 1 hour.

    • Allow the mixture to cool to room temperature, then pour it into 500 mL of ice-cold water with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

  • Expected Outcome: N-(3-hydroxyphenyl)acetamide as a white to off-white solid. Yield: 90-95%.

Objective: To introduce a nitro group at the 4-position, directed by the ortho, para-directing hydroxyl and acetamido groups.

  • Procedure:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-(3-hydroxyphenyl)acetamide (0.08 mol, 12.1 g) in 50 mL of concentrated sulfuric acid, maintaining the temperature below 10°C in an ice-salt bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (0.088 mol, 5.5 g, 3.9 mL) and concentrated sulfuric acid (10 mL) dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0-5°C for 2 hours.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

    • Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • Expected Outcome: N-(4-hydroxy-3-nitrophenyl)acetamide. Yield: 70-75%.

Objective: To selectively reduce the nitro group to an amino group.

  • Procedure:

    • In a 1 L round-bottom flask, suspend N-(4-hydroxy-3-nitrophenyl)acetamide (0.05 mol, 10.4 g) in 200 mL of ethanol and 100 mL of water.

    • Add iron powder (0.2 mol, 11.2 g) and a catalytic amount of ammonium chloride (0.5 g).

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours, monitoring the reaction by TLC.

    • Filter the hot reaction mixture through a bed of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Expected Outcome: N-(3-amino-4-hydroxyphenyl)acetamide. Yield: 85-90%.

Objective: To convert the newly introduced amino group into a diazonium salt, which is then displaced by iodide.

  • Procedure:

    • Dissolve the crude N-(3-amino-4-hydroxyphenyl)acetamide (0.04 mol, 7.2 g) in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid, cooling to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (0.044 mol, 3.0 g) in 15 mL of water dropwise, keeping the temperature below 5°C.

    • Stir for 30 minutes at 0-5°C to ensure complete diazotization.

    • In a separate beaker, dissolve potassium iodide (0.08 mol, 13.3 g) in 50 mL of water and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and then heat at 60°C for 1 hour, or until nitrogen evolution ceases.

    • Cool the mixture and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with saturated sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Expected Outcome: N-(4-hydroxy-3-iodophenyl)acetamide. Yield: 70-80%.

Objective: To remove the acetyl protecting group to yield the final product.

  • Procedure:

    • Reflux the crude N-(4-hydroxy-3-iodophenyl)acetamide (0.03 mol, 8.3 g) in 100 mL of 10% aqueous hydrochloric acid for 2-4 hours.

    • Cool the solution and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Expected Outcome: this compound. Yield: 80-85%.

Route B: Synthesis from 3-Nitrophenol

This more direct route relies on the regioselective iodination of 3-nitrophenol.

Objective: To regioselectively introduce an iodine atom at the 4-position of 3-nitrophenol. The hydroxyl group is a strong ortho, para-director, while the nitro group is a meta-director. Both direct to the 4-position.

  • Procedure:

    • In a 500 mL flask, dissolve 3-nitrophenol (0.1 mol, 13.9 g) in 150 mL of glacial acetic acid.

    • Add N-iodosuccinimide (NIS) (0.11 mol, 24.7 g) in portions over 30 minutes with stirring at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

    • Pour the reaction mixture into 1 L of cold water and extract with ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Expected Outcome: 4-Iodo-3-nitrophenol as a yellow solid. Yield: 85-90%.

Objective: To reduce the nitro group to an amino group to obtain the final product.

  • Procedure:

    • In a 500 mL round-bottom flask, suspend 4-iodo-3-nitrophenol (0.08 mol, 21.2 g) in 250 mL of ethanol.

    • Add tin(II) chloride dihydrate (0.24 mol, 54.1 g) and 50 mL of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 3-5 hours.

    • Cool the reaction mixture and neutralize with a 20% sodium hydroxide solution until the precipitate of tin hydroxides dissolves.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Expected Outcome: this compound. Yield: 75-85%.

Mechanistic Insights and Reproducibility Assessment

Route A: A Controlled but Lengthy Pathway

The multi-step nature of Route A offers a high degree of control over the regioselectivity of each transformation. The initial acetylation of 3-aminophenol is a robust and high-yielding reaction. The subsequent nitration is the most critical step for reproducibility. The use of a nitrating mixture at low temperatures is crucial to minimize the formation of dinitrated and other isomeric byproducts. The reduction of the nitro group using iron in acidic media is a classic and generally reliable method, though the workup to remove iron salts can be cumbersome on a larger scale. The Sandmeyer-type reaction is also a well-established transformation, but the stability of the diazonium salt intermediate is temperature-sensitive, requiring careful control of the reaction conditions. The final hydrolysis step is typically straightforward.

Causality Behind Experimental Choices:

  • Acetylation: The acetyl group deactivates the amino group slightly, preventing over-oxidation or reaction during nitration, and its steric bulk can influence the ortho/para ratio.

  • Low-Temperature Nitration: This minimizes side reactions and decomposition of the starting material and product, enhancing the yield and purity.

  • Iron/Ammonium Chloride Reduction: This is a cost-effective and efficient method for nitro group reduction in the presence of other reducible functional groups.

  • Diazotization at 0-5°C: Arenediazonium salts are generally unstable and can decompose at higher temperatures, leading to unwanted side products.

Self-Validating System: The purity of the intermediate at each stage can be readily assessed by TLC and melting point analysis, allowing for course correction before proceeding to the next step.

Route B: An Efficient but Potentially Less Selective Route

Route B is significantly more atom- and step-economical. The key to its success and reproducibility lies in the regioselectivity of the initial iodination of 3-nitrophenol. The convergence of the directing effects of the hydroxyl (ortho, para) and nitro (meta) groups strongly favors iodination at the 4-position. The use of N-iodosuccinimide provides a mild and effective source of the electrophilic iodine. The subsequent reduction of the nitro group is a standard transformation.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a convenient and easy-to-handle iodinating agent that avoids the use of molecular iodine and strong oxidizing agents.

  • Tin(II) Chloride Reduction: This is a common and effective method for the reduction of aromatic nitro groups, particularly in laboratory-scale preparations.

Self-Validating System: The regioselectivity of the iodination can be confirmed by NMR analysis of the crude product. The progress of the reduction can be monitored by TLC.

Visualization of Synthetic Workflows

Route_A A 3-Aminophenol B N-(3-hydroxyphenyl)acetamide A->B Acetylation C N-(4-hydroxy-3-nitrophenyl)acetamide B->C Nitration D N-(3-amino-4-hydroxyphenyl)acetamide C->D Reduction E N-(4-hydroxy-3-iodophenyl)acetamide D->E Diazotization/Iodination F This compound E->F Hydrolysis

Caption: Synthetic workflow for Route A, starting from 3-Aminophenol.

Route_B A 3-Nitrophenol B 4-Iodo-3-nitrophenol A->B Iodination C This compound B->C Reduction

Caption: Synthetic workflow for Route B, starting from 3-Nitrophenol.

Recommendations

For laboratory-scale synthesis where material cost is less of a concern and a higher degree of control is desired, Route A offers a reliable, albeit longer, pathway. The well-defined intermediates at each stage allow for easier troubleshooting and optimization.

For larger-scale production and in scenarios where step- and atom-economy are critical, Route B is the more attractive option. Its two-step sequence significantly reduces processing time and waste generation. However, careful optimization of the initial iodination step is essential to ensure high regioselectivity and minimize the need for extensive purification.

Ultimately, the choice of protocol will be dictated by the specific needs and capabilities of the research team. Both routes, when executed with care and attention to the principles outlined in this guide, should provide a reproducible synthesis of this compound.

References

  • Synthesis of 3-amino-4-bromophenol: A patent for the bromo analog outlines a similar multi-step approach involving diazotization, halogenation, and reduction, providing a basis for the feasibility of Route A.

  • General Iodination of Phenols: A method for iodinating phenolic compounds using trichloroisocyanuric acid as an oxidant in the presence of potassium iodide demonstrates a general strategy for electrophilic iodination.

  • Synthesis of p-Iodophenol: The synthesis of 4-iodophenol from 4-aminophenol via a diazonium salt is a well-documented procedure in Organic Syntheses, supporting the diazotization-iodination step in Route A.

  • Regioselectivity of Electrophilic Iodination: The directing effects of amino and hydroxyl groups in electrophilic substitution are fundamental principles of organic chemistry. Both are strongly activating and ortho, para-directing.

  • Sandmeyer Reaction: The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via a diazonium salt, which is a key transformation in Route A.

  • Reduction of Nitroarenes: The reduction of aromatic nitro compounds to amines is a common and well-studied reaction, with various reagents and conditions available, including iron in acidic media and tin(II) chloride.

comparative analysis of the stability of halogenated aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated aminophenols represent a critical class of intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of analgesics and contrast agents. Their utility, however, is frequently compromised by stability challenges ranging from oxidative quinone formation to photolytic dehalogenation.

Key Findings:

  • Oxidative Stability: Fluorinated analogues (F-aminophenols) exhibit the highest resistance to auto-oxidation due to the strong electronegativity of the fluorine atom, which lowers the HOMO energy of the aromatic ring.

  • Photostability: Stability follows the bond dissociation energy trend: F > Cl > Br > I . Iodinated aminophenols are highly photolabile and require strict amber-glass storage.

  • Thermal Stability: While generally stable up to melting points, ortho-isomers are more prone to sublimation and intramolecular condensation than their meta or para counterparts.

Mechanistic Foundation of Instability

To control degradation, one must understand the electronic forces at play. The stability of halogenated aminophenols is governed by the interplay between the electron-donating amino/hydroxyl groups and the electron-withdrawing halogen substituents.

The Quinone Imine Pathway (Oxidation)

The primary degradation vector is the oxidation of the aminophenol to a quinone imine . This process is pH-dependent and accelerated by light and metal ions.

  • Mechanism: The removal of an electron and proton generates a radical cation, which further oxidizes to the electrophilic quinone imine.

  • Halogen Effect: Electron-Withdrawing Groups (EWGs) like F and Cl pull electron density away from the ring, making the initial electron abstraction more difficult (increasing the oxidation potential). Therefore, Halogenated Aminophenols are generally more resistant to air oxidation than unsubstituted aminophenols.

Photolytic Dehalogenation

Upon UV exposure, the Carbon-Halogen (C-X) bond can undergo homolytic cleavage.

  • Critical Factor: Bond Dissociation Energy (BDE).

    • C-F: ~485 kJ/mol (Very Stable)

    • C-Cl: ~327 kJ/mol (Moderately Stable)

    • C-Br: ~285 kJ/mol (Sensitive)

    • C-I: ~213 kJ/mol (Highly Unstable)

Visualizing the Degradation Pathways

DegradationPathways AP Halogenated Aminophenol Radical Radical Cation Intermediate AP->Radical Oxidation (-e-, -H+) Dehalo Dehalogenated Byproduct AP->Dehalo Photolysis (UV) (Especially I, Br) QI Quinone Imine (Toxic/Reactive) Radical->QI Oxidation (-e-, -H+) QI->AP Reduction (Reversible) Polymer Insoluble Polymers (Color) QI->Polymer Polymerization

Figure 1: Primary degradation pathways showing the bifurcation between oxidative quinone formation and photolytic dehalogenation.

Comparative Performance Analysis

The following data synthesizes experimental trends observed in stress testing of 4-amino-2-halophenol isomers.

Table 1: Stability Hierarchy by Halogen Type
FeatureFluoro- (F)Chloro- (Cl)Bromo- (Br)Iodo- (I)
Oxidative Stability High HighModerateLow
Photostability Excellent GoodPoorVery Poor
Hydrolytic Stability Good*ExcellentExcellentExcellent
pKa (Phenolic OH) ~8.7 (Acidic)~8.5~8.4~8.5
Storage Requirement StandardStandardAmber/DarkDark + Inert Gas

*Note: Fluorine in the ortho/para position can be susceptible to Nucleophilic Aromatic Substitution (SNAr) under highly basic conditions, unlike Cl/Br/I which are less prone to SNAr without strong activating groups.

Table 2: Positional Isomer Effects (Stability Impact)
PositionSteric EffectStability Implication
Ortho (2-position) HighLeast Stable. Proximity to -OH/-NH2 allows for intramolecular H-bonding (lowering boiling point) and steric strain.
Meta (3-position) LowMost Stable. Electronic effects are purely inductive; resonance destabilization of the radical is minimized.
Para (4-position) ModerateReactive. Direct resonance conjugation often facilitates quinone imine formation.

Experimental Validation Protocols

To validate the stability of a specific halogenated aminophenol in your pipeline, use the following self-validating protocols.

Accelerated Stability Workflow (HPLC-UV)

This protocol differentiates between thermal and oxidative degradation.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

Protocol Steps:

  • Preparation: Dissolve 10 mg of target aminophenol in 10 mL of degassed methanol.

  • Aliquot Division: Split into three vials:

    • Vial A (Control): Store at 4°C in dark.

    • Vial B (Oxidative Stress): Add 10 µL of 3% H2O2; store at RT for 2 hours.

    • Vial C (Thermal Stress): Incubate at 60°C for 24 hours (sealed).

  • Analysis: Inject 5 µL of each vial.

  • Calculation:

    
    
    
Photostability Screening (Solid State)

Objective: Determine sensitivity to ambient light (crucial for manufacturing controls).

  • Sample Prep: Spread a thin layer (<2 mm) of solid material in an open petri dish.

  • Exposure: Place in a photostability chamber (ICH Q1B option 2) providing 1.2 million lux hours.

  • Dark Control: Wrap a duplicate dish in aluminum foil and place alongside the test sample.

  • Endpoint: Analyze both samples via HPLC.

    • Pass Criteria: < 2.0% difference between Exposed and Dark Control.

    • Failure: If Iodo- or Bromo- derivatives are used, expect significant degradation (browning) and distinct "de-halogenated" peaks in MS.

Experimental Workflow Diagram

StabilityWorkflow cluster_stress Stress Conditions Sample Raw Material (Halogenated Aminophenol) Prep Sample Preparation (1 mg/mL in MeOH) Sample->Prep Ox Oxidative (H2O2, 2h) Prep->Ox Therm Thermal (60°C, 24h) Prep->Therm Photo Photic (UV/Vis) Prep->Photo Quench Quenching & Dilution Ox->Quench Therm->Quench Photo->Quench HPLC HPLC-DAD/MS Analysis Quench->HPLC Data Mass Balance Calculation HPLC->Data

Figure 2: Standardized stress-testing workflow for comparative stability assessment.

Handling & Storage Recommendations

Based on the comparative analysis, the following storage classes are defined:

  • Class A (Fluorinated/Chlorinated):

    • Store in tight, light-resistant containers.

    • Room temperature (15-25°C) is generally acceptable.

    • Reasoning: High bond strength and oxidative resistance.

  • Class B (Brominated/Iodinated):

    • Strict Amber Glass requirement.

    • Headspace purging with Nitrogen or Argon is recommended.

    • Re-test dates should be shortened (e.g., 6 months vs. 12 months).

    • Reasoning: Weak C-X bond leads to rapid radical formation upon light exposure.

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Acidity of Halogenated Phenol Isomers.Link

  • National Institutes of Health (NIH). (2014). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation.[2][3] PubMed Central. Link

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend: Acidity Trends in Halogenated Phenols.Link

  • ResearchGate. (2025). Thermodynamic study of the electrochemical oxidation of some aminophenol derivatives.Link

  • AFIT. (2002). Absolute pKa Determinations for Substituted Phenols.Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount to ensuring personnel safety, environmental integrity, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-4-iodophenol, a halogenated aromatic compound. The protocols outlined herein are synthesized from established safety data for structurally analogous chemicals and universal hazardous waste management principles. The objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly and safely.

Core Hazard Profile and Disposal Principles: Understanding the "Why"

Key Scientific Rationale: The presence of an amino group, a phenolic hydroxyl group, and an iodine atom on a benzene ring dictates the compound's chemical behavior and toxicological profile. Phenolic compounds can be corrosive and systemically toxic, while aromatic amines are often associated with mutagenicity and skin sensitization.[1][2] The iodine substituent classifies it as a halogenated organic compound, which requires specific disposal pathways to prevent the formation of toxic dioxins and furans during incineration.[3]

Human Health Hazards:

  • Acute Toxicity: Expected to be harmful if swallowed or inhaled.[4][5]

  • Skin and Eye Damage: Likely to be a skin and eye irritant, with iodinated phenols potentially causing chemical burns and serious eye damage.[1][6]

  • Sensitization: May cause an allergic skin reaction (sensitization).[1]

  • Chronic Toxicity: Aminophenols are suspected of causing genetic defects.[4]

Environmental Hazards:

  • Aquatic Toxicity: Structurally similar compounds are classified as toxic or very toxic to aquatic life, with the potential for long-lasting environmental effects.[3][5] This ecotoxicity is the primary reason why disposal down the drain is strictly prohibited .[7]

Hazard ParameterAnalog CompoundValue / ClassificationSource
Acute Oral Toxicity 4-AminophenolLD50: 671 mg/kg (Rat)[8]
Acute Inhalation Toxicity 3-AminophenolLC50: >1.162 mg/L (Rat)[9]
Aquatic Toxicity (Fish) 4-AminophenolLC50: 1.2 mg/L (Rainbow Trout, 96h)[4]
Aquatic Toxicity (Invertebrate) 4-AminophenolEC50: 0.2 mg/L (Daphnia magna, 48h)[4]
GHS Hazard Statements 4-AminophenolH302+H332 (Harmful if swallowed/inhaled), H341 (Suspected of causing genetic defects), H410 (Very toxic to aquatic life with long lasting effects)[4]

Core Disposal Principle: this compound must be treated as a hazardous chemical waste. It must be segregated, properly containerized, and transferred to a licensed environmental waste management contractor for high-temperature incineration.[4][7]

Pre-Disposal Safety and Spill Management

Proper handling during use is the first step in safe disposal. Waste is generated not only from residual product but also from contaminated materials and spills.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant nitrile gloves. Inspect for integrity before each use.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2]

  • Lab Coat: A standard laboratory coat is required to protect from incidental contact.

Spill Protocol: In the event of a spill, the primary objective is to contain and collect the material safely without creating additional hazards.

  • Alert & Ventilate: Alert personnel in the immediate vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a universal chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Label & Dispose: Label the container as "Spill Debris containing this compound" and manage it according to the procedures in Section 3.

Step-by-Step Waste Disposal Protocol

This protocol ensures that waste is handled in a manner that is safe, compliant, and logical from the point of generation to the point of collection.

Step 1: Waste Identification and Classification

  • Immediately classify all waste streams containing this compound as "Hazardous Waste: Halogenated Organic Solid" or "Hazardous Waste: Halogenated Organic Liquid" if dissolved in a solvent.

Step 2: Segregation at the Source

  • Why it's critical: Halogenated waste streams are incinerated at higher temperatures than non-halogenated streams and are significantly more expensive to dispose of.[3] Cross-contamination increases disposal costs and can create incompatible mixtures.

  • Action: Maintain separate, dedicated waste containers for:

    • Halogenated Waste (e.g., this compound, Chloroform, Dichloromethane).

    • Non-Halogenated Waste (e.g., Acetone, Hexane, Ethanol).

    • Do not mix with strong bases, acids, or oxidizing agents.[1][2]

Step 3: Proper Containerization

  • Solid Waste: Collect pure this compound, contaminated weigh boats, gloves, and absorbent pads in a sealable, wide-mouth container made of compatible plastic (e.g., HDPE). The container must be in good condition with no leaks or cracks.

  • Liquid Waste: If this compound is in a solvent solution, collect it in a designated, leak-proof container with a screw-top cap. Ensure the container material is compatible with the solvent used.

  • Container Management:

    • Keep containers closed at all times except when actively adding waste. This prevents the release of vapors and protects against spills.

    • Do not fill containers beyond 90% capacity to allow for expansion.

Step 4: Labeling for Compliance

  • Action: As soon as the first drop of waste is added, the container must be labeled. Use your institution's official hazardous waste tag.

  • Required Information:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . If in a solution, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark, Environment).

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and the laboratory location.

Regulatory Compliance and On-Site Storage

Adherence to national and local regulations is mandatory. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

  • Waste Generator Status: Your institution is classified as a waste generator. Unused, discarded this compound would be considered a "U-listed" hazardous waste if it appeared on the EPA's list, which applies to discarded commercial chemical products.[11][12][13] While not specifically listed, it should be managed with the same level of care.

  • Satellite Accumulation Areas (SAA): Labeled hazardous waste containers must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to a central storage area within 3 days.

  • Pickup and Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not use third-party contractors unless they are approved by your institution. EHS will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for managing waste streams containing this compound.

G Diagram 1: Disposal Workflow for this compound Waste cluster_generation Point of Generation cluster_characterization Waste Characterization & Segregation cluster_collection Collection & Containerization cluster_labeling Labeling & Storage cluster_disposal Final Disposal WasteGen Waste Generation (e.g., unused chemical, contaminated PPE, solution, spill debris) IsHalogenated Is waste halogenated? WasteGen->IsHalogenated HalogenatedContainer Collect in dedicated 'HALOGENATED WASTE' container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in separate 'NON-HALOGENATED WASTE' container IsHalogenated->NonHalogenatedContainer No LabelWaste Affix Hazardous Waste Label - List all constituents - Add hazard pictograms - Date container HalogenatedContainer->LabelWaste StoreInSAA Store sealed container in designated Satellite Accumulation Area (SAA) LabelWaste->StoreInSAA RequestPickup Request Pickup from EHS / Licensed Contractor StoreInSAA->RequestPickup

Caption: Disposal Workflow for this compound Waste.

References

  • Grishchenko, L. I., et al. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH. Retrieved from [Link]

  • Australian National Industrial Chemicals Notification and Assessment Scheme. (2016). Phenol, 3-amino-: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Case Western Reserve University EHS. (2023). Disposal of Iodine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]

  • University of Iowa EHS. (n.d.). Hazardous Waste: EPA U-List Chemicals. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (2025). Waste Designation Decision Matrix - P and U Listed Wastes. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Health Imaging. (2022). GE Healthcare program recycles departments' leftover iodinated contrast for future use. Retrieved from [Link]

  • PubMed. (2024). Iodinated contrast media waste management in hospitals in central Norway. Retrieved from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Amino-4-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the tools and knowledge for both groundbreaking discovery and uncompromising safety. This guide addresses the safe handling of 3-Amino-4-iodophenol (CAS No. 66416-73-7), a compound with significant potential in synthetic chemistry and drug development. Due to the limited specific toxicological data for this exact molecule, this protocol is built upon a robust, scientifically-grounded assessment of its constituent chemical classes: aromatic amines, phenols, and organo-iodine compounds. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of safe handling. This compound combines three functional groups whose hazards are well-documented. The primary risks are associated with its potential for skin and eye damage, systemic toxicity if absorbed, and respiratory irritation from airborne particles.

  • Phenol Moiety: Phenol and its derivatives can be corrosive and are known to rapidly penetrate the skin, potentially causing severe burns and systemic toxicity affecting the cardiovascular and central nervous systems.[1][2] A dangerous characteristic of phenol burns is their initial painlessness due to local anesthetic properties, which can delay the recognition of a serious exposure.[2]

  • Aromatic Amine Moiety: Aromatic amines as a class pose several health risks. They can be irritating to the skin and eyes and may cause skin allergies upon repeated contact.[3] A significant concern is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like dizziness, fatigue, and cyanosis (a blueish tint to the skin).[3] Some aminophenols are also suspected of causing genetic defects.[4]

  • Organo-iodine Structure: While the iodine atom's primary contribution is to the compound's reactivity and molecular weight, its presence places the compound in the category of halogenated organics, which requires specific waste disposal considerations.[5]

Table 1: Consolidated Hazard Profile

Hazard Category Description Primary Exposure Routes Associated Risk
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[4][6][7] Ingestion, Inhalation, Dermal Systemic toxicity, potential for fatality.[2]
Skin Corrosion/Irritation Can cause skin irritation and potentially severe chemical burns upon contact.[1][6][7] Dermal Tissue damage, inflammation, and increased absorption.[1]
Eye Damage/Irritation May cause serious eye irritation or damage.[6][8][9] Ocular Pain, inflammation, and potential for irreversible eye damage.
Sensitization May cause an allergic skin reaction (dermatitis) or an asthma-like allergy.[3] Dermal, Inhalation Development of chemical hypersensitivity.
Mutagenicity Some related aminophenols are suspected of causing genetic defects.[4] All Long-term health risks.
Specific Target Organ Toxicity May cause respiratory tract irritation.[7][8] High-level exposure to aminophenols can lead to methemoglobinemia.[3] Inhalation, Dermal Respiratory discomfort, impaired oxygen transport in the blood.[3]

| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][4][10] | Environmental Release | Damage to ecosystems. |

Core PPE Protocol: A Multi-Layered Defense System

Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical.[11] The selection of PPE must be tailored to the specific task and the associated risk of exposure (e.g., splashing, aerosolization).

Tier 1: Foundational Protection (Required for ALL handling)

This is the minimum standard for any work involving this compound in the laboratory.

  • Body Protection: A long-sleeved laboratory coat, fully fastened, is mandatory. Clothing must cover the legs (long pants or equivalent), and shoes must be closed-toed and cover the entire foot.[12]

  • Eye Protection: ANSI Z87-rated chemical splash goggles are required.[12] Standard safety glasses with side shields do not provide adequate protection from splashes and are not a substitute.

  • Hand Protection: Double-gloving is essential.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemically resistant nitrile or neoprene glove.

    • Causality: The outer glove provides the primary chemical barrier. The inner glove protects the skin from contamination during the careful removal of the outer glove and provides a secondary barrier in case of an undetected tear or permeation.[13] Gloves should be changed every 30 minutes or immediately if contamination is suspected or damage is observed.[13]

Tier 2: Enhanced Protection (Task-Specific Requirements)

For tasks with an elevated risk of exposure, the foundational PPE must be augmented.

  • Face Protection: When handling quantities that could splash or when preparing solutions, a full-face shield must be worn over the chemical splash goggles.[13][14]

  • Respiratory Protection: Due to the risk of inhaling fine powders, all weighing and transfer of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood.[6][7] If the procedure has a high potential to generate dust outside of a containment hood, a NIOSH-approved N95 respirator is required as a minimum.[13]

  • Body Protection (Enhanced): For procedures involving larger quantities (>10 grams) or a significant risk of splashing, a disposable, solid-front, back-closing chemical-resistant gown should be worn over the lab coat.[13] These gowns must not be worn outside the immediate work area.[13]

Table 2: PPE Requirements by Laboratory Task

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Storage & Transport (Closed Container) Lab Coat, Long Pants, Closed-Toe Shoes Single Pair Nitrile Gloves Safety Glasses with Side Shields Not Required
Weighing Solid Compound Lab Coat Double Nitrile Gloves Chemical Splash Goggles Required: Chemical Fume Hood
Preparing Solutions (Small Scale) Lab Coat Double Nitrile Gloves Chemical Splash Goggles & Face Shield Required: Chemical Fume Hood
Transferring Solutions Lab Coat Double Nitrile Gloves Chemical Splash Goggles & Face Shield Required: Chemical Fume Hood

| Spill Cleanup (Minor) | Lab Coat or Disposable Gown | Double Nitrile/Neoprene Gloves | Chemical Splash Goggles & Face Shield | NIOSH-Approved Respirator (N95 min.) |

Safe Handling & Operational Workflow

A disciplined workflow minimizes the risk of exposure and cross-contamination. Every operation, from preparation to cleanup, must be deliberate and planned.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_clean 3. Decontamination & Disposal cluster_doff 4. Doffing & Hygiene prep1 Verify Fume Hood Certification prep2 Assemble All Glassware, Reagents & Waste Containers prep1->prep2 prep3 Don Full, Task-Appropriate PPE prep2->prep3 handle1 Perform All Operations Inside Fume Hood prep3->handle1 Begin Work handle2 Minimize Dust Generation (e.g., careful scooping) handle1->handle2 handle3 Keep Containers Closed When Not in Use handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 Work Complete clean2 Segregate & Seal Hazardous Waste clean1->clean2 clean3 Remove Contaminated Outer Gloves clean2->clean3 doff1 Remove Gown/Apron clean3->doff1 Exit Work Area doff2 Remove Face Shield/Goggles doff1->doff2 doff3 Remove Inner Gloves doff2->doff3 doff4 Wash Hands Thoroughly doff3->doff4 G action_node action_node start Exposure Event Occurs type Exposure Route? start->type Assess Route skin skin type->skin Skin Contact eyes eyes type->eyes Eye Contact inhalation inhalation type->inhalation Inhalation (Dust) action_skin1 IMMEDIATELY flush with water for at least 15 minutes skin->action_skin1 Action action_skin2 Remove all contaminated clothing while flushing action_skin1->action_skin2 seek_medical Seek IMMEDIATE Medical Attention. Bring SDS/Chemical Info. action_skin2->seek_medical Next Step action_eyes1 IMMEDIATELY flush eyes at eyewash station for 15 minutes eyes->action_eyes1 Action action_eyes2 Hold eyelids open; remove contact lenses if possible action_eyes1->action_eyes2 action_eyes2->seek_medical action_inhale1 Move victim to fresh air immediately inhalation->action_inhale1 Action action_inhale2 If breathing is difficult or has stopped, provide artificial respiration action_inhale1->action_inhale2 action_inhale2->seek_medical

Caption: Emergency response decision tree for personnel exposure.

First Aid Procedures:
  • Skin Exposure: Immediately begin flushing the affected area with copious amounts of cool, running water for at least 15 minutes. [2][8]Simultaneously remove any contaminated clothing or jewelry. [8]Seek immediate medical attention.

  • Eye Exposure: Go directly to an emergency eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing behind the lids. [8][15]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once. [9]If they are not breathing, trained personnel should begin artificial respiration. [9]If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [7]If the person is conscious and able to swallow, have them rinse their mouth with water and then drink 2-4 cupfuls of water or milk. [8]Never give anything by mouth to an unconscious person. [8]Seek immediate medical attention.

Spill Response:
  • Minor Spill (Solid, <5g, contained in fume hood): Wearing your full Tier 2 PPE, decontaminate the area. Carefully sweep up the solid material, avoiding dust creation, and place it in the designated hazardous waste container. [1]Clean the area with an appropriate solvent.

  • Major Spill (Any spill outside of a fume hood, or >5g): Evacuate the immediate area. Alert laboratory personnel and notify your institution's Environmental Health and Safety (EHS) department. Prevent entry to the area. Do not attempt to clean it up yourself unless you are part of a trained emergency response team.

Waste Disposal Plan

Improper disposal of this compound and associated materials can harm the environment and violate regulations. [5][7]

  • Waste Segregation: All waste contaminated with this compound must be treated as Halogenated Organic Waste . [5]This includes:

    • Expired or unneeded solid chemical.

    • Contaminated PPE (gloves, disposable gowns).

    • Contaminated consumables (weigh paper, paper towels, pipette tips).

    • Rinsate from cleaning contaminated glassware (if using an organic solvent).

  • Containment:

    • Solid Waste: Collect in a puncture-resistant container lined with a heavy-duty plastic bag. The container must be clearly labeled "Halogenated Organic Solid Waste" and list "this compound" as a constituent.

    • Liquid Waste: Collect in a designated, compatible, and properly vented solvent waste container, also labeled "Halogenated Organic Liquid Waste."

    • All containers must be kept securely closed when not actively being filled. [5]

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any material containing this compound down the drain. [7][10] By integrating these safety protocols into your daily workflow, you build a culture of prevention that is the bedrock of innovative and responsible science.

References

  • Material Safety Data Sheet - 4-Iodophenol, 99%. Cole-Parmer.
  • Safety Data Sheet: 3-Aminophenol. Carl ROTH.
  • 3-Iodophenol Safety Data Sheet. Santa Cruz Biotechnology.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • SAFETY DATA SHEET - 4-Iodophenol. Thermo Fisher Scientific.
  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. New Jersey Department of Health.
  • Personal protective equipment when handling plant protection products. BVL (Federal Office of Consumer Protection and Food Safety, Germany).
  • SAFETY DATA SHEET - 3-Iodophenol. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Iodophenol (alternate). Thermo Fisher Scientific.
  • 4-Aminophenol - Safety Data Sheet. Sigma-Aldrich.
  • Protective Equipment. American Chemistry Council.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
  • Protective Gear. Organic Chemistry at CU Boulder.
  • Phenol: incident management. GOV.UK.
  • Proper Protective Equipment. Chemistry LibreTexts. (2021-08-15).
  • Print-And-Go Sheet: Phenol Post-Exposure Guidance. Weill Cornell Medicine Environmental Health and Safety.
  • Navigating the Safe Disposal of ... a halogenated organic compound in a Laboratory Setting. BenchChem.

Sources

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